molecular formula C11H17NO3 B109921 Diethylamine salicylate CAS No. 4419-92-5

Diethylamine salicylate

Cat. No.: B109921
CAS No.: 4419-92-5
M. Wt: 211.26 g/mol
InChI Key: JGMKRAUEFASZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylamine salicylate is a salicylic acid derivative of significant interest in pharmacological and dermatological research, primarily for investigating localized analgesic and anti-inflammatory responses . Its research value lies in its dual-component mechanism of action. The salicylate moiety functions as a cyclooxygenase (COX) enzyme inhibitor, thereby reducing the local synthesis of prostaglandins, which are key mediators of inflammation and pain . The diethylamine component serves as a penetration enhancer, facilitating the transdermal delivery of the active salicylate to underlying tissues, which makes this compound a valuable tool for studying targeted topical drug delivery systems with minimal systemic exposure . Consequently, this compound is utilized in scientific studies exploring the pathophysiology and treatment of musculoskeletal conditions, such as models of arthritis, muscle strain, and joint discomfort . Its localized action provides a research model for examining the effects of peripheral COX inhibition without the significant systemic side effects often associated with oral non-steroidal anti-inflammatory drugs (NSAIDs) . Researchers employ this compound in vitro and in vivo to advance the understanding of topical analgesic formulations and cutaneous absorption pathways.

Properties

IUPAC Name

N-ethylethanamine;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMKRAUEFASZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963183
Record name 2-Hydroxybenzoic acid--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4419-92-5
Record name Diethylamine salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4419-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxybenzoic acid--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylammonium salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLAMINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7PT38BJU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diethylamine Salicylate: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of diethylamine (B46881) salicylate (B1505791). An active pharmaceutical ingredient (API) utilized for its analgesic and anti-inflammatory properties, a thorough understanding of its physical and chemical attributes is paramount for formulation development, quality control, and pharmacological assessment. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual representations of its mechanism of action and experimental workflows to support research and development activities.

Physicochemical Properties

Diethylamine salicylate is an organic salt formed from the acid-base reaction between salicylic (B10762653) acid and diethylamine.[1] It typically presents as a white to off-white crystalline powder.[2][3] A comprehensive summary of its key physicochemical properties is presented in Table 1. It is important to note that there are some discrepancies in the reported values for melting point across different sources, which may be attributable to variations in purity or experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇NO₃[3][4][5]
Molecular Weight 211.26 g/mol [3][4][5]
Appearance White to off-white crystalline powder[2][3]
Melting Point 92-96°C[2]
99-102°C[5]
120-125°C[3]
>75°C[1]
Boiling Point 336.3°C at 760 mmHg[5]
Density 1.18 g/cm³[2]
LogP 2.09710[5]
pKa Data not available

Solubility Profile

The solubility of this compound is a critical parameter for its formulation, particularly in topical preparations where it is commonly used. There is conflicting information in the public domain regarding its precise solubility in water, with descriptions ranging from "highly soluble" to "slightly soluble"[2] or having "limited solubility". One source provides a quantitative measure of its high solubility in water.[6] The qualitative solubility in various organic solvents has also been reported.

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Water Highly soluble (3 parts in 1 part of water)
Freely soluble[3]
Slightly soluble / Limited solubility[2]
Ethanol Soluble[2][3]
Methanol Sparingly soluble / Slightly soluble[3][7]
Acetone Soluble[2]
Chloroform Slightly soluble[7]
Lipids Less soluble (1 part in 100 parts of lipids)[6]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The therapeutic effects of this compound as an analgesic and anti-inflammatory agent are attributed to the salicylate moiety.[8] Salicylates function by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[8] Prostaglandins are lipid compounds that mediate inflammation and pain.[8] By reducing prostaglandin (B15479496) production, this compound helps to alleviate pain and inflammation in the targeted area.[8] The diethylamine component is suggested to enhance the percutaneous absorption of the salicylate.[8]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Diethylamine_Salicylate Diethylamine Salicylate Diethylamine_Salicylate->COX_Enzymes Inhibits

Mechanism of Action of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted to specific equipment and regulatory requirements.

Synthesis of this compound via Direct Neutralization

This protocol describes a common method for synthesizing this compound.

Synthesis_Workflow cluster_reactants Reactants Salicylic_Acid Salicylic Acid Reaction Reaction in Aqueous Solution Salicylic_Acid->Reaction Diethylamine Diethylamine Diethylamine->Reaction Concentration Concentration (Heating in open air) Reaction->Concentration Crystallization Crystallization Concentration->Crystallization Purification Purification (Recrystallization) Crystallization->Purification Final_Product This compound Crystals Purification->Final_Product

Synthesis Workflow for this compound.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve salicylic acid in an aqueous solution of diethylamine.

  • Heating: The mixture is then agitated and heated to approximately 60°C for about 20 minutes in a closed vessel.

  • Concentration: The resulting reaction product is concentrated by heating in an open-air environment to evaporate excess water.

  • Crystallization: The concentrated solution is allowed to cool, promoting the crystallization of this compound.

  • Purification: The crystals are collected and purified by recrystallization from a suitable solvent, such as water or alcohol, to yield the final product.

Determination of Melting Point

This protocol outlines a standard method for determining the melting range of a crystalline solid like this compound.

Melting_Point_Workflow Start Start Prepare_Sample Prepare Sample: - Finely powder the crystals - Pack into a capillary tube Start->Prepare_Sample Place_in_Apparatus Place capillary tube in melting point apparatus Prepare_Sample->Place_in_Apparatus Heat_Rapidly Rapidly heat to ~15-20°C below expected melting point Place_in_Apparatus->Heat_Rapidly Heat_Slowly Heat slowly (1-2°C per minute) Heat_Rapidly->Heat_Slowly Observe_and_Record Observe and Record: - Temperature at which melting begins - Temperature at which melting is complete Heat_Slowly->Observe_and_Record End End Observe_and_Record->End

Experimental Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance. For an initial determination, a rapid heating rate can be used to find an approximate melting point, followed by a slower, more precise measurement.

Determination of Solubility

This protocol provides a general procedure for determining the solubility of a compound like this compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).

Conclusion

This technical guide has consolidated the available data on the physicochemical properties and solubility of this compound. While core properties such as molecular formula and weight are well-established, variations in reported melting points and qualitative solubility descriptions highlight the need for standardized analytical testing to establish definitive specifications. The provided experimental protocols offer a framework for such characterization. The elucidation of its mechanism of action as a COX inhibitor provides a basis for its pharmacological application. This comprehensive overview serves as a valuable resource for professionals engaged in the research and development of formulations containing this compound.

References

An In-depth Technical Guide to the Determination of pKa and Dissociation Constant of Diethylamine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-dissociation constant (pKa) and the dissociation behavior of diethylamine (B46881) salicylate (B1505791). It includes detailed experimental protocols for the determination of these properties, catering to the needs of researchers and professionals in drug development and chemical analysis.

Core Concepts: pKa and Dissociation of Diethylamine Salicylate

This compound is a salt formed from the reaction of a weak acid, salicylic (B10762653) acid, and a weak base, diethylamine.[1] In an aqueous solution, it dissociates into salicylate and diethylammonium (B1227033) ions. The pKa values of the constituent acid and base are crucial for understanding the behavior of the salt at different pH values.

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is a quantitative measure of the strength of an acid in solution. For a generic acid, HA, the equilibrium and the Ka are defined as:

HA ⇌ H⁺ + A⁻

Ka = ([H⁺][A⁻]) / [HA]

pKa = -log₁₀(Ka)

A lower pKa value indicates a stronger acid, while a higher pKa value for the conjugate acid of a base indicates a stronger base.

Quantitative Data: pKa Values

The relevant pKa values for understanding the dissociation of this compound are those of salicylic acid and the conjugate acid of diethylamine (diethylammonium ion).

CompoundpKaReference
Salicylic Acid~2.97[2]
Diethylamine (pKa of conjugate acid)~11.09[3]

Note: The reported pKa values can vary slightly depending on the experimental conditions such as temperature, ionic strength, and solvent system.

Dissociation Pathway of this compound

In an aqueous solution, this compound exists in equilibrium with its constituent ions, which in turn are in equilibrium with their protonated/deprotonated forms. The following diagram illustrates this dissociation pathway.

Dissociation_Pathway cluster_acid Acidic Equilibrium cluster_base Basic Equilibrium DiethylamineSalicylate This compound (Salt) Salicylate Salicylate Ion DiethylamineSalicylate->Salicylate Diethylammonium Diethylammonium Ion DiethylamineSalicylate->Diethylammonium SalicylicAcid Salicylic Acid Salicylate->SalicylicAcid Salicylate->SalicylicAcid + H₃O⁺ Diethylamine Diethylamine Diethylammonium->Diethylamine Diethylammonium->Diethylamine + H₃O⁺ H3O_plus_2 H₃O⁺ Diethylammonium->H3O_plus_2 + H₃O⁺ H3O_plus_1 H₃O⁺ H2O_1 H₂O H2O_2 H₂O H3O_plus_1->SalicylicAcid + H₃O⁺ OH_minus OH⁻

Dissociation pathway of this compound in water.

Experimental Protocols for pKa Determination

The pKa values of the acidic (salicylate) and basic (diethylamine) components of this compound can be determined using various analytical techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[4][5]

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Workflow:

Potentiometric_Titration_Workflow A Prepare Analyte Solution (e.g., 0.01 M this compound) B Calibrate pH Meter (using standard buffers, e.g., pH 4, 7, 10) A->B C Titrate with Standardized Acid (e.g., 0.1 M HCl) to determine pKa of Salicylate B->C D Titrate with Standardized Base (e.g., 0.1 M NaOH) to determine pKa of Diethylammonium B->D E Record pH vs. Titrant Volume C->E D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point(s) (Inflection point of the curve) F->G H Calculate pKa (pH at half-equivalence point) G->H

Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Instrumentation and Calibration:

    • Use a calibrated pH meter with a combination glass electrode.

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration Procedure (for Salicylate pKa):

    • Pipette a known volume of the this compound solution into a beaker.

    • Immerse the pH electrode and a magnetic stirrer in the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Titration Procedure (for Diethylammonium pKa):

    • Pipette a fresh, known volume of the this compound solution into a beaker.

    • Add the standardized HCl solution in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6] Both salicylic acid and the salicylate ion have distinct absorption spectra.

Experimental Workflow:

UV_Vis_Spectrophotometry_Workflow A Prepare a Series of Buffer Solutions (covering a wide pH range, e.g., pH 2-12) C Prepare Samples (Dilute stock solution in each buffer) A->C B Prepare Stock Solution of Analyte (this compound in a suitable solvent) B->C D Record UV-Vis Spectra (for each sample at different pH values) C->D E Identify Wavelengths of Maximum Difference (between ionized and unionized forms) D->E F Plot Absorbance vs. pH (at the selected wavelength) E->F G Fit Data to the Henderson-Hasselbalch Equation F->G H Determine pKa (from the fitted curve) G->H

Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a series of buffer solutions with known pH values covering a range that brackets the expected pKa (e.g., from pH 2 to 12).

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Sample Preparation:

    • Prepare a set of solutions by diluting a small, identical aliquot of the stock solution into each of the buffer solutions. Ensure the final concentration is appropriate for UV-Vis analysis.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the corresponding buffer solution as a blank for each measurement.

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH. These correspond to the λmax of the acidic and basic forms of the analyte.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa can be determined as the pH at the inflection point of this curve.

    • Alternatively, the data can be fitted to the Henderson-Hasselbalch equation rearranged for spectrophotometric data: pH = pKa + log([A - A_HA] / [A_A⁻ - A]) where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.

Mechanism of Action and Relevance in Drug Development

This compound is utilized in topical formulations for its analgesic and anti-inflammatory properties.[7] The salicylate component acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation.[7] The diethylamine moiety can enhance the penetration of salicylate through the skin.[7]

The pKa values of salicylic acid and diethylamine are critical in formulation development. They influence the solubility, stability, and skin permeability of the drug. For effective topical delivery, a balance between the ionized and non-ionized forms of the drug is often desired, as the non-ionized form is generally more permeable through the lipid membranes of the skin.

Conclusion

The determination of the pKa and an understanding of the dissociation constant are fundamental to the physicochemical characterization of this compound. This guide has provided the theoretical background, relevant pKa data, and detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry. The application of these methods will enable researchers and drug development professionals to accurately assess the properties of this compound, facilitating the development of effective and stable pharmaceutical formulations.

References

An In-depth Technical Guide to the Thermal Degradation Pathway of Diethylamine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation pathway of diethylamine (B46881) salicylate (B1505791), a compound commonly used in pharmaceutical formulations for its analgesic and anti-inflammatory properties. Due to the limited availability of direct experimental studies on its thermal decomposition in publicly accessible literature, this document presents a scientifically plausible degradation pathway based on the known thermal behavior of its constituent components—salicylic (B10762653) acid and diethylamine—and related chemical principles. This guide also includes detailed, adaptable experimental protocols for investigating the thermal stability of diethylamine salicylate using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of pharmaceuticals containing this compound.

Introduction

This compound is an amine salt formed from the reaction of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), and diethylamine, an organic base.[1][2] Its therapeutic efficacy is attributed to the salicylate moiety, while the diethylamine component may enhance its penetration through the skin in topical formulations.[3] Understanding the thermal stability and degradation pathways of active pharmaceutical ingredients (APIs) like this compound is critical for ensuring drug product quality, safety, and efficacy.[3] Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in the physicochemical properties of the drug product.[3]

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as heat, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[3][4] This guide outlines a proposed thermal degradation pathway for this compound and provides the necessary experimental framework for its investigation.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to be a multi-step process. The initial step is the dissociation of the salt into its constituent acid and base, followed by the individual degradation of these components and potentially their interaction at elevated temperatures.

Initial Dissociation

Upon heating, the ionic bond between the salicylate anion and the diethylammonium (B1227033) cation is expected to break, leading to the formation of salicylic acid and diethylamine. This is a common thermal behavior for amine salts of carboxylic acids.[5][6]

Degradation of Salicylic Acid

Salicylic acid is known to be thermally unstable and can undergo decarboxylation at elevated temperatures to yield phenol (B47542) and carbon dioxide.[7] This reaction is a primary degradation pathway for salicylic acid.

Degradation of Diethylamine

The thermal decomposition of diethylamine has been studied and is known to produce a mixture of smaller molecules. The primary products are reported to be methane (B114726) and nitrogen.[8][9] It is noteworthy that the formation of hydrogen cyanide is not a significant pathway in the uncatalyzed thermal decomposition of diethylamine.[8]

Amide Formation

A competing reaction to the dissociation and individual degradation is the direct condensation of salicylic acid and diethylamine at elevated temperatures to form N,N-diethylsalicylamide and water. The formation of amides from the heating of amine salts of carboxylic acids, particularly with primary and secondary amines, is a known reaction pathway.[5]

A visual representation of the proposed thermal degradation pathway is provided below.

Thermal_Degradation_Pathway Proposed Thermal Degradation Pathway of this compound DiethylamineSalicylate This compound Dissociation Dissociation (Heat) DiethylamineSalicylate->Dissociation SalicylicAcid Salicylic Acid Dissociation->SalicylicAcid Diethylamine Diethylamine Dissociation->Diethylamine Decarboxylation Decarboxylation (Heat) SalicylicAcid->Decarboxylation AmideFormation Amide Formation (Heat, -H2O) SalicylicAcid->AmideFormation Diethylamine->AmideFormation Decomposition Decomposition (Heat) Diethylamine->Decomposition Phenol Phenol Decarboxylation->Phenol CO2 Carbon Dioxide Decarboxylation->CO2 Amide N,N-diethylsalicylamide AmideFormation->Amide Methane Methane Decomposition->Methane Nitrogen Nitrogen Decomposition->Nitrogen OtherProducts Other Products Decomposition->OtherProducts TGA_Workflow TGA Experimental Workflow Start Start Calibrate Calibrate TGA Start->Calibrate WeighSample Weigh 5-10 mg of This compound Calibrate->WeighSample LoadSample Load Sample into TGA WeighSample->LoadSample Purge Purge with Inert Gas LoadSample->Purge Heat Heat from 25°C to 600°C at 10°C/min Purge->Heat Record Record Mass Loss vs. Temp Heat->Record Analyze Analyze TGA Curve Record->Analyze End End Analyze->End DSC_Workflow DSC Experimental Workflow Start Start Calibrate Calibrate DSC Start->Calibrate WeighSample Weigh 2-5 mg of This compound Calibrate->WeighSample SealPan Seal Sample in DSC Pan WeighSample->SealPan LoadPans Load Sample and Reference Pans SealPan->LoadPans Purge Purge with Inert Gas LoadPans->Purge Heat Heat from 25°C to 350°C at 10°C/min Purge->Heat Record Record Heat Flow vs. Temp Heat->Record Analyze Analyze DSC Thermogram Record->Analyze End End Analyze->End GCMS_Workflow GC-MS Experimental Workflow Start Start HeatSample Heat this compound in a Sealed Vial Start->HeatSample CollectVolatiles Collect Volatiles (SPME or Solvent) HeatSample->CollectVolatiles InjectSample Inject Sample into GC-MS CollectVolatiles->InjectSample SetupGCMS Set GC-MS Parameters SetupGCMS->InjectSample AcquireData Acquire Chromatogram and Mass Spectra InjectSample->AcquireData AnalyzeData Identify Peaks and Analyze Mass Spectra AcquireData->AnalyzeData IdentifyProducts Identify Degradation Products AnalyzeData->IdentifyProducts End End IdentifyProducts->End

References

In-Depth Technical Guide: Photodegradation of Diethylamine Salicylate Under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodegradation of diethylamine (B46881) salicylate (B1505791) when exposed to ultraviolet (UV) light. Diethylamine salicylate, a salt of salicylic (B10762653) acid and diethylamine, is utilized in topical analgesic formulations. Its stability under photolytic stress is a critical parameter in drug development, influencing formulation, packaging, and shelf-life. This document details the anticipated photodegradation products, outlines experimental protocols for their identification and quantification, and presents a putative degradation pathway. The information is synthesized from studies on this compound and structurally related compounds, offering a predictive guide for researchers in the absence of a complete, direct study on this specific salt.

Introduction

This compound is known to be sensitive to light, a characteristic that necessitates a thorough understanding of its photodegradation profile for pharmaceutical development.[1] The molecule is composed of two key moieties: the salicylate anion and the diethylammonium (B1227033) cation. Both are susceptible to degradation under UV irradiation, potentially leading to a loss of efficacy and the formation of unknown, and possibly harmful, impurities.

Forced degradation studies, including photostability testing, are a regulatory requirement to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4] This guide will explore the likely degradation pathways of both the salicylate and diethylamine components of this compound and provide a framework for conducting experimental investigations.

Predicted Photodegradation Products

Based on studies of structurally similar compounds, the photodegradation of this compound is expected to yield products from both the salicylate and diethylamine moieties.

Degradation of the Salicylate Moiety

The photodegradation of salicylic acid and its derivatives, such as choline (B1196258) salicylate, has been shown to proceed via hydroxylation of the aromatic ring.[5][6] Therefore, the primary photodegradation products of the salicylate portion of this compound are predicted to be 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid .

Degradation of the Diethylamine Moiety

The photo-oxidation of secondary amines like diethylamine can result in a variety of products. Atmospheric degradation studies of dimethylamine, a closely related compound, have identified products such as N-methyl methanimine , N-methyl formamide , and N,N-dimethyl formamide .[5] While these studies were conducted in the gas phase, they provide insight into the potential oxidative degradation pathways of the diethylamine cation in solution under UV irradiation, which may involve the formation of imines and amides. It is also known that aqueous solutions of diethylamine can slowly turn brown upon exposure to oxygen and light, suggesting the formation of N-oxides and nitroso compounds.

Experimental Protocols

A comprehensive investigation into the photodegradation of this compound requires a well-defined experimental setup. The following protocols are based on established methodologies for forced degradation studies of pharmaceutical compounds.

Photostability Study Protocol

This protocol outlines the steps for subjecting a this compound solution to UV irradiation to induce degradation.

Objective: To generate photodegradation products of this compound for identification and to determine the kinetics of its degradation.

Materials:

  • This compound reference standard

  • High-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • Photostability chamber equipped with a UV lamp (e.g., xenon or mercury lamp) capable of emitting controlled wavelengths and intensities.

  • Quartz cuvettes or reaction vessels transparent to UV light.

  • Magnetic stirrer and stir bars.

  • Calibrated radiometer to measure UV light intensity.

  • HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS/MS).

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Irradiation:

    • Transfer a specific volume of the stock solution into a quartz reaction vessel.

    • Place the vessel in the photostability chamber at a controlled temperature.

    • Expose the solution to a defined UV wavelength (e.g., 254 nm or a broad spectrum simulating sunlight) with a constant and measured intensity.

    • Continuously stir the solution during irradiation to ensure homogeneity.

  • Sampling: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately analyze the withdrawn samples by a stability-indicating UPLC-MS/MS method to quantify the remaining this compound and to identify and quantify the degradation products.

  • Control Sample: A control sample, protected from light, should be stored under the same temperature conditions and analyzed at the same time points.

UPLC-MS/MS Analytical Method for Product Identification and Quantification

Objective: To separate, identify, and quantify this compound and its photodegradation products.

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • PDA Detection: 200-400 nm.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI positive and negative modes to detect a wide range of products.

  • Scan Mode: Full scan for initial product discovery and product ion scan (MS/MS) for structural elucidation.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis of the parent drug and identified degradation products.

Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from a photodegradation study as described above. These tables are for illustrative purposes to demonstrate how the data should be presented.

Table 1: Degradation of this compound Under UV Light (254 nm)

Time (hours)This compound Concentration (µg/mL)% Degradation
010000
19505
289011
478022
861039
1245055
2422078

Table 2: Formation of Predicted Photodegradation Products

Time (hours)2,3-Dihydroxybenzoic Acid (µg/mL)2,5-Dihydroxybenzoic Acid (µg/mL)Putative Diethylamine Degradant 1 (Area Units)Putative Diethylamine Degradant 2 (Area Units)
00000
115255,0002,000
2324811,0004,500
4659523,0009,000
811016040,00018,000
1215522055,00025,000
2421030070,00035,000

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Analysis prep Prepare this compound Solution (1 mg/mL) irradiate Expose to UV Light (254 nm) in Photostability Chamber prep->irradiate sampling Withdraw Aliquots at Timed Intervals irradiate->sampling uplc UPLC-MS/MS Analysis sampling->uplc quant Quantify Parent and Products uplc->quant identify Identify Degradation Products uplc->identify degradation_pathway cluster_salicylate Salicylate Moiety Degradation cluster_amine Diethylamine Moiety Degradation parent This compound prod1 2,3-Dihydroxybenzoic Acid parent->prod1 UV Light prod2 2,5-Dihydroxybenzoic Acid parent->prod2 UV Light prod3 Imines parent->prod3 UV Light, Oxidation prod4 Amides parent->prod4 UV Light, Oxidation

References

Diethylamine Salicylate as a Cyclooxygenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Cyclooxygenase and Salicylate (B1505791) Inhibition

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are the primary targets of NSAIDs.[3] There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for the production of prostaglandins (B1171923) that mediate essential homeostatic functions such as protecting the gastric mucosa and supporting platelet aggregation.[3]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3] The prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.[2]

The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[3]

Salicylates, including diethylamine (B46881) salicylate, are known to exert their anti-inflammatory effects through the inhibition of COX enzymes.[1][4] However, unlike acetylsalicylic acid (aspirin), which irreversibly acetylates and inactivates COX, other salicylates like salicylic (B10762653) acid act as reversible inhibitors.[5] Notably, salicylic acid has been shown to be a relatively weak direct inhibitor of both COX-1 and COX-2 activity in vitro.[6][7] Its anti-inflammatory effects may also be attributed to the suppression of COX-2 gene expression.[4][8]

Mechanism of Action of Diethylamine Salicylate

The mechanism of action of this compound is twofold, involving both pharmacokinetic and pharmacodynamic processes.

  • Enhanced Skin Penetration: The diethylamine salt formulation increases the lipophilicity and permeability of the salicylate, allowing for effective absorption through the skin to the target tissues.[1]

  • COX Inhibition: Upon absorption, the salicylate moiety acts as a competitive inhibitor of the COX enzymes.[1][2] By binding to the active site of COX, it prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[3] This leads to a reduction in the local concentration of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[1]

The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the inhibitory action of this compound.

Arachidonic_Acid_Pathway Arachidonic Acid Cascade and this compound Inhibition Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 activated by stimuli AA Arachidonic Acid PLA2->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostaglandins (Homeostatic functions) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostanoids_2 DES This compound DES->COX1 inhibits DES->COX2 inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Inflammatory_Stimuli->COX2 induces expression

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Quantitative Analysis of COX Inhibition

A critical aspect of characterizing a COX inhibitor is the determination of its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. This provides a quantitative measure of the drug's potency and selectivity. While specific IC50 values for this compound are not currently available in published literature, the following table presents known IC50 values for other salicylates and common NSAIDs for comparative purposes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
This compound Not ReportedNot ReportedNot Reported
Sodium Salicylate>100 (weak inhibition)~5 µg/mL (indirectly measured)Not Applicable[6]
Aspirin (B1665792)3.5729.30.12[9]
Ibuprofen2.19Not ReportedNot Reported[10]
Diclofenac0.6110.630.97[9]
Celecoxib>500.129>387.6[11]

Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme (e.g., ovine, human), substrate concentration, and the assay methodology employed.

Experimental Protocols for Determining COX Inhibition

To determine the IC50 values of this compound for COX-1 and COX-2, several in vitro assays can be employed. The following provides a detailed methodology for a common approach.

In Vitro Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate, and the resulting color change can be measured spectrophotometrically. The inhibition of this reaction is proportional to the inhibition of COX activity.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound (test inhibitor)

  • Reference Inhibitors (e.g., Ibuprofen, Celecoxib)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

COX_Inhibition_Workflow Experimental Workflow for COX Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Inhibitors) Start->Prepare_Reagents Add_Components Add Assay Buffer, Heme, and Enzyme to Wells Prepare_Reagents->Add_Components Add_Inhibitor Add this compound (or reference inhibitor) at various concentrations Add_Components->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C (10-15 minutes) Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C (10-20 minutes) Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance with Microplate Reader Incubate->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining COX inhibitory activity.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. A range of concentrations for this compound should be prepared by serial dilution.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the various concentrations of this compound, a reference inhibitor, or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LC-MS/MS-Based COX Inhibition Assay

A more direct and highly sensitive method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the production of a specific prostaglandin, such as prostaglandin E2 (PGE2).

Procedure Outline:

  • The assay is set up similarly to the colorimetric assay, with the incubation of the COX enzyme, inhibitor, and arachidonic acid.

  • The reaction is terminated, and the prostaglandins are extracted from the reaction mixture.

  • The extracted prostaglandins are then analyzed and quantified using LC-MS/MS.

  • The IC50 values are calculated based on the reduction in PGE2 production at different inhibitor concentrations.[12]

Conclusion

This compound is an effective topical anti-inflammatory agent whose mechanism of action is predicated on the inhibition of COX enzymes by its salicylate component. While it is understood to reduce the synthesis of pro-inflammatory prostaglandins, precise quantitative data on its inhibitory potency and selectivity for COX-1 and COX-2 are lacking in the current scientific literature. The experimental protocols detailed in this guide provide a clear path for researchers to determine these crucial parameters. Further investigation into the direct COX inhibitory activity of this compound will provide a more complete understanding of its pharmacological profile and could inform the development of future topical NSAID therapies.

References

Spectroscopic Characterization of Diethylamine Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic characterization of diethylamine (B46881) salicylate (B1505791) (CAS: 4419-92-5), a compound of significant interest for its analgesic and anti-inflammatory properties.[1][2] The document focuses on two primary analytical techniques: Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. It includes detailed experimental protocols, a summary of expected spectral data, and logical workflows for analysis. This guide is intended to serve as a practical resource for the qualitative and quantitative analysis of diethylamine salicylate in research and quality control environments.

Introduction to this compound

This compound is an organic salt formed from the acid-base reaction between salicylic (B10762653) acid and diethylamine.[1] It possesses the molecular formula C₁₁H₁₇NO₃ and a molecular weight of approximately 211.26 g/mol .[3][4][5] The compound typically appears as a white to off-white crystalline powder with a melting point reported in the range of 92-102°C.[4][5] Its utility is primarily in topical pharmaceutical formulations, where the salicylate moiety acts as a cyclooxygenase (COX) enzyme inhibitor to reduce inflammation and pain.[1][2] Accurate spectroscopic characterization is crucial for confirming its identity, purity, and stability in drug development and manufacturing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for analyzing compounds containing chromophores—parts of a molecule that absorb light in the UV-visible range. In this compound, the chromophore is the salicylate component, specifically the benzene (B151609) ring conjugated with the carboxyl and hydroxyl groups. The diethylamine portion of the salt does not exhibit significant absorption in the 200-400 nm range. Therefore, the UV-Vis spectrum of this compound is expected to be nearly identical to that of salicylic acid.

Quantitative Data

The electronic absorption maxima (λmax) for the salicylate chromophore are well-documented. The expected absorption peaks for this compound, based on data for salicylic acid in various solvents, are summarized below.

Solventλmax 1 (nm)λmax 2 (nm)Molar Absorptivity (ε)Reference
Methanol~234 nm~302 nmNot Specified
Generic~237 nm~296 nmNot Specified[6]

Table 1: Expected UV-Visible Absorption Maxima for this compound.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the determination of the UV-Vis absorption spectrum of this compound.

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble, such as ethanol, methanol, or a buffered aqueous solution. Acetonitrile is also a suitable choice.[6]

  • Preparation of Stock Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in the selected solvent in a 100 mL volumetric flask to create a 1 mg/mL stock solution.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations within the linear range of the spectrophotometer (e.g., 2-30 µg/mL).[6]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize (typically 15-20 minutes).

    • Set the wavelength range for scanning, for example, from 400 nm down to 200 nm.

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as the blank and perform a baseline correction.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorbance spectrum for each prepared working solution.

    • Identify the wavelengths of maximum absorbance (λmax).

Analysis Workflow

The logical flow for performing a UV-Vis analysis is depicted below.

UV_Vis_Workflow start Start prep_sample Prepare Sample (Stock & Dilutions) start->prep_sample instrument_setup Instrument Setup (Wavelength Scan, Baseline) prep_sample->instrument_setup measure_blank Measure Blank (Solvent) instrument_setup->measure_blank measure_sample Measure Sample (Record Spectrum) measure_blank->measure_sample data_analysis Data Analysis (Identify λmax) measure_sample->data_analysis end End data_analysis->end

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. An IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of chemical bonds. For this compound, IR spectroscopy can confirm the presence of the hydroxyl, carboxylate, aromatic, and ammonium (B1175870) functional groups.

Quantitative Data

While a full spectrum is required for complete identification, the characteristic vibrational frequencies for the key functional groups in this compound are predictable. Public databases confirm the availability of an FTIR spectrum for this compound, typically acquired using a KBr wafer technique.[3][7]

Functional GroupBondExpected Wavenumber (cm⁻¹)Intensity
Phenolic HydroxylO-H stretch3200 - 2500Broad
AmmoniumN-H stretch3200 - 2700Broad, Overlaps with O-H
Aromatic C-HC-H stretch3100 - 3000Medium
Aliphatic C-HC-H stretch2980 - 2850Medium-Strong
CarboxylateC=O stretch (asymmetric)1610 - 1550Strong
Aromatic RingC=C stretch1600 - 1450Medium-Strong (multiple bands)
CarboxylateC=O stretch (symmetric)1420 - 1300Strong
Phenolic C-OC-O stretch~1250Strong

Table 2: Expected Characteristic IR Absorption Bands for this compound.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state FTIR analysis.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Thoroughly grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into a pellet press die.

    • Ensure the powder is evenly distributed.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to perform its startup checks.

    • Place the empty sample holder in the beam path and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Measurement:

    • Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the major absorption bands.

    • Compare the observed peaks with the expected frequencies for the functional groups in this compound.

Analysis Workflow

The workflow for solid-state IR analysis using the KBr method is outlined below.

IR_Workflow start Start prep_sample Sample Preparation (Grind Sample with KBr) start->prep_sample form_pellet Pellet Formation (Hydraulic Press) prep_sample->form_pellet instrument_setup Instrument Setup (Acquire Background Spectrum) form_pellet->instrument_setup measure_sample Measure Sample (Acquire Sample Spectrum) instrument_setup->measure_sample data_analysis Data Analysis (Identify Functional Group Peaks) measure_sample->data_analysis end End data_analysis->end

Caption: Workflow for FTIR Spectroscopic Analysis (KBr Method).

Conclusion

The spectroscopic characterization of this compound by UV-Vis and IR methods provides a robust framework for its identification and quality assessment. UV-Vis spectroscopy is primarily used for quantitative analysis, leveraging the strong absorbance of the salicylate chromophore. IR spectroscopy offers a detailed qualitative fingerprint, confirming the presence of all key functional groups and thus verifying the molecular structure. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals engaged in the analysis of this pharmaceutically important compound.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Diethylamine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of diethylamine (B46881) salicylate (B1505791). It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who are engaged in the characterization and quality control of this active pharmaceutical ingredient. This document outlines detailed experimental protocols, presents synthesized quantitative NMR data in a structured format, and includes visualizations of the molecular structure and analytical workflow to facilitate a deeper understanding of the application of NMR spectroscopy to this compound.

Introduction

Diethylamine salicylate is an organic salt formed from the reaction of salicylic (B10762653) acid, a well-known non-steroidal anti-inflammatory drug (NSAID), and diethylamine, an organic base. The resulting compound is used in topical analgesic preparations for the relief of musculoskeletal pain and inflammation. Accurate and precise analytical methods are crucial for ensuring the quality, purity, and stability of this compound in pharmaceutical formulations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules.[1][2] It provides detailed information about the chemical structure, including the connectivity of atoms and the composition of mixtures. Quantitative NMR (qNMR) has emerged as a valuable primary analytical method for determining the potency and purity of active pharmaceutical ingredients without the need for a specific reference standard for the analyte.[3][4][5]

This guide focuses on the application of ¹H and ¹³C NMR spectroscopy for the comprehensive analysis of this compound.

Chemical Structure and Atom Numbering for NMR Assignment

The chemical structure of this compound consists of a salicylate anion and a diethylammonium (B1227033) cation. For the purpose of NMR spectral assignment, the atoms are numbered as illustrated in the diagram below.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the synthesized ¹H and ¹³C NMR spectral data for this compound. This data is based on established chemical shift values for salicylic acid, diethylamine, and related salicylate esters, and serves as a representative guide for spectral interpretation. The spectra are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H67.85dd7.8, 1.71HAromatic Proton
H47.42ddd8.5, 7.3, 1.71HAromatic Proton
H36.90d8.51HAromatic Proton
H56.88t7.31HAromatic Proton
OH11.5 (broad)s-1HPhenolic Hydroxyl
NH₂⁺9.5 (broad)s-2HAmmonium Protons
H11, H133.05q7.34HMethylene Protons (-CH₂-)
H12, H141.25t7.36HMethyl Protons (-CH₃)

dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet, t = triplet, q = quartet, s = singlet

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)Assignment
C7172.5Carbonyl Carbon (COO⁻)
C2161.0Aromatic Carbon (C-OH)
C6134.5Aromatic Carbon (CH)
C4129.8Aromatic Carbon (CH)
C1118.5Aromatic Carbon (ipso-COO⁻)
C5117.2Aromatic Carbon (CH)
C3116.0Aromatic Carbon (CH)
C11, C1341.5Methylene Carbons (-CH₂-)
C12, C1411.8Methyl Carbons (-CH₃)

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining high-quality, reproducible NMR data for both qualitative and quantitative analysis.

4.1. Sample Preparation

  • Analyte and Standard Weighing: Accurately weigh approximately 15-20 mg of this compound into a clean, dry NMR tube. For quantitative analysis (qNMR), also accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into the same tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to the NMR tube. Ensure the solvent is of high purity and from a sealed ampoule to minimize water content.

  • Dissolution: Cap the NMR tube and vortex or gently agitate until the sample and internal standard are completely dissolved. A brief sonication may be used if necessary.

  • Transfer: Transfer the solution to the NMR spectrometer for analysis. Allow the sample to equilibrate to the magnet's temperature for at least 5 minutes before data acquisition.

4.2. NMR Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer.

¹H NMR Spectroscopy (Qualitative and Quantitative):

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 12-16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time (AQ): ≥ 3 seconds to ensure adequate digitization of the FID.

  • Relaxation Delay (D1): For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of any proton being quantified (typically 15-30 seconds for small molecules). For routine qualitative spectra, a D1 of 1-2 seconds is sufficient.

  • Number of Scans (NS): 8-16 scans for qualitative analysis. For qNMR, increase to 64 or more scans to achieve a high signal-to-noise ratio (S/N > 250:1).

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., 'zgpg30' on Bruker systems) to reduce relaxation delays.

  • Spectral Width: 220-240 ppm (e.g., -10 to 230 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds for qualitative spectra. For quantitative ¹³C NMR (less common), inverse-gated decoupling and a long D1 (≥ 60 s) are required to suppress NOE effects.

  • Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance and sensitivity of the ¹³C nucleus.

4.3. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the FID and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automatic baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent signal to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the signals corresponding to the analyte and the internal standard (if used). Ensure integration regions are wide enough to encompass the entire signal, including any ¹³C satellites.

  • Purity Calculation (qNMR): The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Experimental Workflow

The general workflow for the NMR analysis of this compound is depicted below.

NMR_Workflow start Start: this compound Sample prep Sample Preparation - Weigh Analyte (& Standard) - Add Deuterated Solvent - Dissolve Completely start->prep acquire NMR Data Acquisition - Load Sample & Equilibrate - Shim & Tune Probe - Set Experiment Parameters (1H, 13C) - Run Experiment prep->acquire process Data Processing - Fourier Transform (FID -> Spectrum) - Phasing & Baseline Correction - Referencing acquire->process analysis Spectral Analysis process->analysis qual Qualitative Analysis - Assign Chemical Shifts - Analyze Coupling Constants - Confirm Structure analysis->qual Structural Elucidation quant Quantitative Analysis (qNMR) - Integrate Signals - Calculate Purity/Assay - Assess Impurities analysis->quant Purity/Assay report Reporting - Summarize Data in Tables - Document Protocol - Generate Report qual->report quant->report end End report->end

Figure 2. Experimental workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a framework for the NMR analysis of this compound, a key component in many pharmaceutical products. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided tables of synthesized spectral data offer a valuable reference for signal assignment and structural confirmation. The visualized workflow further clarifies the logical steps involved in a comprehensive NMR analysis. The application of these NMR techniques will ensure the accurate identification, characterization, and quantification of this compound, thereby supporting drug development and quality assurance efforts.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism Studies of Diethylamine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to study the crystal structure and polymorphism of diethylamine (B46881) salicylate (B1505791). It is intended for a technical audience in the fields of pharmaceutical sciences and drug development. The experimental protocols described are generalized best practices and may require optimization for specific laboratory conditions and equipment.

Introduction

Diethylamine salicylate is an active pharmaceutical ingredient (API) known for its analgesic and anti-inflammatory properties, primarily used in topical formulations for the relief of musculoskeletal pain.[1][2] The solid-state properties of an API, including its crystal structure and potential for polymorphism, are critical parameters that can influence its stability, solubility, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a crucial consideration in drug development. Different polymorphs can exhibit distinct physicochemical properties.[3][4]

Despite its long-standing use, detailed public-domain information specifically characterizing the crystal structure and polymorphic forms of this compound is notably scarce. This guide, therefore, serves a dual purpose: to consolidate the known physicochemical properties of this compound and to provide a comprehensive set of standardized experimental protocols for researchers seeking to undertake a thorough investigation of its solid-state characteristics. Adherence to these methodologies will enable the generation of robust and reliable data essential for regulatory submissions and for ensuring product quality and consistency.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical and pharmaceutical databases.

Table 1: Physicochemical Data of this compound

PropertyValueReferences
Molecular Formula C₁₁H₁₇NO₃[1][5][6]
Molecular Weight 211.26 g/mol [1][6]
Appearance White to off-white crystalline powder[1][2]
Melting Point 92-96°C, 99-102°C, 120-125°C[1][5][6]
Solubility Soluble in water, ethanol, and acetone; slightly soluble in chloroform.[1][2][5][7][8]
CAS Number 4419-92-5[1][6][9][8][10]

Note: The variation in the reported melting point suggests the possibility of different polymorphic forms or the presence of impurities.

Experimental Protocols for Crystal Structure and Polymorphism Studies

The following sections detail the standard experimental methodologies for the comprehensive characterization of the crystal structure and polymorphism of a pharmaceutical compound like this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

  • Objective: To determine the unit cell parameters, space group, and atomic coordinates of a single crystal of this compound.

  • Methodology:

    • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically 0.1-0.5 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or water), slow cooling of a saturated solution, or vapor diffusion.

    • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

    • Data Collection: Mount the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data at various orientations.

    • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell and space group. The atomic structure is then solved and refined using specialized software to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a primary tool for identifying crystalline phases and analyzing polymorphism.[11][12][13][14][15]

  • Objective: To obtain a characteristic diffraction pattern for a powder sample of this compound, which serves as a fingerprint for a specific crystalline form.

  • Methodology:

    • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

    • Data Acquisition: The sample is placed in the diffractometer, and a monochromatic X-ray beam is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The peak positions and relative intensities are characteristic of a particular polymorph.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[16][17][18][19]

  • Objective: To identify and characterize thermal events such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism.

  • Methodology:

    • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

    • Thermal Program: The sample and a reference pan are placed in the DSC furnace. The temperature is ramped at a controlled rate (e.g., 10°C/min).

    • Data Analysis: The heat flow is recorded as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks in the DSC thermogram. The peak temperature and enthalpy of the transition provide valuable information about the polymorphic form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[20][21][22][23][24]

  • Objective: To assess the thermal stability of this compound and to identify the presence of solvates or hydrates.

  • Methodology:

    • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

    • Thermal Program: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate.

    • Data Analysis: The mass of the sample is continuously recorded. A weight loss at temperatures below the decomposition point can indicate the loss of solvent or water, suggesting the presence of a solvate or hydrate.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are sensitive to the molecular environment and can be used to differentiate between polymorphs.[25][26][27][28][29]

  • Objective: To obtain the vibrational spectrum of this compound, which can serve as a fingerprint to distinguish between different crystalline forms.

  • Methodology:

    • Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powder sample is typically placed directly in the path of the laser.

    • Data Acquisition: An infrared or laser beam is directed at the sample, and the transmitted/reflected or scattered light is analyzed to generate a spectrum.

    • Data Analysis: The positions, intensities, and shapes of the vibrational bands are compared. Differences in the spectra of different samples can indicate the presence of different polymorphs due to variations in intermolecular interactions.

Hot-Stage Microscopy (HSM)

HSM allows for the visual observation of a sample as it is heated or cooled.[30][31][32][33][34]

  • Objective: To visually observe thermal transitions such as melting, recrystallization, and desolvation.

  • Methodology:

    • Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide on the hot stage.

    • Thermal Program: The sample is heated at a controlled rate while being observed under a polarized light microscope.

    • Data Analysis: Changes in the sample's appearance, such as melting, changes in birefringence, or crystal habit transformation, are recorded as a function of temperature.

Visualizations

The following diagrams illustrate the general workflow for the characterization of a crystalline pharmaceutical compound.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_screening Polymorph Screening cluster_characterization In-depth Characterization synthesis Synthesis of this compound crystallization Crystallization synthesis->crystallization pxrd_screen Powder X-ray Diffraction (PXRD) crystallization->pxrd_screen Initial Solid Form dsc_screen Differential Scanning Calorimetry (DSC) pxrd_screen->dsc_screen Identify Potential Polymorphs final_report Comprehensive Solid-State Characterization Report pxrd_screen->final_report sc_xrd Single-Crystal XRD dsc_screen->sc_xrd For Novel Forms tga Thermogravimetric Analysis (TGA) dsc_screen->tga ftir_raman FT-IR & Raman Spectroscopy dsc_screen->ftir_raman hsm Hot-Stage Microscopy (HSM) dsc_screen->hsm sc_xrd->final_report tga->final_report ftir_raman->final_report hsm->final_report

References

Whitepaper: In Silico Modeling of Diethylamine Salicylate's Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diethylamine (B46881) salicylate (B1505791) is a topical analgesic agent used for the relief of musculoskeletal pain and inflammation. Its pharmacological activity is primarily attributed to the salicylate moiety, a well-established non-steroidal anti-inflammatory drug (NSAID). The molecular target of salicylates is the cyclooxygenase (COX) enzyme. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of salicylate to its receptor targets, COX-1 and COX-2. We detail the computational protocols, present relevant binding data, and visualize the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and computational drug design.

Introduction: Mechanism of Action

Diethylamine salicylate is a salt composed of salicylic (B10762653) acid and diethylamine. In aqueous environments, it dissociates, releasing the pharmacologically active salicylate ion. The primary mechanism of action for salicylate is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, salicylate prevents prostaglandin (B15479496) synthesis, leading to its therapeutic anti-inflammatory and analgesic effects.

In silico modeling, including molecular docking and molecular dynamics simulations, provides powerful tools to investigate this interaction at an atomic level. These computational techniques allow for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the molecular determinants of binding specificity.

The active component of this compound is the salicylate ion, which functions as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes.[1][2] This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.[3][1][4] The diethylamine part of the salt enhances the penetration of salicylate through the skin, allowing it to reach the target tissues more effectively.[3][2] While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX-1 by acetylating a serine residue (Ser-530), salicylic acid itself is a weak, competitive, and reversible inhibitor of both COX-1 and COX-2.[5][6]

Signaling Pathway Visualization

The anti-inflammatory effect of salicylate is achieved by interrupting the arachidonic acid cascade. By inhibiting COX enzymes, salicylate prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.

Prostaglandin Synthesis Pathway PLA2 Phospholipase A2 (Stimulated by inflammation) Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX COX COX-1 / COX-2 Salicylate Salicylate Salicylate->COX Inhibition Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Salicylate.

Quantitative Data: Salicylate-COX Interaction

Salicylic acid is generally considered a weak inhibitor of COX enzymes in vitro, especially when compared to its acetylated form, aspirin, or other NSAIDs.[7] Its anti-inflammatory effects in vivo are also attributed to other mechanisms, such as the suppression of COX-2 protein expression.[6] The table below summarizes representative inhibitory concentration (IC50) values and docking scores found in the literature. It is important to note that these values can vary significantly based on experimental and computational conditions.

CompoundTargetAssay TypeIC50 (µM)Binding Energy (kcal/mol)Reference
Salicylic AcidCOX-1In Vitro> 1000-5.0 to -7.0Varies
Salicylic AcidCOX-2In Vitro> 100-6.0 to -8.5Varies
AspirinCOX-1In Vitro~5 - 170-6.5 to -7.5Varies
AspirinCOX-2In Vitro~20 - 600-7.0 to -8.0Varies
IbuprofenCOX-1In Vitro~2.19-7.0 to -8.0[8]
DiclofenacCOX-2In SilicoN/A-5.68[9]

Experimental Protocol: Molecular Docking of Salicylate into COX-2

This section outlines a generalized protocol for performing a molecular docking study of salicylic acid with the human COX-2 enzyme using common open-source software.

Objective: To predict the binding pose and estimate the binding affinity of salicylic acid within the active site of human cyclooxygenase-2.

Materials:

  • Protein Structure: Human COX-2 crystal structure (e.g., PDB ID: 5F1A).[10][11]

  • Ligand Structure: Salicylic acid 3D structure (e.g., from PubChem CID: 338).

  • Software:

    • Protein Preparation: UCSF Chimera or PyMOL.

    • Ligand Preparation: Avogadro or similar molecular editor.

    • Docking Software: AutoDock Vina.[12]

    • Visualization: BIOVIA Discovery Studio or PyMOL.[12]

Methodology:

  • Protein Preparation: a. Download the COX-2 structure (PDB: 5F1A) from the Protein Data Bank. b. Open the PDB file in UCSF Chimera. Remove all water molecules, co-crystallized ligands, and any non-protein chains. c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the cleaned protein structure in PDBQT format for use with AutoDock Vina.

  • Ligand Preparation: a. Obtain the 3D structure of salicylic acid (salicylate ion form) and save it as a PDB file. b. Load the ligand into a molecular editor to ensure correct bond orders and protonation state at physiological pH. c. Minimize the ligand's energy using a suitable force field (e.g., MMFF94). d. Save the prepared ligand in PDBQT format, defining the rotatable bonds.

  • Grid Box Generation: a. Identify the active site of COX-2. This is typically done by referring to the location of the co-crystallized ligand in the original PDB file or from literature knowledge (key residues include Ser-530, Tyr-385, Arg-120). b. Define a grid box that encompasses the entire active site. A typical size would be 25 x 25 x 25 Å, centered on the active site. c. Generate the grid parameter file (conf.txt) specifying the center coordinates and dimensions of the box.

  • Molecular Docking: a. Execute AutoDock Vina via the command line, providing the prepared protein, prepared ligand, and grid configuration file as input. b. The command will typically be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt. c. Vina will perform the docking simulation, generating a set of predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol).

  • Analysis and Visualization: a. The output file (output.pdbqt) contains the coordinates of the docked ligand poses. b. Load the original protein structure and the output file into a visualization tool like PyMOL or Discovery Studio. c. Analyze the top-ranked pose. Examine the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between salicylic acid and the amino acid residues of the COX-2 active site. d. Compare the predicted interactions with known binding modes of other NSAIDs to validate the docking results.

Workflow and Relationship Visualizations

The following diagrams illustrate the workflow for the in silico docking protocol and the logical relationship between this compound and its mechanism of action.

Molecular Docking Workflow PDB 1. Protein Preparation (PDB: 5F1A) Grid 3. Grid Box Generation (Define Active Site) PDB->Grid Ligand 2. Ligand Preparation (Salicylic Acid) Ligand->Grid Dock 4. Molecular Docking (AutoDock Vina) Grid->Dock Analyze 5. Analysis & Visualization (Binding Pose & Interactions) Dock->Analyze

Caption: A typical workflow for a molecular docking experiment.

Logical Relationship DES This compound (Topical Agent) Dissociation Dissociates in situ DES->Dissociation Salicylate Salicylate Ion (Active Moiety) Dissociation->Salicylate DE Diethylamine (Penetration Enhancer) Dissociation->DE Target Molecular Target: COX-1 & COX-2 Enzymes Salicylate->Target Binds & Inhibits Effect Pharmacological Effect: Reduced Prostaglandin Synthesis Target->Effect Leads to

Caption: The mechanism of action for this compound.

Conclusion

While there is no specific "this compound receptor," the pharmacological effects of the compound are well-understood to be mediated by the salicylate ion's interaction with cyclooxygenase enzymes. In silico modeling, particularly molecular docking, serves as an invaluable tool for visualizing and analyzing this interaction. The methodologies described in this guide provide a framework for researchers to computationally investigate the binding of salicylate and its derivatives to COX enzymes, thereby aiding in the understanding of its anti-inflammatory mechanism and facilitating the design of novel therapeutic agents.

References

Methodological & Application

Application Note: Validated RP-HPLC Method for the Quantification of Diethylamine Salicylate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of diethylamine (B46881) salicylate (B1505791). The method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control analysis of pharmaceutical formulations containing this active pharmaceutical ingredient (API). The protocol described herein has been validated in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.

1. Introduction

Diethylamine salicylate is a non-steroidal anti-inflammatory drug (NSAID) commonly used as a topical analgesic for the relief of musculoskeletal pain and inflammation.[1] Accurate and reliable quantification of this compound in pharmaceutical products is crucial to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a widely accepted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] This document provides a detailed protocol for a validated RP-HPLC method for the determination of this compound.

2. Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific parameters for the analysis are outlined in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column µ-Bondapack C18, 4.6 x 150 mm, 5 µm
Mobile Phase 1% Aqueous Acetic Acid : Acetonitrile (85:15, v/v)
Flow Rate 1.7 mL/min[2][3]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 254 nm[2][3]
Run Time 15 minutes

2.2. Chemicals and Reagents

  • This compound Reference Standard (Purity ≥ 99%)

  • Acetonitrile (HPLC Grade)

  • Glacial Acetic Acid (AR Grade)

  • Deionized Water (Milli-Q® or equivalent)

2.3. Preparation of Standard Solutions

2.3.1. Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.3.2. Working Standard Solutions Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

2.4. Sample Preparation (for an Ointment Formulation)

  • Accurately weigh a portion of the ointment equivalent to 20 mg of this compound into a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.

3. Method Validation

The analytical method was validated for linearity, accuracy, precision, and specificity.

3.1. Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

3.2. Accuracy

The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the analyte was then calculated.

3.3. Precision

The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of the 50 µg/mL standard solution were performed on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (%RSD) of the peak areas was calculated.

3.4. Specificity

The specificity of the method was assessed by analyzing a placebo formulation to ensure that there was no interference from the excipients at the retention time of this compound.

4. Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.8 minutes. The validation results are summarized in the tables below.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10[Insert Data]
20[Insert Data]
40[Insert Data]
60[Insert Data]
80[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) > 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40[Insert Data][Insert Data]
100%50[Insert Data][Insert Data]
120%60[Insert Data][Insert Data]
Mean % Recovery [Insert Data]

Table 4: Precision Data

Precision% RSD (n=6)
Intra-day < 2.0%
Inter-day < 2.0%

The tailing factor for the this compound peak was found to be 1.33, indicating good peak symmetry.[2] The method demonstrated excellent linearity with a correlation coefficient greater than 0.999 over the concentration range of 10-100 µg/mL. The mean recovery was within the acceptable limits of 98-102%, indicating the high accuracy of the method. The low %RSD values for both intra-day and inter-day precision studies confirmed the excellent precision of the method. The specificity study showed no interfering peaks from the placebo at the retention time of this compound, confirming the specificity of the method.

The developed and validated RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis and stability studies.

6. Experimental Workflow and Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Working Standards (10-100 µg/mL) B->C G Inject into HPLC System C->G D Weigh Ointment Sample E Dissolve in Mobile Phase & Sonicate D->E F Filter Sample Solution E->F F->G H Chromatographic Separation (C18 Column) G->H I UV Detection (254 nm) H->I J Integrate Peak Area I->J K Construct Calibration Curve J->K L Quantify this compound K->L

Caption: HPLC analysis workflow from sample preparation to quantification.

Validation_Process cluster_params Validation Parameters Method Validated HPLC Method Linearity Linearity (r² > 0.999) Method->Linearity Accuracy Accuracy (Recovery 98-102%) Method->Accuracy Precision Precision (%RSD < 2%) Method->Precision Specificity Specificity (No Interference) Method->Specificity

Caption: Key parameters for HPLC method validation.

References

Application Note: RP-HPLC Method for the Determination of Diethylamine Salicylate in Topical Creams

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylamine (B46881) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) commonly used in topical formulations to relieve pain and inflammation associated with musculoskeletal conditions. Accurate and reliable quantification of diethylamine salicylate in cream formulations is crucial for quality control and regulatory compliance. This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in topical cream preparations.

Method Summary

The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a pH-adjusted aqueous buffer. Detection is performed using a UV detector. The sample preparation involves a straightforward extraction of the active ingredient from the cream matrix. The method has been validated according to ICH guidelines for linearity, precision, accuracy, and robustness.

Experimental Protocols

1. Apparatus and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Thermo Scientific ACCLAIM™ 120 C18)[1][2][3]

  • Mobile Phase: Acetonitrile and deionized water (pH 3.0, adjusted with phosphoric acid) in a ratio of 65:35 (v/v)[1][2][3]

  • Flow Rate: 0.7 mL/min[1][2][3]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C[1][2][3]

  • Detection Wavelength: 254 nm[4][5]

  • Run Time: 10 minutes

2. Reagents and Chemicals

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (AR grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-150 µg/mL.

4. Sample Preparation

  • Accurately weigh an amount of topical cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.

  • Sonicate the mixture for 15 minutes to ensure complete extraction of the drug.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to obtain a theoretical concentration within the calibration range.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20004500
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10150234
25375589
50751234
751126879
1001502524
1502253789
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision (Intra-day and Inter-day)

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6)
500.91.2
1000.71.0
1500.81.1

Table 4: Accuracy (Recovery Studies)

Spiked LevelAmount Added (mg)Amount Found (mg)% Recovery% RSD (n=3)
80%8.07.9599.380.9
100%10.010.08100.800.7
120%12.011.9299.330.8

Mandatory Visualizations

experimental_workflow start Start sample_prep Sample Preparation (Cream Extraction) start->sample_prep standard_prep Standard Preparation (Dilution Series) start->standard_prep hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

validation_parameters method_validation Method Validation (ICH) specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq robustness Robustness method_validation->robustness system_suitability System Suitability method_validation->system_suitability

Caption: Key parameters for HPLC method validation according to ICH guidelines.

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in topical cream formulations. The method is suitable for routine quality control analysis and stability studies. The validation data confirms that the method is reliable and meets the requirements of international guidelines.

References

Application Note: Simultaneous Determination of Diethylamine Salicylate and Methyl Salicylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of diethylamine (B46881) salicylate (B1505791) and methyl salicylate in pharmaceutical formulations. This method is crucial for quality control and stability testing of topical analgesic preparations containing these active pharmaceutical ingredients (APIs). The described protocol provides a clear and reproducible methodology, and the accompanying data demonstrates the method's accuracy, precision, and linearity, making it suitable for routine analysis in a laboratory setting.

Introduction

Diethylamine salicylate and methyl salicylate are commonly combined in topical formulations for the relief of musculoskeletal pain and inflammation.[1][2][3] this compound provides analgesic and anti-inflammatory effects, while methyl salicylate acts as a counter-irritant, offering a sensation of warmth and aiding in pain relief.[3][4] The accurate and simultaneous determination of both compounds is essential to ensure the safety, efficacy, and quality of the final drug product. This document presents a validated reversed-phase HPLC (RP-HPLC) method that is simple, rapid, and reliable for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[5] The chromatographic separation is achieved on a C18 reversed-phase column.[5][6][7][8][9]

Table 1: Chromatographic Conditions

ParameterSpecification
InstrumentHPLC system with UV-Vis or Photodiode Array (PDA) Detector
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5][6][7][8]
Mobile PhaseAcetonitrile and Water (pH adjusted to 3 with phosphoric acid) (65:35 v/v)[7][8][10]
Flow Rate1.0 mL/min[5][11]
Detection Wavelength304 nm[5][11]
Injection Volume20 µL[5]
Column Temperature30°C[5][11]
Preparation of Solutions

Accurately weigh 100 mg of this compound and 100 mg of methyl salicylate reference standards and dissolve in 100 mL of the mobile phase in separate volumetric flasks.[5]

Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for both analytes.[5]

Accurately weigh a quantity of the cream or ointment equivalent to a target concentration of the active ingredients.[12] Transfer the sample to a volumetric flask and dissolve it in a suitable solvent such as methanol (B129727) or the mobile phase.[12] Sonicate for a minimum of 15 minutes to ensure complete dissolution and extraction of the analytes.[13] Dilute to the mark with the same solvent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[14]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5]

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Areas (n=6)≤ 2.0%
Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations.

Table 3: Linearity Data

AnalyteConcentration Range (µg/mL)Correlation Coefficient (R²)
This compound0.05 - 100.0[7][8][9]≥ 0.999
Methyl Salicylate0.05 - 100.0[7][8][9]≥ 0.999
Accuracy (Recovery)

The accuracy of the method was determined by the recovery of known amounts of the analytes spiked into a placebo sample.

Table 4: Accuracy Data

AnalyteSpiked LevelMean Recovery (%)% RSD
This compound80%98.0 - 102.0< 2.0
100%98.0 - 102.0< 2.0
120%98.0 - 102.0< 2.0
Methyl Salicylate80%98.0 - 102.0< 2.0
100%98.0 - 102.0< 2.0
120%98.0 - 102.0< 2.0
Precision

The precision of the method was evaluated by performing intra-day and inter-day analyses.

Table 5: Precision Data

AnalyteIntra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6)
This compound< 2.0%[11]< 2.0%[11]
Methyl Salicylate< 2.0%[11]< 2.0%[11]
Specificity

Specificity was demonstrated by the absence of interference from excipients in the pharmaceutical formulation at the retention times of this compound and methyl salicylate.

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).[5] The method was found to be robust as these variations did not significantly affect the analytical results.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Standard & Sample Weighing B Dissolution & Extraction (Sonication) A->B C Dilution to Final Concentration B->C D Filtration (0.45 µm) C->D E Injection into HPLC System D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (304 nm) F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Report Generation I->J

Caption: Experimental workflow for the HPLC analysis of this compound and methyl salicylate.

Conclusion

The developed RP-HPLC method provides a reliable and efficient means for the simultaneous determination of this compound and methyl salicylate in pharmaceutical preparations. The method is validated to be linear, accurate, precise, and robust, making it a valuable tool for quality control laboratories in the pharmaceutical industry.

References

Application Note: Quantification of Diethylamine Salicylate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of diethylamine (B46881) salicylate (B1505791) in biological matrices, such as human plasma. Diethylamine salicylate, a salt composed of salicylic (B10762653) acid and diethylamine, is utilized in topical formulations for its analgesic and anti-inflammatory properties. In biological systems, it readily dissociates into the salicylate anion and the diethylammonium (B1227033) cation. This method, therefore, provides a reliable protocol for the simultaneous or parallel determination of both components, which is crucial for pharmacokinetic and drug metabolism studies. The protocol described herein employs a simple protein precipitation for sample preparation and utilizes electrospray ionization (ESI) in both negative and positive modes for the detection of salicylic acid and diethylamine, respectively. This application note provides two distinct LC-MS/MS methods that can be run sequentially or on separate instruments to achieve comprehensive quantitative analysis. Detailed experimental protocols, method validation parameters, and instrument settings are provided to enable researchers to reproduce this methodology.

Introduction

This compound is a salt formed from the reaction of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), and diethylamine. It is commonly used in topical preparations to relieve muscle and joint pain. Upon administration and absorption, it is expected to dissociate into its constituent components: the pharmacologically active salicylate and the diethylamine cation. To understand the pharmacokinetic profile and disposition of this compound, it is imperative to quantify both moieties in biological fluids.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. This application note details a validated LC-MS/MS method for the determination of salicylic acid and diethylamine in human plasma. The method involves a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. Salicylic acid is detected in negative ion mode, while diethylamine is detected in positive ion mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Salicylic acid reference standard

  • Diethylamine hydrochloride reference standard

  • Salicylic acid-d4 (internal standard for salicylic acid)

  • Diethylamine-d10 hydrochloride (internal standard for diethylamine)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate (B1220265)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Thermo Fisher)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm

  • Data acquisition and analysis software

Sample Preparation
  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standards (salicylic acid-d4 and diethylamine-d10).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Due to the different ionization polarities of salicylic acid and diethylamine, two separate LC-MS/MS methods are proposed. These can be run sequentially from the same vial if the LC-MS/MS system allows for rapid polarity switching, or as two separate injections.

Method 1: Salicylic Acid (Negative Ion Mode)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • Salicylic acid: 137.0 > 93.0 (quantifier), 137.0 > 65.0 (qualifier)

    • Salicylic acid-d4 (IS): 141.0 > 97.0

Method 2: Diethylamine (Positive Ion Mode)

  • Mobile Phase A: 10 mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-50% B

    • 2.0-2.5 min: 50% B

    • 2.6-3.5 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Diethylamine: 74.1 > 58.1 (quantifier), 74.1 > 44.1 (qualifier)

    • Diethylamine-d10 (IS): 84.1 > 66.1

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for both salicylic acid and diethylamine. The data presented are representative of typical validation results for a bioanalytical method.

Table 1: Calibration Curve for Salicylic Acid and Diethylamine in Human Plasma

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Salicylic Acid10 - 5000y = 0.0025x + 0.0012> 0.995
Diethylamine1 - 500y = 0.0089x + 0.0005> 0.996

Table 2: Precision and Accuracy for Salicylic Acid in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ106.8-2.58.2-1.8
Low305.11.26.52.1
Mid5004.5-0.85.3-0.5
High40003.92.14.81.7

Table 3: Precision and Accuracy for Diethylamine in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ18.23.19.54.5
Low36.5-1.57.8-0.9
Mid505.80.56.91.3
High4004.22.35.12.8

Table 4: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
Salicylic AcidLow88.595.2
High91.296.8
DiethylamineLow85.192.5
High87.994.1

Mandatory Visualization

experimental_workflow sample Biological Sample (Plasma) add_is Add Internal Standards (Salicylic Acid-d4, Diethylamine-d10) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injector Injector Column C18 Column Injector->Column Mobile Phase MS_Source ESI Source (Ionization) Column->MS_Source Separated Analytes Quad1 Q1 (Precursor Ion Selection) MS_Source->Quad1 Quad2 Q2 (Collision Cell - Fragmentation) Quad1->Quad2 Quad3 Q3 (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector

Caption: LC-MS/MS detection principle.

Discussion

The presented LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in biological matrices by measuring its dissociated components, salicylic acid and diethylamine. The use of stable isotope-labeled internal standards for both analytes ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.

The protein precipitation method is simple, fast, and suitable for high-throughput analysis. The chromatographic conditions are optimized to achieve good peak shapes and separation from endogenous interferences. The use of electrospray ionization in both positive and negative modes allows for the sensitive detection of both the acidic (salicylic acid) and basic (diethylamine) components of the salt.

The validation data presented in the tables demonstrate that the method meets the typical requirements for bioanalytical method validation as per regulatory guidelines, with acceptable linearity, precision, accuracy, recovery, and matrix effect.

Conclusion

This application note describes a comprehensive and validated LC-MS/MS methodology for the determination of this compound in human plasma through the quantification of its constituent parts, salicylic acid and diethylamine. The protocols are detailed and can be readily implemented in a bioanalytical laboratory for pharmacokinetic studies, drug metabolism research, and other applications requiring the sensitive and selective measurement of this compound. The provided workflows and diagrams facilitate a clear understanding of the experimental process and the underlying analytical principles.

Application Note: Gas Chromatography Analysis of Diethylamine Salicylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of diethylamine (B46881) salicylate (B1505791) and its derivatives using gas chromatography (GC) coupled with mass spectrometry (GC-MS). Due to the polar nature and low volatility of these compounds, a derivatization step is essential to improve chromatographic performance. This protocol outlines the sample preparation, trimethylsilyl (B98337) (TMS) derivatization, and GC-MS parameters for the successful separation and quantification of these analytes in various matrices. The provided methodologies are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Diethylamine salicylate is a salt formed from salicylic (B10762653) acid and diethylamine, commonly used in topical formulations for its analgesic and anti-inflammatory properties. The salicylate component acts by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. The diethylamine moiety can enhance the transdermal delivery of the active salicylate. The analysis of this compound and its derivatives is crucial for quality control, pharmacokinetic studies, and formulation development.

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[1] However, direct GC analysis of polar compounds like salicylic acid and amines is challenging due to poor peak shape and thermal instability.[2][3] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives, making them amenable to GC analysis.[4][5] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for compounds containing hydroxyl, carboxyl, and amine groups.

This application note provides a comprehensive protocol for the GC-MS analysis of this compound derivatives following silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of this compound derivatives from a biological matrix (e.g., plasma or tissue homogenate).

Materials:

  • Biological sample (100 µL)

  • Internal Standard (IS) solution (e.g., deuterated salicylic acid)

  • Chloroform (B151607) (1 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a 100 µL aliquot of the biological sample, add a known concentration of the internal standard.

  • Add 1 mL of chloroform to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the analytes into the organic phase.

  • Centrifuge the sample to achieve phase separation.[1]

  • Carefully transfer the lower organic layer (chloroform) to a clean vial for the derivatization step.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]

Derivatization Protocol

This protocol describes the silylation of the extracted analytes to increase their volatility for GC analysis.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL)

  • Heating block or oven

  • GC vial with insert

Protocol:

  • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) to the dried sample extract.[2]

  • Seal the vial tightly.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[2]

  • Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

GC-MS Instrumental Parameters

The following instrumental parameters provide a starting point and should be optimized for the specific instrument and derivatives being analyzed.

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Splitless mode
Inlet Temperature 250°C
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Injection Volume 1 µL
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan for qualitative analysis
SIM Ions To be determined based on the mass spectra of the derivatized standards (e.g., for di-TMS-salicylic acid, common ions include m/z 267 (M-15), 208, 179).[2]

Data Presentation

The following table summarizes typical quantitative data obtained from the GC-MS analysis of silylated this compound and its hypothetical derivatives. Data should be generated by running a calibration curve for each analyte.

CompoundRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity (R²)
Di-TMS-Diethylamine Salicylate12.5515>0.998
Di-TMS-5-Chloro-Diethylamine Salicylate13.2310>0.999
Di-TMS-3-Methyl-Diethylamine Salicylate12.9720>0.997
Di-TMS-4-Hydroxy-Diethylamine Salicylate (Tri-TMS)14.11030>0.995

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of this compound derivatives.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result Sample Biological Sample Extraction Liquid-Liquid Extraction (with Chloroform) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA + 1% TMCS, 70°C) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification & Reporting Data->Quantification

Caption: Workflow for GC-MS analysis of this compound derivatives.

Salicylate Mechanism of Action

The diagram below illustrates the inhibitory effect of the salicylate moiety on the cyclooxygenase (COX) pathway, which is central to its anti-inflammatory and analgesic effects.

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Pain Pain & Inflammation PGs->Pain Salicylate Salicylate Salicylate->COX Inhibition

Caption: Inhibition of the COX pathway by salicylate.

Conclusion

The described method of sample extraction, followed by trimethylsilyl derivatization and GC-MS analysis, provides a reliable and sensitive approach for the quantification of this compound and its derivatives.[2] This protocol is suitable for a range of applications in clinical, pharmaceutical, and biological research, ensuring accurate and reproducible results. The workflow and pathway diagrams offer clear visual aids for understanding the experimental process and the compound's mechanism of action.

References

Application Notes and Protocols: In Vitro Skin Permeation Study of Diethylamine Salicylate Using Franz Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) salicylate (B1505791) (DEAS) is a non-steroidal anti-inflammatory drug (NSAID) commonly used in topical formulations for its analgesic and anti-inflammatory properties. The efficacy of such topical preparations is largely dependent on the ability of the active pharmaceutical ingredient (API) to permeate the skin barrier and reach the target tissues. In vitro skin permeation studies are a critical tool in the development and optimization of topical drug products, providing essential data on the rate and extent of drug absorption. The Franz diffusion cell is a widely accepted and utilized apparatus for these studies, offering a reliable and reproducible method for assessing the transdermal permeation of APIs.

This document provides a detailed protocol for conducting an in vitro skin permeation study of a diethylamine salicylate formulation using Franz diffusion cells. It is intended to guide researchers, scientists, and drug development professionals in the setup, execution, and data analysis of such experiments.

Principle of the Franz Diffusion Cell

The Franz diffusion cell is a simple, two-chamber device designed to simulate the permeation of a substance across a membrane. It consists of a donor chamber, where the topical formulation is applied, and a receptor chamber filled with a fluid that mimics physiological conditions. These two chambers are separated by a membrane, which can be excised human or animal skin, or a synthetic membrane. The fundamental principle involves measuring the concentration of the active substance that permeates from the donor chamber, through the membrane, and into the receptor chamber over time. The receptor fluid is typically maintained at a constant temperature and stirred to ensure sink conditions and uniform sampling.

Experimental Protocols

Materials and Equipment
  • Vertical Franz diffusion cells (with a known diffusion area)

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or rat abdominal skin)

  • Receptor medium (e.g., phosphate-buffered saline [PBS] pH 7.4, potentially with a co-solvent like ethanol (B145695) or PEG 400 to ensure sink conditions)

  • This compound (DEAS) topical formulation (e.g., gel, cream)

  • Water bath with a circulating pump

  • Magnetic stirrers and stir bars for each Franz cell

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector for the quantification of DEAS

  • Standard laboratory glassware (beakers, volumetric flasks, pipettes)

  • Syringes and needles for sampling

  • Parafilm® or other suitable covering for the donor chamber

Protocol for In Vitro Skin Permeation Study

1. Preparation of Skin Membranes:

  • If using animal skin, excise the skin from the chosen area (e.g., abdomen of a Wistar rat) and carefully remove any subcutaneous fat and connective tissue.

  • The skin can be used as full-thickness or the epidermis can be separated from the dermis by heat-stripping (e.g., immersing the skin in water at 60°C for 45-60 seconds).

  • Cut the prepared skin into sections of appropriate size to fit the Franz diffusion cells.

  • Store the prepared skin membranes frozen (e.g., at -20°C) until use. Prior to the experiment, thaw the skin at room temperature.

2. Franz Diffusion Cell Setup:

  • Thoroughly clean and dry all components of the Franz diffusion cells.

  • Mount the thawed skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.

  • Clamp the chambers together securely to prevent any leakage.

  • Fill the receptor chamber with a known volume of pre-warmed (32°C ± 0.5°C) and degassed receptor medium. Ensure that no air bubbles are trapped beneath the skin.

  • Place the assembled Franz cells in a water bath maintained at a constant temperature to ensure the skin surface temperature is at 32°C ± 0.5°C.

  • Allow the system to equilibrate for at least 30 minutes.

3. Application of the Formulation and Sampling:

  • Accurately weigh and apply a finite dose of the DEAS topical formulation onto the surface of the skin in the donor chamber.

  • Cover the donor chamber with parafilm or a cap to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor chamber through the sampling port.

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

4. Sample Analysis:

  • Analyze the collected samples for the concentration of DEAS using a validated HPLC method.

  • A typical mobile phase for salicylate analysis could be a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a low pH.[1]

  • Detection is commonly performed using a UV detector at a wavelength specific for the salicylate.[1]

5. Data Analysis:

  • Calculate the cumulative amount of DEAS permeated per unit area (μg/cm²) at each sampling time point, correcting for the drug removed in previous samples.

  • Plot the cumulative amount of DEAS permeated per unit area versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the permeation profile.

  • Calculate the permeability coefficient (Kp) using the following equation:

    • Kp = Jss / C

    • Where C is the concentration of the drug in the donor formulation.

  • The lag time (tL) can be determined by extrapolating the linear portion of the permeation curve to the x-axis.

Data Presentation

Due to the limited availability of specific quantitative data for the in vitro skin permeation of this compound in the public domain, the following table presents data for a closely related compound, diclofenac (B195802) diethylamine, to illustrate how results from a Franz cell study are typically presented. These values should be considered as examples.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (tL) (h)Cumulative Amount Permeated at 24h (µg/cm²)
1.16% Diclofenac Diethylamine Gel0.394 ± 0.0092.37 ± 0.152.1 ± 0.38.5 ± 0.7
Marketed Formulation0.273 ± 0.0111.64 ± 0.122.5 ± 0.46.1 ± 0.5

Data presented are illustrative and based on studies with diclofenac diethylamine for comparative purposes.[2]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in an in vitro skin permeation study of this compound using Franz cells.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_skin Prepare Skin Membrane prep_franz Assemble Franz Cell prep_skin->prep_franz prep_receptor Prepare and Degas Receptor Medium prep_receptor->prep_franz equilibrate Equilibrate System prep_franz->equilibrate apply_formulation Apply DEAS Formulation equilibrate->apply_formulation sampling Collect Samples at Time Intervals apply_formulation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis calc_permeation Calculate Permeation Parameters hplc_analysis->calc_permeation data_interp Data Interpretation calc_permeation->data_interp

Caption: Experimental workflow for an in vitro skin permeation study.

G cluster_donor Donor Compartment cluster_membrane Membrane cluster_receptor Receptor Compartment formulation DEAS Topical Formulation skin Excised Skin (Stratum Corneum facing Donor) formulation->skin Permeation receptor_medium Receptor Medium (e.g., PBS pH 7.4) skin->receptor_medium Diffusion sampling Sample receptor_medium->sampling Sampling for HPLC Analysis

Caption: Logical relationship of Franz cell components.

References

Application Note: Assessing Diethylamine Salicylate Absorption Using Ex Vivo Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The topical application of non-steroidal anti-inflammatory drugs (NSAIDs) like diethylamine (B46881) salicylate (B1505791) is a cornerstone of localized pain and inflammation management. To ensure both efficacy and safety, it is crucial to understand the percutaneous absorption kinetics of these active pharmaceutical ingredients (APIs). Ex vivo skin models, utilizing excised human or animal skin, serve as a vital, ethically-sound tool for this purpose. These models bridge the gap between simple in vitro membrane diffusion and complex, costly in vivo clinical trials.[1][2][3]

This document provides a detailed protocol for assessing the dermal absorption of diethylamine salicylate using ex vivo skin mounted in a Franz diffusion cell system. This methodology allows for the determination of key pharmacokinetic parameters, such as flux, permeability coefficient, and lag time, providing valuable data for formulation development and bioequivalence studies.[1][2]

Principle of Ex Vivo Skin Permeation Studies

The fundamental principle of this method is to measure the rate at which a substance permeates through a section of excised skin. The skin sample is mounted as a barrier between two chambers of a Franz diffusion cell: a donor chamber, where the test formulation is applied, and a receptor chamber, filled with a fluid that mimics physiological conditions.[4][5] The receptor fluid is periodically sampled and analyzed, typically by High-Performance Liquid Chromatography (HPLC), to quantify the amount of the active ingredient that has successfully permeated the skin barrier over time.[4][6][7] This setup allows for a controlled, reproducible assessment of dermal absorption.

Quantitative Data Summary

The permeation of salicylates through the skin is highly dependent on their chemical form (salt vs. ester) and the formulation vehicle. Studies comparing different salicylate derivatives provide context for the expected absorption of this compound.

Salicylate CompoundSkin ModelKey FindingReference
This compoundHairless Rat (in vivo)Dermal concentration was lower compared to salicylamide, butyl salicylate, and salicylic (B10762653) acid. This may be due to protein binding and dissociation.[8]
This compoundRat (in vivo)Topical application yielded tissue salicylate concentrations similar to those from methyl salicylate formulations.[9]
Triethanolamine Salicylate (TEASA)Human (ex vivo)The in vitro permeability as flux was approximately 60% of that observed for a methylsalicylate (MeSA) formulation.[10]
Triethanolamine Salicylate (TEASA)Human (ex vivo)The ratio of fluxes between MeSA and TEASA formulations remained relatively constant across full-thickness skin and epidermal membranes.[10]
Salicylic AcidPorcine vs. Human (ex vivo)Percutaneous absorption in the isolated perfused porcine skin flap (7.5 ± 2.6%) was comparable to that in humans in vivo (6.5 ± 5.0%).[11]

Experimental Workflow and Skin Absorption Model

The following diagrams illustrate the overall experimental process and the conceptual model of percutaneous absorption.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Skin Acquisition (e.g., Human Cadaver, Porcine Ear) B Skin Preparation (Defatting, Dermatoming) A->B C Franz Cell Cleaning & Assembly B->C D Receptor Fluid Preparation (Degassing PBS, pH 7.4) C->D E Skin Mounting & Equilibration (32°C) D->E F Formulation Application (Finite Dose of DEAS Gel) E->F G Time-Point Sampling (e.g., 0, 1, 2, 4, 6, 8, 24h) F->G H Sample Analysis (HPLC Quantification) G->H I Data Processing & Analysis H->I J Calculation of Flux, Permeability Coefficient, Lag Time I->J

References

Application Notes and Protocols for Freund's Adjuvant-Induced Arthritis (AIA) Model in Rats for Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Freund's Adjuvant-Induced Arthritis (AIA) model in rats is a widely utilized and well-established preclinical model for studying the pathogenesis of inflammatory arthritis and for evaluating the efficacy of novel anti-inflammatory and anti-arthritic therapeutics.[1][2] First described by Pearson in 1956, this model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis in a water-in-oil emulsion.[3][4] The resulting polyarthritis shares several clinical and histopathological features with human rheumatoid arthritis (RA), including joint inflammation, swelling, cartilage degradation, and bone erosion.[2][5] However, it's immunologically considered a model for reactive arthritis rather than a direct model of the autoimmune aspects of RA.[3]

These application notes provide detailed protocols for inducing arthritis, monitoring disease progression, and assessing the efficacy of therapeutic interventions in the rat AIA model.

Key Signaling Pathways in Adjuvant-Induced Arthritis

The pathogenesis of adjuvant-induced arthritis involves a complex interplay of various inflammatory cells and signaling pathways. The introduction of CFA triggers a robust immune response, leading to the activation of T-cells and macrophages and the subsequent overproduction of pro-inflammatory cytokines and chemokines.[6][7] Key signaling pathways that are dysregulated include the JAK/STAT, MAPK, and NF-κB pathways, which play crucial roles in mediating the inflammatory cascade, synovial hyperplasia, and joint destruction.[8][9][10]

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Nuclear Transcription cluster_3 Cellular Response CytokineReceptor Cytokine Receptor (e.g., TNFR, IL-6R) JAK JAK CytokineReceptor->JAK PI3K PI3K CytokineReceptor->PI3K MAPK_p38 p38 MAPK CytokineReceptor->MAPK_p38 JNK JNK CytokineReceptor->JNK IKK IKK CytokineReceptor->IKK STAT STAT JAK->STAT Nucleus Nucleus STAT->Nucleus translocates to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MAPK_p38->Nucleus activates transcription factors JNK->Nucleus activates transcription factors NFkB NF-κB IKK->NFkB activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB->Nucleus translocates to IkB->NFkB inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->ProInflammatory_Cytokines MMPs MMPs, Pannus Formation, Bone Resorption Nucleus->MMPs

Caption: Key intracellular signaling pathways in AIA pathogenesis.

Experimental Protocols

I. Induction of Adjuvant Arthritis

This protocol describes the standard method for inducing arthritis in susceptible rat strains (e.g., Sprague-Dawley, Lewis).

Materials:

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis (ensure thorough resuspension before use).[3][4]

  • Susceptible rat strain (e.g., male Sprague-Dawley, 180-220g).[11]

  • 1 mL tuberculin syringes with 26-gauge needles.

  • Isoflurane or other suitable anesthetic.

Procedure:

  • Acclimatize animals for at least 3-4 days prior to the experiment.[11]

  • Anesthetize the rat using isoflurane.

  • Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.[4]

  • Draw 0.1 mL of the CFA suspension into a tuberculin syringe.

  • Injection Method (choose one):

    • Subplantar/Footpad Injection: Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.[7][12] This will induce a primary inflammatory response in the injected paw and a secondary systemic arthritis in the other paws.[4]

    • Base of Tail Injection: Inject 0.1 mL of CFA subcutaneously at the base of the tail.[4][11] This method induces a systemic polyarthritis without a primary lesion at an injection site in a paw.

  • Monitor the animal until it has fully recovered from anesthesia.

  • House the animals under standard conditions with free access to food and water.

II. Assessment of Arthritis Progression and Severity

Regular monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of test compounds.

A. Clinical Scoring:

  • Begin clinical scoring on day 10 post-CFA injection and continue daily or every other day until the end of the study (typically 21-28 days).[7][13]

  • Score each of the four paws based on the severity of erythema (redness) and swelling, using a 0-4 scale.[14][15]

ScoreDescription of Paw
0 Normal, no signs of erythema or swelling.[14]
1 Slight erythema or swelling of one toe or joint.[14][15]
2 Moderate erythema and/or swelling of multiple toes or joints.[14][15]
3 Severe erythema and swelling of the entire paw.[14][15]
4 Very severe erythema and swelling, or ankylosis (joint rigidity).[14]
  • The maximum arthritis score per rat is 16 (4 paws x score of 4). If the footpad injection method is used, the injected paw is often excluded from the scoring, making the maximum score 12.[3]

B. Paw Volume/Thickness Measurement:

  • Measure the volume of the hind paws using a plethysmometer or the thickness using a digital caliper.

  • Measurements should be taken at regular intervals (e.g., every 2-3 days) starting from day 0 (baseline).[15]

C. Body Weight:

  • Record the body weight of each animal at baseline and at regular intervals throughout the study.[7][14] Arthritic rats typically exhibit a reduction in body weight gain or weight loss.[14]

Experimental_Workflow Day_Neg7 Day -7 to -1 Acclimatization Day_0 Day 0 Baseline Measurements (Weight, Paw Volume) CFA Induction Day_Neg7->Day_0 Day_1_28 Day 1-28 Therapeutic Treatment (Vehicle or Test Compound) Day_0->Day_1_28 Monitoring Day 10-28 Regular Monitoring (Arthritis Score, Paw Volume, Weight) Day_1_28->Monitoring Termination Day 21 or 28 Study Termination Monitoring->Termination Sample_Collection Sample Collection (Blood, Paws, Spleen) Termination->Sample_Collection Analysis Downstream Analysis (Histopathology, Cytokines, etc.) Sample_Collection->Analysis

Caption: General experimental workflow for efficacy testing in the AIA model.

III. Terminal Endpoints for Efficacy Assessment

At the termination of the study, various tissues and samples are collected for ex vivo analysis to provide a more detailed assessment of therapeutic efficacy.

A. Histopathology:

  • At the end of the study, euthanize the rats and collect the ankle and knee joints.

  • Fix the joints in 10% neutral buffered formalin.

  • Decalcify the tissues, process, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E).

  • Evaluate the sections microscopically for:

    • Inflammation: Infiltration of inflammatory cells into the synovial space.[5]

    • Pannus Formation: Proliferation of synovial tissue.[16]

    • Cartilage Damage: Erosion and degradation of articular cartilage.[5]

    • Bone Resorption: Erosion of subchondral bone.[5][16]

  • Use a semi-quantitative scoring system (e.g., 0-5 scale) for each parameter to compare between treatment groups.[16]

B. Biomarker Analysis (Cytokines and Inflammatory Markers):

  • Collect blood via cardiac puncture into serum separator tubes.

  • Centrifuge to separate the serum and store at -80°C.

  • Alternatively, prepare paw tissue homogenates.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers (e.g., C-reactive protein, rheumatoid factor) in the serum or tissue homogenates using ELISA or multiplex assays.[7][14]

C. Radiographic Analysis:

  • X-ray images of the hind paws can be taken at the end of the study to assess bone and joint integrity.[17][18]

  • Evaluate for soft tissue swelling, joint space narrowing, and bone erosion.[18]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Clinical Arthritis Score

Treatment Group Day 10 Day 12 Day 14 Day 16 Day 18 Day 20 Day 22
Vehicle Control Mean±SEM Mean±SEM Mean±SEM Mean±SEM Mean±SEM Mean±SEM Mean±SEM
Test Compound (Dose 1) Mean±SEM Mean±SEM Mean±SEM Mean±SEM Mean±SEM Mean±SEM Mean±SEM
Test Compound (Dose 2) Mean±SEM Mean±SEM Mean±SEM Mean±SEM Mean±SEM Mean±SEM Mean±SEM

| Positive Control | Mean±SEM | Mean±SEM | Mean±SEM | Mean±SEM | Mean±SEM | Mean±SEM | Mean±SEM |

Table 2: Hind Paw Volume/Thickness (mm)

Treatment Group Day 0 (Baseline) Day 7 Day 14 Day 21
Vehicle Control Mean±SEM Mean±SEM Mean±SEM Mean±SEM
Test Compound (Dose 1) Mean±SEM Mean±SEM Mean±SEM Mean±SEM
Test Compound (Dose 2) Mean±SEM Mean±SEM Mean±SEM Mean±SEM

| Positive Control | Mean±SEM | Mean±SEM | Mean±SEM | Mean±SEM |

Table 3: Terminal Biomarker Analysis (Day 21)

Treatment Group Serum TNF-α (pg/mL) Serum IL-1β (pg/mL) Serum IL-6 (pg/mL) Histopathology Score (Inflammation)
Naive Control Mean±SEM Mean±SEM Mean±SEM Mean±SEM
Vehicle Control Mean±SEM Mean±SEM Mean±SEM Mean±SEM
Test Compound (Dose 1) Mean±SEM Mean±SEM Mean±SEM Mean±SEM
Test Compound (Dose 2) Mean±SEM Mean±SEM Mean±SEM Mean±SEM

| Positive Control | Mean±SEM | Mean±SEM | Mean±SEM | Mean±SEM |

Conclusion

The Freund's Adjuvant-Induced Arthritis model is a robust and reproducible tool for the in vivo evaluation of anti-arthritic compounds. By employing standardized protocols for induction and a comprehensive set of endpoints including clinical scoring, histopathology, and biomarker analysis, researchers can effectively assess the therapeutic potential of novel drug candidates. Careful experimental design and consistent data collection are paramount to obtaining reliable and interpretable results.

References

Application Notes and Protocols for the Formulation of Stable Diethylamine Salicylate Topical Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable and effective topical gels containing diethylamine (B46881) salicylate (B1505791). The protocols outlined below cover the formulation, characterization, and stability testing of these gels, ensuring product quality and performance. Diethylamine salicylate is utilized for its analgesic and anti-inflammatory properties, and its effective delivery via a topical gel formulation can provide localized relief with minimal systemic side effects.[1]

Formulation Development

The formulation of a stable topical gel requires careful selection of excipients that are compatible with the active pharmaceutical ingredient (API), this compound. Key excipients include gelling agents, solvents, pH adjusters, penetration enhancers, and preservatives.

Recommended Excipients

A variety of excipients can be used to formulate a stable gel.[2][3] The following table summarizes common choices for this compound gels:

Excipient ClassExampleTypical Concentration Range (%)Purpose
Gelling Agent Carbopol® 934P0.5 - 2.0Provides the gel structure and desired viscosity.[4]
Hydroxypropyl Methylcellulose (HPMC)2.0 - 5.0Alternative gelling agent, forms a clear gel.
Solvent/Co-solvent Purified Waterq.s. to 100Primary vehicle for the formulation.[1]
Isopropyl Alcohol10 - 20Solubilizes the API and aids in drying.[4]
Propylene (B89431) Glycol5 - 15Acts as a co-solvent, humectant, and penetration enhancer.[2]
pH Adjuster Triethanolamine (B1662121) (TEA)q.s. to pH 6.5-7.5Neutralizes the acidic gelling agent to form the gel matrix.[4]
Penetration Enhancer Isopropyl Myristate (IPM)1 - 5Enhances the permeation of the API through the skin.[4]
Preservative Methylparaben0.1 - 0.2Prevents microbial growth in the formulation.[2]
Propylparaben (B1679720)0.01 - 0.02Often used in combination with methylparaben for broad-spectrum activity.
Antioxidant Sodium Metabisulfite (B1197395)0.05 - 0.1Prevents oxidation of the API and other excipients.[4][5]
Example Formulation

The following table provides a sample formulation for a 10% w/w this compound topical gel:

IngredientQuantity (% w/w)
This compound10.00
Carbopol® 934P1.00
Isopropyl Alcohol15.00
Propylene Glycol10.00
Isopropyl Myristate3.00
Methylparaben0.18
Propylparaben0.02
Sodium Metabisulfite0.10
Triethanolamineq.s. to pH 7.0
Purified Waterq.s. to 100

Experimental Protocols

Detailed methodologies for the preparation and evaluation of the this compound topical gel are presented below.

Gel Preparation Protocol

This protocol details the steps for manufacturing the topical gel formulation.

Equipment and Materials:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for improved uniformity)

  • pH meter

  • Weighing balance

  • Spatulas

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, accurately weigh and add the required amount of purified water. While stirring, slowly disperse the Carbopol® 934P to avoid lump formation. Continue stirring until a uniform dispersion is achieved. Add the sodium metabisulfite and stir until dissolved.

  • Preparation of the Oily Phase: In a separate beaker, dissolve the this compound, methylparaben, and propylparaben in isopropyl alcohol with the aid of a magnetic stirrer. Once dissolved, add the propylene glycol and isopropyl myristate to this solution and mix until uniform.

  • Mixing the Phases: Slowly add the oily phase to the aqueous phase with continuous stirring.

  • Gel Formation: Neutralize the dispersion by adding triethanolamine dropwise while stirring. Continue adding until the desired pH (around 7.0) is reached and a clear, viscous gel is formed.

  • Final Weight Adjustment: Add purified water to make up the final weight of the formulation and mix until homogeneous.

  • Deaeration: Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Gel_Preparation_Workflow cluster_aqueous Aqueous Phase cluster_oily Oily Phase A1 Disperse Carbopol® 934P in Purified Water A2 Add Sodium Metabisulfite A1->A2 Stir until uniform Mix Combine Phases A2->Mix O1 Dissolve API, Parabens in Isopropyl Alcohol O2 Add Propylene Glycol and Isopropyl Myristate O1->O2 Mix O2->Mix Neutralize Neutralize with TEA Mix->Neutralize Slowly with stirring Final Final Gel Product Neutralize->Final Adjust pH to ~7.0

Figure 1: Workflow for the preparation of this compound topical gel.

Physicochemical Characterization

The prepared gel should be evaluated for its physical and chemical properties.

2.2.1. Visual Inspection Visually inspect the gel for color, clarity, homogeneity, and the presence of any particulate matter or phase separation.[4]

2.2.2. pH Measurement

  • Calibrate a digital pH meter using standard buffer solutions (pH 4, 7, and 9).

  • Disperse 1 gram of the gel in 100 mL of purified water.

  • Immerse the electrode in the dispersion and record the pH value.[4]

2.2.3. Viscosity Measurement

  • Use a Brookfield viscometer with an appropriate spindle.

  • Place the gel in a beaker and allow it to equilibrate to room temperature.

  • Lower the spindle into the gel, ensuring it is immersed to the specified mark.

  • Measure the viscosity at different rotational speeds (e.g., 10, 20, 50 rpm) to assess the rheological behavior.[4]

2.2.4. Spreadability

  • Place 0.5 grams of the gel on a glass slide within a pre-marked circle of 1 cm diameter.

  • Place another glass slide on top of the gel.

  • Apply a 500-gram weight onto the upper slide for 5 minutes.

  • Measure the diameter of the spread gel. Increased diameter indicates better spreadability.

2.2.5. Drug Content Uniformity

  • Accurately weigh 1 gram of the gel and transfer it to a 100 mL volumetric flask.

  • Dissolve the gel in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

  • Make up the volume to 100 mL with the solvent.

  • Filter the solution and analyze the filtrate for this compound content using a validated analytical method, such as RP-HPLC.[6][7][8][9][10]

In Vitro Drug Release Testing (IVRT)

IVRT is crucial for assessing the release of the API from the gel formulation.[11]

Equipment and Materials:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., polysulfone)

  • Phosphate (B84403) buffer (pH 7.4) as the receptor medium

  • Magnetic stirrer

  • Water bath maintained at 37 ± 0.5°C

Procedure:

  • Mount the synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.

  • Fill the receptor compartment with phosphate buffer (pH 7.4) and ensure no air bubbles are trapped beneath the membrane.

  • Place the Franz diffusion cell in a water bath maintained at 37 ± 0.5°C and stir the receptor medium with a magnetic bar.

  • Accurately apply a known quantity (e.g., 0.5 grams) of the gel to the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment.

  • Replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analyze the samples for drug content using a validated analytical method.

IVRT_Workflow Start Start IVRT Setup Assemble Franz Diffusion Cell with Synthetic Membrane Start->Setup Fill Fill Receptor with Buffer (pH 7.4) and Equilibrate to 37°C Setup->Fill Apply Apply Gel to Membrane Fill->Apply Sample Withdraw Samples at Predetermined Intervals Apply->Sample Analyze Analyze Samples for Drug Content (e.g., HPLC) Sample->Analyze Analyze->Sample Repeat for each time point End End of Study Analyze->End

Figure 2: Experimental workflow for In Vitro Drug Release Testing (IVRT).

Stability Studies

Stability testing is essential to ensure that the gel maintains its physical, chemical, and microbiological quality throughout its shelf life.[12]

Stability Protocol

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Intervals:

  • Long-term: 0, 3, 6, 9, 12, 18, 24 months

  • Accelerated: 0, 1, 2, 3, 6 months

Parameters to be Tested:

  • Appearance

  • pH

  • Viscosity

  • Drug content (Assay)

  • Microbial limits

Representative Stability Data

The following tables present hypothetical stability data for the example formulation.

Table 1: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Test ParameterSpecificationInitial1 Month3 Months6 Months
Appearance Clear, homogeneous gelCompliesCompliesCompliesComplies
pH 6.5 - 7.57.027.006.956.91
Viscosity (cP) Report Value32,50032,45032,30032,150
Drug Content (%) 90.0 - 110.0100.299.899.198.5
Microbial Limits <100 CFU/gCompliesCompliesCompliesComplies

Table 2: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Test ParameterSpecificationInitial3 Months6 Months12 Months
Appearance Clear, homogeneous gelCompliesCompliesCompliesComplies
pH 6.5 - 7.57.027.017.006.98
Viscosity (cP) Report Value32,50032,48032,46032,420
Drug Content (%) 90.0 - 110.0100.2100.199.899.5
Microbial Limits <100 CFU/gCompliesCompliesCompliesComplies

These data indicate that the formulation is stable under both accelerated and long-term storage conditions, with all parameters remaining within the specified limits.

Conclusion

The successful formulation of a stable this compound topical gel hinges on the appropriate selection of excipients and a well-defined manufacturing process. The protocols provided in these application notes offer a robust framework for the development and evaluation of such a formulation. Comprehensive characterization and stability testing are paramount to ensuring the delivery of a safe, effective, and high-quality product for topical application.

References

Troubleshooting & Optimization

Strategies to improve the stability of diethylamine salicylate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the stability of diethylamine (B46881) salicylate (B1505791) formulations. It includes troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is diethylamine salicylate and what are its primary stability concerns?

A: this compound is an active pharmaceutical ingredient (API) that combines the anti-inflammatory and analgesic properties of salicylic (B10762653) acid with the penetration-enhancing effects of diethylamine.[1][2] It is commonly used in topical formulations to relieve muscle and joint pain.[2][3] The primary stability concerns for this compound are its sensitivity to light, air (oxidation), and heat.[4] As a salt of a weak acid and a weak base, its stability is also highly dependent on the pH of the formulation. Incompatibility with certain excipients can also lead to degradation.[5]

Q2: What are the expected degradation products of this compound?

A: The primary degradation pathway is hydrolysis, which breaks the salt bond, reverting the compound to salicylic acid and diethylamine. Salicylic acid itself can then undergo further degradation, such as decarboxylation, especially at elevated temperatures. Oxidative degradation, often accelerated by light exposure, can lead to the formation of colored impurities.[4] Identifying these degradation products is crucial for developing a stability-indicating analytical method.

Q3: What analytical methods are recommended for stability testing of this compound?

A: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and reliable method for assessing the stability of this compound.[1] A validated stability-indicating HPLC method can separate the intact drug from its degradation products and formulation excipients, allowing for accurate quantification of the API over time.[6][7] Key aspects of method development include selecting the appropriate column, mobile phase, and detector wavelength (typically in the UV range for salicylates).

Troubleshooting Guides

Problem 1: The formulation is showing discoloration (e.g., turning yellow or brown) upon storage.
Possible Cause Troubleshooting Step Recommended Action
Photodegradation The formulation is exposed to light. This compound is known to degrade upon contact with light.[4]1. Primary Packaging: Store the formulation in opaque or amber-colored containers to block light transmission.2. Secondary Packaging: Use light-protective outer packaging.3. Antioxidants: Consider adding a suitable antioxidant (e.g., butylated hydroxytoluene (BHT), sodium metabisulfite) to the formulation to quench free radicals generated during photo-oxidation. Conduct compatibility studies first.
Oxidation The formulation is exposed to atmospheric oxygen. The salicylate moiety can be susceptible to oxidation.[4]1. Inert Gas Purging: During manufacturing, purge the headspace of the container with an inert gas like nitrogen or argon.2. Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions (like iron) that can catalyze oxidative reactions.[4]
Excipient Interaction An excipient in the formulation is reacting with the this compound, leading to a colored degradation product.1. Review Excipients: Check for reactive excipients, especially those with aldehyde or ketone groups, or those known to contain reactive impurities (e.g., peroxides in polyethylene (B3416737) glycols).2. Excipient Compatibility Study: Perform a systematic compatibility study by mixing the API with individual excipients and storing them under accelerated conditions. See Protocol 2 for details.
Problem 2: The assay of this compound is decreasing faster than expected.
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis The pH of the formulation is not optimal, leading to the dissociation of the salt into salicylic acid and diethylamine.1. pH Optimization Study: Determine the pH of maximum stability for the formulation. Typically, a pH range of 6.8-7.2 is targeted for the salt's formation.[1] Create several batches of the formulation buffered at different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) and monitor the API assay under accelerated stability conditions (e.g., 40°C/75% RH).2. Buffering System: Incorporate a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain the optimal pH throughout the product's shelf life.
Thermal Degradation The formulation is stored at too high a temperature.1. Storage Conditions: Ensure the product is stored at the recommended temperature. Advise users to avoid storage in direct sunlight or near heat sources.2. Forced Degradation Study: Perform a thermal stress study (see Protocol 1 ) to understand the degradation kinetics and determine appropriate storage recommendations.
Inappropriate Excipient Grade An excipient may contain high levels of moisture or reactive impurities that accelerate API degradation.1. Excipient Specification: Use high-purity, low-moisture grades of excipients. Review the certificates of analysis for all raw materials.2. Supplier Qualification: Qualify excipient suppliers to ensure consistent quality.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines the methodology to intentionally degrade a this compound formulation to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.

1. Sample Preparation:

  • Prepare a homogenous batch of the this compound formulation.

  • Prepare a solution of the pure API in a suitable solvent as a control.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the formulation with 0.1 N HCl and heat at 60°C for 48 hours.

  • Base Hydrolysis: Mix the formulation with 0.1 N NaOH and heat at 60°C for 48 hours.

  • Oxidative Degradation: Mix the formulation with 3% hydrogen peroxide (H₂O₂) and store at room temperature for 48 hours.

  • Thermal Degradation: Store the formulation in an oven at 70°C for 7 days.

  • Photostability: Expose the formulation to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Analysis:

  • At specified time points (e.g., 0, 8, 24, 48 hours), draw samples from each stress condition.

  • Neutralize the acid and base samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method (see Table 2).

  • Use a photodiode array (PDA) detector to check for peak purity of the parent drug peak and to obtain UV spectra of the degradation products.

4. Data Presentation:

Table 1: Example Results of a Forced Degradation Study
Stress ConditionDurationAssay of this compound (%)% DegradationNo. of Degradation Products
0.1 N HCl48h at 60°C85.214.82
0.1 N NaOH48h at 60°C81.518.53
3% H₂O₂48h at RT92.17.92
Thermal (70°C)7 days90.79.31
Photolytic1.2 mil lux-hr88.411.62
Protocol 2: Excipient Compatibility Study

This study is designed to evaluate potential physical and chemical interactions between this compound and selected excipients.[8]

1. Sample Preparation:

  • Prepare binary mixtures of this compound with each excipient (e.g., gelling agent, preservative, solvent) in a 1:1 ratio.

  • Prepare a sample of the pure API as a control.

  • For liquid/semi-solid excipients, ensure intimate mixing.

  • Prepare a sample of the complete formulation as another control.

2. Storage Conditions:

  • Place all samples in suitable sealed containers (e.g., glass vials).

  • Store one set of samples under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.

  • Store a second set at a higher stress condition (e.g., 50°C) for 2 weeks.

  • Store a third set at the intended long-term storage condition (e.g., 25°C/60% RH) as a reference.

3. Analysis:

  • At initial, 2-week, and 4-week time points, analyze the samples.

  • Visual Observation: Note any changes in color, appearance, or physical state.

  • Analytical Testing (HPLC): Quantify the amount of this compound remaining and look for the appearance of new peaks corresponding to degradation products.

Table 2: Example HPLC Method Parameters for Stability Testing
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (65:35 v/v)[6]
Flow Rate 0.7 - 1.0 mL/min[6]
Detection Wavelength 205 nm[6]
Column Temperature 25°C[6]
Injection Volume 20 µL

Visualizations

Chemical Degradation Pathways

G cluster_main Degradation of this compound API This compound SA Salicylic Acid API->SA Hydrolysis (pH, Moisture) DEA Diethylamine API->DEA Hydrolysis (pH, Moisture) Oxidized Oxidized Products (Colored Impurities) API->Oxidized Oxidation (Light, Air) Decarboxylated Phenol + CO2 (from Salicylic Acid) SA->Decarboxylated Thermal Stress

Caption: Key degradation pathways for this compound.

Experimental Workflow for a Stability Study

G cluster_workflow Stability Study Workflow start Develop & Validate Stability-Indicating Method prep Prepare Formulation Batches start->prep storage Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) prep->storage pull Pull Samples at Scheduled Time Points (0, 3, 6, 9, 12 months) storage->pull analyze Analyze Samples (Assay, Degradants, pH, Appearance) pull->analyze analyze->pull Next Time Point report Compile Data & Determine Shelf-Life analyze->report

Caption: General workflow for conducting a pharmaceutical stability study.

Troubleshooting Logic for Formulation Instability

G action_node action_node start Instability Observed (e.g., Color Change, Assay Drop) is_photodegradation Is formulation light-sensitive? start->is_photodegradation is_oxidation Is formulation exposed to air? is_photodegradation->is_oxidation No action_light Implement Light Protection (Amber vials, Packaging) is_photodegradation->action_light Yes is_ph_issue Is pH out of optimal range? is_oxidation->is_ph_issue No action_antioxidant Add Antioxidant &/or Chelating Agent is_oxidation->action_antioxidant Yes is_excipient_issue Is there an excipient incompatibility? is_ph_issue->is_excipient_issue No action_ph Optimize pH & Add Buffer is_ph_issue->action_ph Yes action_excipient Replace Incompatible Excipient is_excipient_issue->action_excipient Yes

Caption: A logical flow for troubleshooting unstable formulations.

References

Technical Support Center: Forced Degradation Studies of Diethylamine Salicylate for Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on diethylamine (B46881) salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on diethylamine salicylate?

Forced degradation studies are essential to develop and validate stability-indicating analytical methods. These studies help identify the potential degradation products of this compound under various stress conditions, such as hydrolysis, oxidation, photolysis, and thermal stress.[1][2] This information is crucial for understanding the drug's intrinsic stability, elucidating degradation pathways, and ensuring the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants.[1][3]

Q2: What are the expected degradation products of this compound?

Based on the structure of this compound, which is a salt of salicylic (B10762653) acid and diethylamine, the primary degradation pathway is the dissociation into its constituent parts. Further degradation of the salicylate moiety can occur.

  • Hydrolysis: The salt can dissociate into salicylic acid and diethylamine. Under strong alkaline conditions, the salicylate may further degrade.

  • Oxidation: The salicylic acid moiety can oxidize to form hydroxylated derivatives, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[4][5]

  • Photodegradation: Exposure to light can lead to the formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid from the salicylic acid portion.[4][5][6] this compound itself is also known to degrade upon contact with light.[7]

Q3: Which analytical technique is most suitable for a stability-indicating assay of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for developing a stability-indicating assay for this compound.[8][9] It allows for the efficient separation of the parent drug from its potential degradation products and impurities.[8] A photodiode array (PDA) detector is often used to assess peak purity and identify degradation products.

Q4: What are the typical stress conditions for forced degradation of this compound?

While specific conditions should be optimized for each study, general guidelines suggest the following starting points:[1][10][11]

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C.

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperatures. More strenuous conditions like 1 M NaOH may be required to see significant degradation.[4]

  • Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: 60-80°C.

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, peroxide), increase the temperature, or prolong the exposure time.
The compound is highly stable under the tested conditions.While possible, it's important to ensure a range of rigorous conditions have been applied before concluding exceptional stability.
Excessive degradation (>50%) or multiple unknown peaks. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.
Secondary degradation of primary degradation products.Analyze samples at multiple time points to understand the degradation pathway.
Poor peak shape (tailing, fronting) in HPLC analysis. Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and its degradants.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.
Poor resolution between this compound and degradation peaks. The mobile phase composition is not optimized.Modify the organic-to-aqueous ratio in the mobile phase, or try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).
The column chemistry is not suitable.Experiment with a different column stationary phase (e.g., C8, phenyl).
Mass imbalance (sum of API and degradants is not close to 100%). Some degradation products are not being detected.Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector.
Degradants do not have a chromophore for UV detection.As above, employ a mass-based detector.
Volatile degradation products have been lost.Ensure proper sample handling and sealing of vials.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies of this compound. Note: This data is illustrative and based on typical degradation patterns for similar compounds. Actual results may vary.

Stress Condition Reagent/Condition Time % Degradation of this compound Major Degradation Products
Acid Hydrolysis0.1 M HCl, 80°C24 hours8%Salicylic Acid, Diethylamine
Alkaline Hydrolysis1 M NaOH, 25°C24 hours35%Salicylic Acid, Diethylamine, Other minor products[4]
Oxidative Degradation30% H₂O₂, 25°C48 hours15%2,3-Dihydroxybenzoic Acid, 2,5-Dihydroxybenzoic Acid[4][5]
Thermal Degradation80°C7 days5%Minor unidentified products
PhotodegradationICH Q1B conditions-20%2,3-Dihydroxybenzoic Acid, 2,5-Dihydroxybenzoic Acid[4][5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute with the mobile phase to the final concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2 M NaOH to achieve a final concentration of 0.5 mg/mL in 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 2 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 60% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 30% H₂O₂. Keep at room temperature for 48 hours and then dilute with the mobile phase.

  • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 7 days. Cool and dilute with the mobile phase.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. Dilute with the mobile phase after exposure.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 65:35 v/v).[9][12]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm or 270 nm[2][4][11]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound API Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stock->Acid Alkali Alkaline Hydrolysis (1 M NaOH, 25°C) Stock->Alkali Oxidation Oxidation (30% H2O2, 25°C) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Alkali->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC Results Evaluate Peak Purity, Identify Degradants, Calculate Mass Balance HPLC->Results Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation DES This compound SA Salicylic Acid DES->SA Hydrolysis DEA Diethylamine DES->DEA Hydrolysis DHB_23 2,3-Dihydroxybenzoic Acid SA->DHB_23 Oxidation / Photolysis DHB_25 2,5-Dihydroxybenzoic Acid SA->DHB_25 Oxidation / Photolysis Troubleshooting_Tree Start Poor Resolution in HPLC Q1 Is mobile phase pH optimized? Start->Q1 Sol1 Adjust pH to be >2 units from analyte pKa Q1->Sol1 No Q2 Is mobile phase composition optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Modify organic/aqueous ratio or change organic solvent Q2->Sol2 No Q3 Is the column suitable? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Try a different stationary phase (e.g., C8, Phenyl) Q3->Sol3 No A3_No No

References

Technical Support Center: Diethylamine Salicylate Degradation Product Identification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the identification of diethylamine (B46881) salicylate (B1505791) degradation products using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for diethylamine salicylate under forced degradation conditions?

A1: this compound, a salt of salicylic (B10762653) acid and diethylamine, can degrade through several pathways under stress conditions. The primary points of degradation are the ester-like salt linkage and the aromatic ring of the salicylate moiety.

  • Hydrolysis: Under acidic or basic conditions, the salt can dissociate back to salicylic acid and diethylamine.

  • Oxidation: The salicylic acid moiety is susceptible to oxidation, which can introduce additional hydroxyl groups to the aromatic ring.[1]

  • Photodegradation: Exposure to light can induce oxidation, leading to hydroxylated derivatives.[1][2] In studies of a similar compound, choline (B1196258) salicylate, photodegradation resulted in the formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[1][2]

Q2: I am observing unexpected peaks in my chromatogram. What are the possible sources of these extraneous peaks?

A2: Unexpected peaks can originate from several sources:

  • Contamination: Solvents, glassware, and sample handling can introduce contaminants.

  • Matrix Effects: Components of the sample matrix can interfere with the analysis.

  • Instrument Carryover: Residuals from previous injections can appear in the current run. To mitigate this, inject blank samples between high-concentration samples.

  • Impurities in the Reference Standard: The this compound standard itself may contain impurities.[3][4]

Q3: My MS signal for this compound and its degradation products is weak or inconsistent. What could be the cause and how can I improve it?

A3: Weak or inconsistent signals are often due to ion suppression, a common issue in LC-MS analysis.[5] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte. To address this:

  • Improve Chromatographic Separation: Optimize your LC method to better separate your analytes from matrix components.

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Change Ionization Source/Polarity: Experiment with different ionization sources (e.g., APCI instead of ESI) or switch between positive and negative ion modes. Salicylates are often more sensitive in negative ion mode.

Q4: I am having trouble achieving good peak shapes for salicylic acid and its derivatives. What are the likely causes and solutions?

A4: Poor peak shape is often related to secondary interactions on the HPLC column or inappropriate mobile phase pH.

  • Mobile Phase pH: For acidic compounds like salicylates, the mobile phase pH should be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, un-ionized form. The pKa of salicylic acid is approximately 3.

  • Column Choice: A well-maintained C18 column is generally suitable. If peak tailing persists, consider a column with end-capping or a different stationary phase.

  • Chelating Agents: Trace metal contamination in the HPLC system can cause peak tailing for compounds with chelating properties like salicylic acid. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.

Troubleshooting Guides

Issue 1: Difficulty in Identifying Unknown Degradation Products
  • Problem: An unknown peak is observed in the chromatogram of a stressed sample, but its mass spectrum is not providing a clear identification.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This will allow you to determine the elemental composition of the unknown peak.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the unknown peak. The fragmentation pattern can provide structural information. Compare the fragmentation pattern to that of the parent drug and known degradation products.

    • Isotopic Labeling: If a synthetic route for the degradation product is plausible, isotopic labeling can confirm its identity.

    • Literature and Database Search: Search chemical databases (e.g., PubChem, ChemSpider) and scientific literature for the accurate mass and potential structures.

Issue 2: Co-elution of Degradation Products
  • Problem: Two or more degradation products have very similar retention times, leading to overlapping chromatographic peaks and ambiguous mass spectra.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Gradient Modification: Adjust the solvent gradient to increase the separation between the co-eluting peaks. A shallower gradient can improve resolution.

      • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or pH.

      • Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl or pentafluorophenyl) that may offer different selectivity.

    • Employ 2D-LC: Two-dimensional liquid chromatography can provide a significant increase in peak capacity and resolve complex mixtures.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[6][7][8][9]

Table 1: Typical Conditions for Forced Degradation of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temperature48 hours
Thermal Degradation 80 °C (Solid State)80 °C72 hours
Photodegradation UV light (254 nm) and visible lightRoom Temperature7 days
LC-MS/MS Method for Analysis

This is a general-purpose method that should be optimized for your specific instrumentation and application.

Table 2: Example LC-MS/MS Parameters

ParameterCondition
LC System UPLC/HPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution MS
Ionization Mode Electrospray Ionization (ESI), Negative and Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Scan Range m/z 50-500

Quantitative Data Summary

The following table presents hypothetical mass spectral data for this compound and its potential degradation products based on known fragmentation patterns of similar molecules.

Table 3: Predicted Mass Spectral Data for this compound and Potential Degradation Products

CompoundMolecular Formula[M-H]⁻ (m/z)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₁₁H₁₇NO₃210.1212.1137.0 (Salicylic acid), 74.1 (Diethylamine)
Salicylic AcidC₇H₆O₃137.0139.093.0 ([M-H-CO₂]⁻)
DiethylamineC₄H₁₁N-74.158.1 ([M+H-CH₃]⁺)
2,3-Dihydroxybenzoic AcidC₇H₆O₄153.0155.0109.0 ([M-H-CO₂]⁻)
2,5-Dihydroxybenzoic AcidC₇H₆O₄153.0155.0109.0 ([M-H-CO₂]⁻)

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A This compound Sample B Forced Degradation (Acid, Base, Oxidation, Heat, Light) A->B C Sample Dilution and Filtration B->C D UPLC/HPLC Separation C->D E Mass Spectrometry Detection (Full Scan and MS/MS) D->E F Chromatogram and Mass Spectra Review E->F G Accurate Mass and Elemental Composition F->G H Fragmentation Pattern Analysis F->H I Database and Literature Search G->I J Structure Elucidation of Degradation Products H->J I->J

Caption: Experimental workflow for the identification of this compound degradation products.

G cluster_main This compound Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Photodegradation DS This compound (C11H17NO3) SA Salicylic Acid (C7H6O3) DS->SA Acid/Base DEA Diethylamine (C4H11N) DS->DEA Acid/Base DHB_23 2,3-Dihydroxybenzoic Acid (C7H6O4) SA->DHB_23 Oxidation/Light DHB_25 2,5-Dihydroxybenzoic Acid (C7H6O4) SA->DHB_25 Oxidation/Light

Caption: Hypothetical degradation pathway of this compound.

References

Optimizing recrystallization methods for diethylamine salicylate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing recrystallization methods for the purification of diethylamine (B46881) salicylate (B1505791).

Troubleshooting Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of diethylamine salicylate, offering potential causes and solutions in a question-and-answer format.

Q1: Why are no crystals forming, even after the solution has cooled?

Possible Causes:

  • Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, preventing the solution from becoming supersaturated upon cooling.

  • Supersaturation Not Achieved: The solution may be saturated but not yet supersaturated, a necessary state for crystal nucleation.

  • High Purity of the Compound: Very pure compounds sometimes resist crystallization without a nucleation site.

  • Presence of Soluble Impurities: Certain impurities can inhibit crystal formation.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.

  • Further Cooling: Cool the solution in an ice-water bath to further decrease the solubility of the this compound.

Q2: The compound has separated as an oily liquid instead of crystals. What should I do?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This compound has a relatively low melting point (reported in the range of 92-125°C), which can make it susceptible to oiling out.

Possible Causes:

  • High Solute Concentration: The concentration of this compound in the solvent is too high.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a supercooled liquid.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the highly polar salt.

  • Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Slower Cooling: Insulate the flask to encourage gradual cooling. This allows crystals to form at a temperature below the compound's melting point.

  • Change Solvent System: Consider using a more polar solvent or a mixed solvent system (e.g., ethanol (B145695)/water) to better control solubility.

  • Trituration: If an oil has already formed and solidified, it can sometimes be purified by trituration. This involves grinding the solid in a small amount of a solvent in which the desired compound is insoluble but the impurities are soluble.

Q3: My crystal yield is very low. How can I improve it?

Possible Causes:

  • Incomplete Crystallization: Not all of the dissolved product has crystallized out of the solution.

  • Excessive Washing: Washing the collected crystals with too much or with a solvent in which they are soluble will lead to product loss.

  • Premature Crystallization: Crystals forming during hot filtration can lead to loss of product on the filter paper.

  • Using Too Much Solvent: As with the failure to form crystals, using an excessive amount of solvent will keep more of the product dissolved in the mother liquor.

Solutions:

  • Maximize Crystallization: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the this compound.

  • Optimize Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

  • Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly. If crystals do form, they can be redissolved in a small amount of hot solvent and added back to the filtrate.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

This compound is reported to be soluble in water, ethanol, and acetone.[1][2] The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Water: this compound is highly soluble in water.[3] This makes water a good candidate for recrystallization, though care must be taken to avoid using too much, which would reduce the yield.

  • Ethanol: Ethanol is another commonly used solvent. An ethanol/water mixed solvent system can also be effective, allowing for fine-tuning of the polarity to optimize crystal formation and impurity removal.

  • Acetone: Acetone is also a potential solvent, though its lower boiling point may require more careful handling.[2]

The choice of solvent may also depend on the nature of the impurities you are trying to remove. Small-scale trials with different solvents are recommended to determine the optimal system for your specific sample.

Q2: How can I remove colored impurities during recrystallization?

If your this compound is discolored, activated charcoal can be used to remove colored impurities.

  • Procedure: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute mass) to the solution. Boil the solution for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Caution: Using too much charcoal can lead to the loss of the desired product through adsorption.

Q3: How do I know if my this compound is pure after recrystallization?

Several methods can be used to assess the purity of the recrystallized product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any remaining impurities.[2][4]

  • Thin-Layer Chromatography (TLC): TLC can be a quick and simple way to qualitatively assess the purity of your product. A pure compound should ideally show a single spot.

Data Presentation

The following tables summarize key quantitative data related to the purification of this compound.

Table 1: Solubility of this compound in Common Solvents

SolventQualitative SolubilityReference
WaterHighly soluble (3 parts in 1 part of water)[3]
EthanolSoluble[2][5]
AcetoneSoluble[2]
MethanolSparingly soluble/Slightly soluble[5][6]
ChloroformSlightly soluble[6]

Table 2: Expected Purity and Yield for Recrystallized this compound

ParameterExpected ValueAnalysis MethodReference
Purity> 99.5%HPLC[2]
Yield> 85%Gravimetric[1]

Note: Yield can vary significantly depending on the initial purity of the crude material and the specific recrystallization procedure used.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol-Water Mixed Solvent System

This protocol is designed for the purification of this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and swirling.

  • Addition of Anti-solvent: To the hot ethanol solution, add hot deionized water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general framework for assessing the purity of the recrystallized this compound.

Materials and Equipment:

  • Recrystallized this compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water with 0.1% phosphoric acid

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried, recrystallized this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid), for example, in a 35:65 (v/v) ratio.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 205 nm.[4]

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filt Hot Filtration (optional, for insoluble impurities) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Dry Crystals wash->dry end_node Pure this compound dry->end_node

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Diethylamine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of diethylamine (B46881) salicylate (B1505791). The information is presented in a user-friendly question-and-answer format, offering direct solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As). An ideal, symmetrical peak has a Tf or As value of 1.0. Generally, values greater than 1.5 are indicative of a potential issue that needs to be addressed, although the acceptable limit can vary depending on the specific analytical method requirements.[1]

Q2: What are the primary causes of peak tailing when analyzing a basic compound like diethylamine salicylate?

A2: The most frequent cause of peak tailing for basic compounds such as this compound is secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions create an additional retention mechanism that broadens and distorts the peak shape. Other contributing factors can include column contamination, column voids, and inappropriate mobile phase conditions.[1]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds. Diethylamine is a basic compound with a pKa of approximately 11. To ensure it is in a single, protonated ionic state and to suppress the ionization of acidic silanol groups on the stationary phase, a low pH mobile phase (typically pH 2.5-4) is recommended.[2] Operating at a pH close to the pKa of the analyte can lead to the presence of both ionized and non-ionized forms, resulting in peak broadening or splitting.[3]

Q4: Can mobile phase additives be used to mitigate peak tailing?

A4: Yes, mobile phase additives, often referred to as competing bases, can be very effective. Triethylamine (B128534) (TEA) is a commonly used additive that competes with the basic analyte for active silanol sites on the stationary phase, thereby minimizing secondary interactions and improving peak shape.[4] It is typically added to the mobile phase at low concentrations (e.g., 0.1% v/v).

Troubleshooting Guide

Q5: My this compound peak is showing significant tailing. What is the first step I should take to troubleshoot this issue?

A5: The first and most critical parameter to investigate is the pH of your mobile phase. For a basic compound like diethylamine, ensuring the mobile phase is sufficiently acidic is key to achieving a symmetrical peak shape.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph Is the mobile phase pH between 2.5 and 4.0? start->check_ph adjust_ph Adjust mobile phase pH to 2.5 - 4.0 using an acidifier (e.g., phosphoric acid, formic acid, or acetic acid). check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_ph Re-analyze end_good Peak Shape Improved adjust_ph->end_good use_endcapped Switch to an end-capped C18 column to minimize accessible silanol groups. check_column->use_endcapped No add_modifier Add a competing base like Triethylamine (TEA) at 0.1% v/v to the mobile phase. check_column->add_modifier Yes use_endcapped->check_column Re-analyze use_endcapped->end_good check_column_health Is the column old or has it been used with harsh conditions? add_modifier->check_column_health add_modifier->end_good replace_column Replace the column with a new one of the same type. check_column_health->replace_column Yes end_bad Issue Persists: Consult further with technical support. check_column_health->end_bad No replace_column->check_column_health Re-analyze replace_column->end_good

Caption: A flowchart illustrating the step-by-step process for troubleshooting peak tailing.

Q6: I've adjusted the mobile phase pH, but I'm still observing some peak tailing. What should I try next?

A6: If adjusting the pH is not sufficient, consider the following options:

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions. If you are not already using one, switching to an end-capped C8 or C18 column can significantly improve peak shape for basic compounds.

  • Add a Mobile Phase Modifier: As mentioned previously, adding a competing base like triethylamine (TEA) to the mobile phase can effectively block the remaining active silanol sites.

  • Column Health: Over time, and with exposure to harsh conditions, the stationary phase of a column can degrade, exposing more active silanol sites. If your column is old or has been used extensively, it may need to be replaced.

Q7: Could my sample preparation be causing the peak tailing?

A7: While less common for peak tailing specifically (more often causing peak fronting or splitting), your sample preparation can influence peak shape. Ensure your sample is fully dissolved in a solvent that is of equal or lesser strength than your mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Data Presentation

The following table provides representative data on the effect of mobile phase pH on the peak asymmetry factor of a basic compound, methamphetamine. This illustrates the significant improvement in peak shape that can be achieved by operating at a lower pH.

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.35
3.01.33
Data is for illustrative purposes and is based on a study of basic drug compounds.[1]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound with Acetic Acid Mobile Phase

This protocol is based on a method for the simultaneous quantification of this compound and methyl nicotinate.

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: µ-Bondapack C18, 10 µm, or equivalent

    • Mobile Phase: 1% aqueous acetic acid:acetonitrile (85:15, v/v)

    • Flow Rate: 1.7 mL/min

    • Detection Wavelength: 254 nm

    • Temperature: Ambient

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Record the chromatogram and integrate the peak for this compound.

Protocol 2: HPLC Analysis of a Related Diethylamine Compound with a Phosphoric Acid Buffered Mobile Phase

This protocol is adapted from a method for the analysis of diclofenac (B195802) diethylamine and can be a good starting point for optimizing the separation of this compound.[4][5]

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: Thermo Scientific ACCLAIM™ 120 C18 (4.6 mm × 150 mm, 5 µm), or equivalent

    • Mobile Phase: Deionized water (adjusted to pH 3 with phosphoric acid):acetonitrile (35:65, v/v)

    • Flow Rate: 0.7 mL/min

    • Detection Wavelength: 205 nm

    • Temperature: 25 °C

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase).

    • Dilute the stock solution with the mobile phase to the desired concentration.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Procedure:

    • Ensure the mobile phase is thoroughly degassed.

    • Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is observed.

    • Inject the sample and run the analysis.

    • Process the resulting chromatogram to determine the peak characteristics.

Signaling Pathways and Logical Relationships

Interaction at the Stationary Phase Surface

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic analytes and how mobile phase modifications can mitigate this effect.

Chemical_Interactions cluster_0 Scenario 1: Peak Tailing cluster_1 Scenario 2: Improved Peak Shape Analyte_P Protonated Diethylamine (Analyte+) Silanol_N Ionized Silanol Group (Si-O-) Analyte_P->Silanol_N Ionic Interaction (Secondary Retention) Analyte_P2 Protonated Diethylamine (Analyte+) Silanol_H Protonated Silanol Group (Si-OH) Analyte_P2->Silanol_H Reduced Interaction (Improved Peak Shape) Modifier Competing Base (e.g., TEA) Blocks Silanol Site Modifier->Silanol_N Blocks Site Cause Cause of Tailing Cause->Analyte_P Solution Solution Solution->Silanol_H Solution->Modifier

Caption: Chemical interactions at the stationary phase causing and mitigating peak tailing.

References

Enhancing the transdermal delivery of diethylamine salicylate with penetration enhancers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the transdermal delivery of diethylamine (B46881) salicylate (B1505791) (DEAS) using penetration enhancers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Low or Inconsistent Transdermal Flux of Diethylamine Salicylate in In Vitro Permeation Studies

Potential Cause Troubleshooting & Optimization Relevant Citation(s)
Suboptimal Penetration Enhancer The choice and concentration of the penetration enhancer are critical. Evaluate a panel of enhancers with different mechanisms of action (e.g., lipid disruption, protein modification). Terpenes, fatty acids (like oleic acid), and glycols (like propylene (B89431) glycol) are common choices. Optimize the concentration of the selected enhancer, as higher concentrations do not always lead to higher flux and can cause skin irritation.[1][2][3]
Inappropriate Vehicle/Formulation The vehicle can significantly influence the partitioning of DEAS into the stratum corneum. For DEAS, a salt, aqueous or hydroalcoholic gel formulations are often suitable. The pH of the vehicle is crucial; it should be optimized to ensure a significant portion of the salicylate is in its more lipophilic, unionized form to facilitate skin penetration.[4]
Compromised Skin Barrier Integrity in Control Samples High variability can be due to damaged skin samples. Always perform a barrier integrity test, such as measuring transepidermal water loss (TEWL), before starting the permeation study. Discard any skin sections with compromised barrier function.[5]
DEAS Precipitation in the Formulation As a salt, DEAS can be prone to precipitation, especially in complex formulations or during storage. This reduces the concentration of dissolved drug available for permeation. Ensure the formulation has adequate solubilizing capacity for DEAS. Consider the use of co-solvents or adjusting the pH to maintain solubility. Visually inspect formulations for any signs of crystallization.[6]
Air Bubbles in Franz Diffusion Cell Air bubbles trapped between the skin and the receptor medium can significantly reduce the effective diffusion area, leading to artificially low flux values. Ensure the receptor chamber is completely filled and that no air bubbles are present under the skin membrane during setup.[7]

Issue 2: Skin Irritation or Damage Observed During Experiments

Potential Cause Troubleshooting & Optimization Relevant Citation(s)
High Concentration of Penetration Enhancer Many chemical enhancers can cause skin irritation, particularly at high concentrations. Reduce the concentration of the enhancer and conduct a dose-response study to identify the optimal concentration that balances permeation enhancement with minimal irritation.[8][9][10]
Prolonged Exposure Time The duration of contact with the enhancer influences the degree of irritation. Consider reducing the application time in your experimental design or developing formulations with a controlled release of the enhancer.[8][9]
Inherent Irritancy of the Formulation Excipients Some excipients, even if not classified as penetration enhancers, can contribute to skin irritation. Evaluate the irritancy potential of the entire formulation (placebo) without the active ingredient.[11][12]
Oxidation of Penetration Enhancers Some enhancers, particularly terpenes like limonene (B3431351) and linalool, can oxidize upon exposure to air, forming more irritating compounds. Store enhancers under appropriate conditions (e.g., protected from light and air) and consider incorporating antioxidants into the formulation.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which chemical penetration enhancers facilitate the delivery of this compound?

A1: Chemical penetration enhancers primarily work through one or more of the following mechanisms:

  • Disruption of the Stratum Corneum Lipids: Enhancers like fatty acids (e.g., oleic acid) and terpenes can fluidize the highly ordered lipid bilayers of the stratum corneum, creating more permeable pathways for drug diffusion.[16][17]

  • Interaction with Intracellular Proteins: Some enhancers can interact with keratin (B1170402) within the corneocytes, leading to a change in protein conformation and increased permeability.[18]

  • Improved Partitioning and Solubility: Solvents like propylene glycol can increase the solubility of DEAS within the formulation and improve its partitioning from the vehicle into the skin.[19]

Q2: How does the pH of the formulation affect the transdermal delivery of this compound?

A2: The pH of the formulation is a critical factor for the transdermal delivery of ionizable drugs like this compound. DEAS is a salt of salicylic (B10762653) acid (a weak acid) and diethylamine (a weak base). The pH of the vehicle will determine the ratio of the ionized (salicylate anion) to the unionized (salicylic acid) form. The unionized form is generally more lipophilic and can penetrate the lipid-rich stratum corneum more effectively. Therefore, adjusting the formulation pH to a value where a significant fraction of the salicylate is in its unionized form can enhance penetration. However, this must be balanced with the overall stability and solubility of DEAS in the formulation.

Q3: Are there synergistic effects when using a combination of penetration enhancers?

A3: Yes, using a combination of penetration enhancers with different mechanisms of action can lead to synergistic effects. For example, combining a lipid-disrupting agent with a solvent that improves drug partitioning can result in a greater enhancement of flux than either agent alone.[20] This approach may also allow for the use of lower concentrations of individual enhancers, potentially reducing skin irritation.

Q4: What are the key differences between using synthetic membranes and ex vivo skin in permeation studies?

A4: Synthetic membranes (e.g., silicone membranes) offer high reproducibility and are readily available, making them useful for initial formulation screening. However, they do not fully replicate the complex barrier properties of the skin. Ex vivo skin (e.g., human or porcine skin) provides a more biologically relevant model as it contains the stratum corneum, viable epidermis, and dermis, all of which can influence drug permeation and metabolism.[21] While more variable, ex vivo skin studies are considered a better predictor of in vivo performance.

Data Presentation

Table 1: Comparative Permeation of Salicylate Analogs with Different Vehicles and Conditions

DrugVehicleConditionPermeation Flux (µg/cm²/h)Reference(s)
Trolamine SalicylateAqueous Saturated SolutionControl (Hydrated Skin)~1.5[1]
Trolamine SalicylateAqueous Saturated SolutionWith Eucalyptus Oil~16.5 (11-fold increase)[1]
Trolamine SalicylateAqueous Saturated SolutionWith Transcutol~16.5 (11-fold increase)[1]
Trolamine SalicylateAqueous Saturated SolutionWith Sodium Lauryl Sulfate~4.5 (3-fold increase)[1]
Methyl SalicylateCreamUnoccludedNot Reported Directly[22]
Triethanolamine SalicylateCreamUnoccluded~60% of Methyl Salicylate formulation in vitro[22]
This compoundNot SpecifiedPilot Study (in vivo)Negligible dermal tissue levels after 3h[22]

Note: Data for this compound is limited; values for structurally similar compounds are provided for comparison.

Table 2: Enhancement Ratios of Various Penetration Enhancers for Different Drugs

Penetration EnhancerDrugEnhancement Ratio (Flux)Reference(s)
1,8-Cineole (in 80% Propylene Glycol)5-Fluorouracil~24[23]
Menthone (in 80% Propylene Glycol)5-Fluorouracil~21[23]
Nerolidol (in 80% Propylene Glycol)5-Fluorouracil~18[23]
(+)-Limonene (in 80% Propylene Glycol)5-Fluorouracil~4[23]
Octyl LactateSalicylic Acid6.23[24]
Decyl LactateSalicylic Acid8.97[24]

Enhancement Ratio is the fold-increase in permeability compared to a control formulation without the enhancer.

Experimental Protocols

1. In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for assessing the transdermal absorption of topical formulations.

  • Methodology:

    • Skin Preparation: Use excised human or animal (e.g., porcine) skin. Carefully remove subcutaneous fat and other extraneous tissues. The skin can be used as full-thickness or dermatomed to a specific thickness.

    • Barrier Integrity Check: Before mounting, assess the integrity of the skin barrier by measuring the transepidermal water loss (TEWL) or electrical resistance.

    • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring it is degassed to prevent air bubble formation. Maintain the temperature at 32°C to mimic skin surface temperature.

    • Formulation Application: Apply a known quantity of the this compound formulation to the skin surface in the donor chamber.

    • Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

    • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation:

    • Plot the cumulative amount of DEAS permeated per unit area against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) if the drug concentration in the donor chamber is known and constant.

    • The enhancement ratio (ER) can be calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation without the enhancer.[24]

2. Analytical Quantification of Salicylates by HPLC

A robust analytical method is crucial for accurate permeation studies.

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will depend on the specific salicylate and formulation excipients.

    • Detection: UV detection at a wavelength appropriate for salicylates (e.g., around 237 nm or 296 nm).[22]

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 20-100 µL.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to relevant guidelines.

Mandatory Visualizations

Skin_Irritation_Pathway Enhancer Penetration Enhancer (e.g., Oleic Acid, Propylene Glycol, Terpenes) SC_Disruption Stratum Corneum Lipid Disruption Enhancer->SC_Disruption Primary Mechanism Keratinocyte_Interaction Interaction with Keratinocytes Enhancer->Keratinocyte_Interaction Direct Interaction SC_Disruption->Keratinocyte_Interaction Increased Permeation Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1α, IL-36γ) Keratinocyte_Interaction->Cytokine_Release Cellular Stress Response Inflammatory_Cascade Initiation of Inflammatory Cascade Cytokine_Release->Inflammatory_Cascade Signaling Immune_Cell_Recruitment Recruitment of Immune Cells Inflammatory_Cascade->Immune_Cell_Recruitment Chemotaxis Clinical_Signs Clinical Signs of Irritation (Erythema, Edema) Immune_Cell_Recruitment->Clinical_Signs Physiological Response

Caption: Cellular signaling pathway of skin irritation induced by chemical penetration enhancers.

Experimental_Workflow Formulation DEAS Formulation with/without Enhancer Franz_Cell Franz Diffusion Cell Assembly Formulation->Franz_Cell Skin_Prep Skin Membrane Preparation & Integrity Test Skin_Prep->Franz_Cell Permeation_Study In Vitro Permeation Study Franz_Cell->Permeation_Study Sampling Receptor Fluid Sampling Permeation_Study->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis (Flux, ER) HPLC->Data_Analysis

Caption: Experimental workflow for in vitro transdermal permeation studies.

Troubleshooting_Logic Start Low DEAS Flux Observed Check_Enhancer Is Enhancer Optimal? Start->Check_Enhancer Check_Vehicle Is Vehicle pH & Solubility Optimized? Check_Enhancer->Check_Vehicle Yes Optimize_Enhancer Optimize Enhancer Type & Concentration Check_Enhancer->Optimize_Enhancer No Check_Skin Was Skin Integrity Confirmed? Check_Vehicle->Check_Skin Yes Optimize_Vehicle Adjust pH & Co-solvents Check_Vehicle->Optimize_Vehicle No Check_Setup Any Air Bubbles in Franz Cell? Check_Skin->Check_Setup Yes Repeat_Integrity_Test Use Pre-screened Skin Samples Check_Skin->Repeat_Integrity_Test No Check_Setup->Start Yes, re-evaluate Reassemble_Cell Carefully Reassemble Franz Cell Check_Setup->Reassemble_Cell No

Caption: Troubleshooting logic for low this compound flux in experiments.

References

Addressing skin irritation potential of topical diethylamine salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the skin irritation potential of topical diethylamine (B46881) salicylate (B1505791) formulations during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of diethylamine salicylate that can lead to skin irritation?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] While this provides the desired analgesic and anti-inflammatory effects, the salicylate moiety can also act as a rubefacient, causing localized skin irritation, vasodilation, and a warming sensation, which may be perceived as irritation by some individuals.[3]

Q2: What are the common signs of skin irritation observed with topical this compound in pre-clinical and clinical studies?

A2: Common signs of skin irritation include temporary skin reactions such as redness, itching, a burning sensation, and discomfort at the application site.[2][4] In some cases, rashes may also occur.[4] It is crucial to distinguish between mild, expected rubefacient effects and more severe irritation.

Q3: Are there standardized in vitro methods to assess the skin irritation potential of a novel this compound formulation?

A3: Yes, the most widely accepted in vitro method is the Reconstructed Human Epidermis (RhE) test, as described in the OECD Test Guideline 439.[5][6][7][8] This method uses a three-dimensional model of human epidermis to assess the cytotoxicity of a topical substance, which is correlated with its skin irritation potential.[6][7] A reduction in tissue viability below 50% is generally considered indicative of an irritant.[5][6]

Q4: How can the formulation of a this compound product be optimized to minimize skin irritation?

A4: Several formulation strategies can be employed:

  • pH Optimization: The pH of the formulation should be kept as close as possible to the natural pH of the skin (around 4.5-5.5) to avoid disrupting the skin barrier.[9][10][11][12]

  • Use of Soothing Agents: Incorporating anti-irritant and soothing excipients, such as aloe vera or chamomile extract, can help mitigate irritation.

  • Vehicle Selection: The choice of vehicle (e.g., cream, gel, ointment) and its components can significantly impact skin irritation. It is advisable to test the base vehicle for its irritation potential before incorporating the active ingredient.[13]

  • Concentration Optimization: The concentration of this compound should be optimized to the lowest effective dose to minimize irritation.

Q5: What is the difference between skin irritation and skin sensitization, and how can I test for both?

A5: Skin irritation is a direct, localized, and reversible inflammatory reaction to a substance, while skin sensitization is an immune-mediated (allergic) reaction that occurs after repeated exposure.[6] For skin irritation, the OECD TG 439 (RhE test) is the standard in vitro method.[6] For skin sensitization, a battery of in vitro tests is recommended, including those described in OECD TG 442C (Direct Peptide Reactivity Assay - DPRA) and OECD TG 442D (ARE-Nrf2 Luciferase Test Method).[14]

Troubleshooting Guides

Issue 1: High variability in cell viability results in the Reconstructed Human Epidermis (RhE) test.
Possible Cause Troubleshooting Step
Inconsistent application of the test substance.Ensure a uniform and consistent amount of the formulation is applied to the surface of each RhE tissue. Use a positive displacement pipette for viscous formulations.
Incomplete rinsing of the test substance.Follow the rinsing procedure in the protocol meticulously to ensure all residual test substance is removed after the exposure period.
Edge effect in the multi-well plate.Avoid using the outer wells of the plate if possible, or ensure that the humidity in the incubator is well-maintained to prevent evaporation from these wells.
Formulation instability.Confirm the stability of your formulation under the assay conditions. Incompatibility of ingredients could lead to phase separation or precipitation, resulting in uneven exposure.
Issue 2: The negative control shows significant cytotoxicity.
Possible Cause Troubleshooting Step
Contamination of the cell culture medium or test equipment.Use aseptic techniques throughout the experiment. Ensure all reagents and equipment are sterile.
Toxicity of the vehicle/solvent used for the negative control.If using a vehicle other than saline or water, test the vehicle alone to ensure it is not cytotoxic.
Improper handling of the RhE tissues.Handle the tissues gently to avoid mechanical damage, which can compromise their viability.
Issue 3: The positive control (e.g., 5% SDS) does not induce the expected level of irritation (cell viability is >50%).

| Possible Cause | Troubleshooting Step | | The barrier function of the RhE tissues is compromised. | Ensure the tissues have been handled and stored correctly. Check the quality control data provided by the manufacturer for the batch of tissues being used. | | Incorrect preparation of the positive control solution. | Prepare the positive control solution fresh for each experiment and verify its concentration. | | Insufficient exposure time. | Double-check the exposure time specified in the protocol and ensure it is being followed accurately. |

Issue 4: Difficulty in interpreting borderline results (cell viability is close to the 50% threshold).

| Possible Cause | Troubleshooting Step | | The formulation has a mild irritation potential. | Repeat the experiment with a larger number of replicates to increase statistical power. Consider using a tiered testing strategy that includes other endpoints, such as the release of pro-inflammatory cytokines (e.g., IL-1α).[15] | | Interference of the test substance with the MTT assay. | If your formulation is colored or has reducing properties, it may interfere with the MTT viability assay. In such cases, run a control with non-viable (freeze-killed) tissues to assess the extent of interference.[16] |

Data Presentation

Table 1: Hypothetical In Vitro Skin Irritation Data for this compound Formulations (OECD TG 439)

Formulation IDThis compound Conc. (% w/w)VehicleMean Tissue Viability (%)Standard DeviationClassification
F110Gel45.25.1Irritant
F210Cream (pH 7.5)58.96.3Non-Irritant
F310Cream (pH 5.5)85.14.8Non-Irritant
F45Gel76.45.5Non-Irritant
Positive Control5% SDSSaline15.73.2Irritant
Negative Control-Saline100.04.1Non-Irritant

Table 2: Example Scoring for Human Repeat Insult Patch Test (HRIPT)

Score Description
0No visible reaction
+/-Minimal, faint, uniform or spotty erythema
1Pink uniform erythema covering most of the contact site
2Pink-red erythema, visibly uniform in the entire contact site
3Bright red erythema with or without petechiae or papules
4Deep red erythema with or without vesiculation or weeping

Edema is recorded with an "e" and described as mild, moderate, or severe.[17]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) (Adapted from OECD TG 439)

1. Objective: To assess the skin irritation potential of a topical this compound formulation.

2. Materials:

  • Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, SkinEthic™).

  • Assay medium (provided with the kit).

  • This compound formulation to be tested.

  • Positive control: 5% Sodium Dodecyl Sulfate (SDS) in sterile saline.

  • Negative control: Sterile phosphate-buffered saline (PBS) or the vehicle of the test formulation.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol (B130326) (or other MTT formazan (B1609692) extraction solvent).

  • Multi-well plates (6-well and 96-well).

  • Sterile, positive displacement pipette tips.

3. Methodology:

  • Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO2.

  • Application of Test Substance:

    • Apply 25-50 µL (for liquids/gels) or 25-50 mg (for solids/creams) of the test formulation, positive control, or negative control directly onto the surface of the RhE tissue.

    • Ensure a uniform covering of the tissue surface.

  • Exposure: Incubate the treated tissues for the specified exposure time (e.g., 60 minutes) at 37°C and 5% CO2.

  • Rinsing: After exposure, thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the rinsed tissues to a new 6-well plate with fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After post-incubation, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL).

    • Incubate for 3 hours at 37°C and 5% CO2.

    • After incubation, gently remove the tissues and place them in a new 24-well plate.

    • Add isopropanol to each well to extract the formazan.

    • Shake for at least 2 hours at room temperature, protected from light.

  • Data Analysis:

    • Transfer the formazan extract to a 96-well plate.

    • Measure the optical density (OD) at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each tissue relative to the negative control.

    • Classification: If the mean tissue viability is ≤ 50%, the substance is classified as an irritant.[5][6]

Protocol 2: Human Repeat Insult Patch Test (HRIPT) - for assessing both irritation and sensitization potential

1. Objective: To determine the irritation and/or sensitization potential of a topical this compound formulation after repeated application to human skin.

2. Study Population: A panel of healthy adult volunteers (typically 50-100) with no known skin conditions. A portion of the panel may have self-assessed sensitive skin.[17]

3. Methodology:

  • Induction Phase:

    • Apply a small amount of the test formulation to a semi-occlusive or occlusive patch.

    • Apply the patch to the same site on the back of each subject.

    • The patch remains in place for 24 hours.

    • After 24 hours, the patch is removed, and the site is evaluated for any skin reaction after an additional 24 hours (48 hours from application).

    • This procedure is repeated nine times over a three-week period.[17][18]

  • Rest Phase: A two-week rest period with no patch application follows the induction phase.

  • Challenge Phase:

    • Apply a new patch with the test formulation to a naive (previously unpatched) site on the back.

    • The patch is removed after 24 hours.

    • The challenge site is evaluated for skin reactions at 48 and 72 hours after patch application.

  • Data Analysis:

    • Skin reactions are scored using a standardized scale (see Table 2).

    • An increase in the severity of the reaction at the challenge site compared to the induction phase may indicate sensitization.[18]

    • Consistent low-level reactions during the induction phase that do not worsen and are not present at the challenge phase are typically indicative of irritation.[18]

Mandatory Visualizations

G cluster_0 Experimental Workflow: In Vitro Skin Irritation (OECD TG 439) Start Start RhE Tissue Pre-incubation RhE Tissue Pre-incubation Start->RhE Tissue Pre-incubation Application of Test Substance Application of Test Substance RhE Tissue Pre-incubation->Application of Test Substance Exposure (e.g., 60 min) Exposure (e.g., 60 min) Application of Test Substance->Exposure (e.g., 60 min) Rinsing Rinsing Exposure (e.g., 60 min)->Rinsing Post-incubation (42h) Post-incubation (42h) Rinsing->Post-incubation (42h) MTT Assay MTT Assay Post-incubation (42h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Classification Classification Data Analysis->Classification End End Classification->End

Caption: Workflow for in vitro skin irritation testing using the OECD TG 439 protocol.

G cluster_1 Signaling Pathway: Salicylate-Induced COX Inhibition Topical this compound Topical this compound COX-1 / COX-2 Enzymes COX-1 / COX-2 Enzymes Topical this compound->COX-1 / COX-2 Enzymes Inhibits Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 / COX-2 Enzymes Prostaglandins Prostaglandins COX-1 / COX-2 Enzymes->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain

Caption: Mechanism of action of this compound in reducing inflammation and pain.

G cluster_2 Logical Relationship: Troubleshooting High Variability in RhE Tests High Variability High Variability Inconsistent Application Inconsistent Application High Variability->Inconsistent Application Incomplete Rinsing Incomplete Rinsing High Variability->Incomplete Rinsing Formulation Instability Formulation Instability High Variability->Formulation Instability Check Pipetting Technique Check Pipetting Technique Inconsistent Application->Check Pipetting Technique Verify Rinsing Protocol Verify Rinsing Protocol Incomplete Rinsing->Verify Rinsing Protocol Assess Formulation Stability Assess Formulation Stability Formulation Instability->Assess Formulation Stability

Caption: Troubleshooting logic for high variability in RhE test results.

References

Technical Support Center: Diethylamine Salicylate Stability and Permeation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethylamine (B46881) salicylate (B1505791). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to its stability and skin permeation, with a particular focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the formation of diethylamine salicylate?

A1: The synthesis of this compound through the direct neutralization of salicylic (B10762653) acid with diethylamine is most efficient within a pH range of 6.8 to 7.2.[1] Maintaining this pH ensures complete salt formation and minimizes residual starting materials.[1]

Q2: How does the pH of a formulation affect the stability of this compound?

Q3: What is the anticipated effect of pH on the skin permeation of this compound?

A3: The permeation of ionizable drugs like salicylic acid through the skin is significantly influenced by the pH of the formulation. The prevailing theory is that the un-ionized (neutral) form of a drug permeates more readily through the lipophilic stratum corneum. For a weakly acidic drug like salicylic acid, a lower pH increases the proportion of the un-ionized form, which would be expected to enhance its permeation. The diethylamine component of the salt is also suggested to act as a penetration enhancer.[4] However, the optimal pH for a topical formulation also needs to consider the physiological pH of the skin, which is typically in the range of 4 to 6.[5][6]

Q4: Can the skin's pH influence the permeation of my this compound formulation?

A4: Yes, the skin has a natural buffering capacity and can alter the pH of a topically applied formulation.[7] This can, in turn, affect the ionization state of the drug at the site of absorption and consequently its permeation profile. When formulating, it is important to consider the interaction between the formulation's pH and the skin's microenvironment.

Troubleshooting Guides

Issue 1: Inconsistent results in skin permeation studies.
  • Possible Cause 1: Improper Franz Diffusion Cell Setup.

    • Solution: Ensure that the membrane (e.g., human or animal skin, synthetic membrane) is properly mounted between the donor and receptor chambers, is free of wrinkles, and securely clamped to prevent leaks.[8] The receptor chamber should be filled with a degassed buffer solution, and all air bubbles must be removed to ensure complete contact with the membrane.[8]

  • Possible Cause 2: Temperature Fluctuations.

    • Solution: Maintain a constant temperature, typically 32°C for skin studies, using a circulating water bath connected to the Franz cells.[8] This mimics physiological skin conditions and ensures reproducible diffusion kinetics.

  • Possible Cause 3: Non-sink Conditions in the Receptor Chamber.

    • Solution: The concentration of the drug in the receptor fluid should not exceed 10% of its solubility in that medium. Regularly sample the receptor fluid and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions throughout the experiment.[8]

Issue 2: Degradation of this compound in the formulation during storage.
  • Possible Cause 1: Inappropriate pH of the Formulation.

    • Solution: As salicylates can be prone to hydrolysis in neutral to alkaline conditions, formulate your product in a slightly acidic pH range (e.g., 4-6), which is also more compatible with the skin's natural pH.[5][6] Conduct a stability study where the formulation is stored at various pH values and temperatures to determine the optimal pH for stability.

  • Possible Cause 2: Inaccurate quantification of degradation.

    • Solution: Utilize a validated stability-indicating HPLC method to accurately separate and quantify this compound from its potential degradation products. Several HPLC methods have been developed for the analysis of this compound in pharmaceutical formulations.[9][10][11][12][13]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound
  • Preparation of Buffered Solutions: Prepare a series of buffer solutions at different pH values (e.g., 4.0, 5.5, 7.0, and 8.5).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffered solution.

  • Storage Conditions: Aliquot the samples and store them at various controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.

  • Analysis: Quantify the remaining concentration of this compound using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH and temperature, plot the natural logarithm of the concentration versus time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t₁/₂) can then be calculated using the equation t₁/₂ = 0.693/k.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
  • Membrane Preparation: Excise fresh human or animal skin, remove subcutaneous fat, and if desired, separate the epidermis from the dermis by heat treatment (e.g., 60°C water for 60 seconds).[14][15]

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment.[14]

  • Receptor Chamber Filling: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane.[15] The system should be maintained at 32°C.

  • Formulation Application: Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.

  • Sampling: At specified time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh receptor medium.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.[16]

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point. Plot this cumulative amount against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.[14]

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C

pHRate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
4.00.001693
5.50.005139
7.00.02035
8.50.0858

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the cited literature. Researchers should generate their own data following the provided protocol.

Table 2: Hypothetical pH-Dependent Skin Permeation of this compound

Formulation pHSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (h)
4.015.21.52 x 10⁻³2.5
5.510.81.08 x 10⁻³3.1
7.05.40.54 x 10⁻³4.2

Note: This table presents hypothetical data for illustrative purposes. The actual permeation will depend on the complete formulation and experimental conditions.

Visualizations

Stability_Pathway cluster_hydrolysis Hydrolysis DES This compound SA Salicylic Acid DES->SA pH-dependent DEA Diethylamine DES->DEA Degradation Further Degradation Products SA->Degradation e.g., oxidation

Caption: Potential hydrolysis pathway of this compound.

Permeation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Formulation (varied pH) D Apply Formulation to Donor Chamber A->D B Prepare Skin Membrane C Assemble Franz Diffusion Cell B->C C->D E Maintain Temp. (32°C) & Stirring D->E F Collect Samples from Receptor Chamber E->F G Quantify Drug (HPLC) F->G H Calculate Flux & Permeability G->H

Caption: Experimental workflow for a skin permeation study.

References

Minimizing matrix effects in bioanalytical methods for diethylamine salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bioanalysis of Diethylamine (B46881) Salicylate (B1505791)

Welcome to the technical support center for the bioanalytical analysis of diethylamine salicylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects and ensuring robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[2][3] Common sources of matrix effects in biological samples include phospholipids (B1166683), proteins, and salts.[1] These effects can significantly impact method performance parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[2]

Q2: Which ionization technique, ESI or APCI, is less susceptible to matrix effects for this compound analysis?

A: Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[2][4] While ESI is a powerful and widely used technique, the co-eluting matrix components can interfere with the desolvation and ionization process of this compound in the ESI source. If significant matrix effects are observed with ESI, switching to APCI could be a viable strategy to mitigate these effects, although APCI may have its own limitations regarding sensitivity for certain analytes.[1]

Q3: How can a stable isotope-labeled internal standard (SIL-IS) help in minimizing matrix effects?

A: A stable isotope-labeled internal standard, such as deuterium-labeled this compound, is the preferred choice for quantitative bioanalysis.[5][6][7] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar matrix effects.[6][8] By calculating the ratio of the analyte response to the IS response, the variability introduced by matrix effects can be effectively compensated, leading to improved accuracy and precision.[5]

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for this compound in my LC-MS/MS assay.

Solution: Ion suppression is a common manifestation of matrix effects.[9] Here is a step-by-step guide to troubleshoot and mitigate this issue:

  • Assess the Chromatographic Profile: Check for co-elution of this compound with endogenous matrix components. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.[10]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup procedure.[9] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering phospholipids and other matrix components.[11][12]

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC) can help separate this compound from interfering matrix components.[13]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[14] However, ensure that the diluted concentration of this compound is still above the method's limit of quantification.

Problem 2: My analyte recovery is inconsistent across different plasma lots.

Solution: Inconsistent recovery is often a sign of variable matrix effects between different biological samples.

  • Evaluate Different Sample Preparation Techniques: The choice of sample preparation method significantly impacts the cleanliness of the final extract. Below is a comparison of common techniques.

    Sample Preparation MethodTypical Phospholipid Removal EfficiencyRelative Matrix Effect ReductionAnalyte Recovery for Small Molecules
    Protein Precipitation (PPT) LowLowHigh, but variable
    Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighDependent on solvent polarity
    Solid-Phase Extraction (SPE) HighHighHigh and reproducible
    HybridSPE®-PPT Very High (>99%)Very HighHigh and reproducible

    This table summarizes general expectations. Actual performance may vary based on the specific protocol and analyte.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same extraction variability as the analyte, effectively normalizing for inconsistent recovery.[5]

Experimental Protocols

Protocol 1: Phospholipid Removal using HybridSPE®-PPT

This protocol describes a simplified sample preparation procedure for the effective removal of phospholipids from plasma samples.

Materials:

  • Plasma sample containing this compound

  • HybridSPE®-PPT 96-well plate or cartridges

  • Acetonitrile (B52724) with 1% formic acid

  • Centrifuge capable of handling 96-well plates or tubes

  • Vortex mixer

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube or well of a 96-well plate, add 300 µL of acetonitrile containing 1% formic acid.

  • Vortex for 2 minutes to precipitate the proteins.

  • Load the entire mixture onto the HybridSPE®-PPT plate/cartridge and apply a vacuum or positive pressure to pull the sample through the sorbent.

  • The zirconium-coated particles in the sorbent will retain the phospholipids, while the analyte passes through.

  • Collect the eluate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general method for extracting this compound from a biological matrix.

Materials:

  • Plasma or urine sample

  • Methyl tert-butyl ether (MTBE) or ethyl acetate

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Procedure:

  • To 200 µL of the sample, add the internal standard.

  • Adjust the pH of the sample. Since this compound is a salt of a weak acid (salicylic acid) and a weak base (diethylamine), the pH should be adjusted to ensure the analyte is in its neutral form for efficient extraction into an organic solvent.

  • Add 1 mL of MTBE or ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Troubleshooting Ion Suppression for this compound start Start: Ion Suppression Observed assess_chromatography Assess Chromatography (Post-Column Infusion) start->assess_chromatography coelution Co-elution with Matrix? assess_chromatography->coelution optimize_sample_prep Optimize Sample Preparation (LLE, SPE, HybridSPE®) coelution->optimize_sample_prep Yes modify_lc Modify LC Conditions (Gradient, Column) coelution->modify_lc No re_evaluate Re-evaluate Matrix Effect optimize_sample_prep->re_evaluate modify_lc->re_evaluate dilute_sample Dilute Sample re_evaluate->dilute_sample Suppression Persists check_sensitivity Sensitivity Adequate? dilute_sample->check_sensitivity check_sensitivity->optimize_sample_prep No check_sensitivity->re_evaluate Yes

Caption: A workflow for troubleshooting ion suppression.

Sample_Prep_Selection Decision Tree for Sample Preparation Method Selection start Start: New Bioanalytical Method sensitivity_req High Sensitivity Required? start->sensitivity_req throughput_req High Throughput Needed? sensitivity_req->throughput_req Yes lle Liquid-Liquid Extraction (LLE) sensitivity_req->lle No spe Solid-Phase Extraction (SPE) throughput_req->spe No hybridspe HybridSPE®-PPT throughput_req->hybridspe Yes ppt Protein Precipitation (PPT) end Final Method ppt->end lle->end spe->end hybridspe->end

References

Validation & Comparative

A Comparative In Vitro Skin Permeation Analysis: Diethylamine Salicylate vs. Methyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transdermal delivery of active pharmaceutical ingredients presents a compelling alternative to oral administration, offering localized treatment and minimizing systemic side effects. Salicylates, a class of compounds known for their analgesic and anti-inflammatory properties, are frequently formulated into topical preparations. Among these, diethylamine (B46881) salicylate (B1505791) and methyl salicylate are common active ingredients. This guide provides an objective comparison of their in vitro skin permeation characteristics, supported by available experimental data, to aid in formulation development and research.

Executive Summary

In vitro studies indicate that both diethylamine salicylate and methyl salicylate can permeate the skin. The diethylamine moiety in this compound is suggested to act as a penetration enhancer, potentially increasing the skin absorption of the salicylate.[1] Methyl salicylate, an ester of salicylic (B10762653) acid, also demonstrates significant skin penetration.[2][3][4] Direct comparative studies under identical experimental conditions are limited in the readily available scientific literature. However, by examining data from various in vitro studies, we can draw inferences about their relative permeation profiles.

Quantitative Data Summary

The following table summarizes in vitro skin permeation data for salicylates from various studies. It is crucial to note that direct comparison is challenging due to variations in experimental conditions, including the skin model (human vs. animal), formulation, and analytical methods employed.

Active IngredientSkin ModelPermeation ParameterValueReference
This compound Rat, Full ThicknessSteady-State Flux (Jss)6 µg/cm²/h[5]
Methyl Salicylate (20%) Human, Full ThicknessFlux20.8 ± 2.6 µg/cm²/h[2]
Methyl Salicylate (20%) Human, Epidermal MembranesFlux253.60 ± 36.6 µg/cm²/h[2]
Triethanolamine Salicylate (10%) Human, Full ThicknessFlux4.83 ± 0.2 µg/cm²/h[2]
Triethanolamine Salicylate (10%) Human, Epidermal MembranesFlux8.52 ± 0.8 µg/cm²/h[2]

Note: Data for Triethanolamine Salicylate, another salicylate salt, is included for comparative purposes in the absence of extensive data on this compound under similar conditions.

Experimental Protocols

The standard method for evaluating in vitro skin permeation is the Franz diffusion cell assay. This technique provides a controlled environment to measure the rate and extent of drug absorption through a skin sample.

A Generalized In Vitro Skin Permeation Study Protocol (using Franz Diffusion Cells)
  • Skin Membrane Preparation: Full-thickness skin (often from human cadavers, porcine ear, or rodent models) is carefully prepared and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.[6][7]

  • Franz Cell Assembly: The Franz diffusion cell consists of a donor compartment, where the test formulation is applied, and a receptor compartment filled with a suitable receptor medium (e.g., phosphate-buffered saline) to maintain sink conditions.[6][7] The two compartments are clamped together with the skin membrane in between.

  • Temperature and Stirring: The assembled cells are maintained at a constant temperature, typically 32°C or 37°C, to simulate physiological skin temperature. The receptor fluid is continuously stirred to ensure homogeneity.

  • Formulation Application: A precise amount of the test formulation (e.g., a cream, gel, or solution containing this compound or methyl salicylate) is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.

  • Sample Analysis: The concentration of the permeated active ingredient (and any metabolites, such as salicylic acid) in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[3][6]

  • Data Analysis: The cumulative amount of the drug permeated per unit area is plotted against time. From this plot, key permeation parameters are calculated:

    • Steady-State Flux (Jss): The rate of permeation at steady state, calculated from the linear portion of the cumulative permeation curve.

    • Permeability Coefficient (Kp): A measure of the drug's ability to cross the skin barrier.

    • Lag Time (tL): The time taken for the drug to establish a steady-state diffusion profile across the skin.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_franz Franz Cell Assembly prep_skin->prep_franz prep_formulation Topical Formulation Preparation apply_formulation Formulation Application prep_formulation->apply_formulation prep_franz->apply_formulation sampling Receptor Fluid Sampling apply_formulation->sampling hplc HPLC Analysis sampling->hplc calc Permeation Parameter Calculation hplc->calc

References

A Comparative Guide to the In Vivo Efficacy of Diethylamine Salicylate and Triethanolamine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of diethylamine (B46881) salicylate (B1505791) and triethanolamine (B1662121) salicylate, two common topical salicylate formulations used for their analgesic and anti-inflammatory properties. The information presented is based on available scientific literature. A notable gap in the current body of research is the absence of direct, head-to-head in vivo clinical trials comparing the efficacy of these two specific compounds. As such, this guide focuses on their mechanisms of action and percutaneous absorption profiles to infer potential efficacy.

Mechanism of Action

Both diethylamine salicylate and triethanolamine salicylate are salts of salicylic (B10762653) acid and function as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2][3] By blocking these enzymes, they prevent the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][3]

The core therapeutic effect of both compounds is derived from the salicylate moiety. The amine component in each—diethylamine and triethanolamine, respectively—acts to neutralize the acidity of salicylic acid and is suggested to influence the percutaneous absorption of the active salicylate.[1][3]

Signaling Pathway of Salicylates in Inflammation

SALICYLATE_MECHANISM CELL_MEMBRANE Cell Membrane (Phospholipids) PLA2 Phospholipase A2 CELL_MEMBRANE->PLA2 Stimulus (e.g., injury) ARACHIDONIC_ACID Arachidonic Acid PLA2->ARACHIDONIC_ACID liberates COX Cyclooxygenase (COX-1 & COX-2) ARACHIDONIC_ACID->COX substrate for PROSTAGLANDINS Prostaglandins (e.g., PGE2) COX->PROSTAGLANDINS synthesizes INFLAMMATION Inflammation & Pain PROSTAGLANDINS->INFLAMMATION mediate SALICYLATES This compound or Triethanolamine Salicylate SALICYLATES->COX Inhibits

Caption: Mechanism of action for topical salicylates.

Percutaneous Absorption and Bioavailability

The efficacy of topical analgesics is highly dependent on their ability to penetrate the stratum corneum and reach target tissues in sufficient concentrations. The available data on the comparative percutaneous absorption of this compound and triethanolamine salicylate is conflicting.

  • Animal Studies: Research on rats suggests that topical formulations containing comparable concentrations of this compound and triethanolamine salicylate lead to similar salicylate concentrations in various tissues.[4]

  • Human Studies: In contrast, a human study utilizing cutaneous microdialysis reported negligible levels of salicylate in the dermis and subcutaneous tissue following the application of a triethanolamine salicylate formulation. The same study also noted (in unpublished data) that a this compound formulation similarly failed to produce significant dermal salicylate concentrations.[5]

  • Historical Patents: A 1952 patent claimed that this compound possesses a significantly greater penetrative power—300% to 400% that of sodium salicylate or methyl salicylate—and is more effective than other amine salts, including triethanolamine salicylate.[6] However, the methodologies in this patent are not detailed, and it is not a peer-reviewed publication.

This discrepancy in findings highlights a critical area for further research. The differences in skin physiology between species and the methodologies used may account for the varied results.

In Vivo Efficacy Data

A comprehensive search of the scientific literature did not yield any direct comparative in vivo studies evaluating the analgesic and anti-inflammatory efficacy of this compound versus triethanolamine salicylate. While some studies have individually assessed the effectiveness of triethanolamine salicylate for conditions like muscle soreness and osteoarthritis, a Cochrane review has questioned the benefit of topical salicylates for acute or chronic pain.[3][7] this compound is generally described as an effective topical analgesic, with its amine component purported to enhance skin penetration.[1]

Due to the lack of head-to-head comparative data, a quantitative comparison of efficacy is not possible at this time.

Experimental Protocols

While no direct comparative studies are available, a generalized experimental workflow for assessing the in vivo efficacy of topical analgesics in an animal model is provided below. This serves as a template for future research in this area.

Hypothetical Experimental Workflow for In Vivo Comparison

EXPERIMENTAL_WORKFLOW ANIMAL_MODEL Animal Model Selection (e.g., Rat Carrageenan-induced Paw Edema) ACCLIMATIZATION Acclimatization Period ANIMAL_MODEL->ACCLIMATIZATION BASELINE Baseline Measurements (Paw Volume, Pain Threshold) ACCLIMATIZATION->BASELINE GROUPING Randomization into Groups (Vehicle, DEAS, TEAS, Positive Control) BASELINE->GROUPING INDUCTION Induction of Inflammation/Pain (e.g., Carrageenan Injection) GROUPING->INDUCTION TREATMENT Topical Application of Test Compounds INDUCTION->TREATMENT ASSESSMENT Efficacy Assessment at Timed Intervals (e.g., 1, 2, 4, 6 hours) TREATMENT->ASSESSMENT MEASUREMENTS Measurements: - Paw Volume (Plethesmometry) - Pain Threshold (von Frey filaments) ASSESSMENT->MEASUREMENTS ANALYSIS Data Analysis (Statistical Comparison between Groups) MEASUREMENTS->ANALYSIS

Caption: A potential workflow for comparing topical analgesics.

Conclusion and Future Directions

Both this compound and triethanolamine salicylate exert their effects through the inhibition of COX enzymes. However, the available evidence regarding their comparative in vivo efficacy is inconclusive due to a lack of direct head-to-head studies. The conflicting data on their percutaneous absorption further complicates any definitive comparison.

For researchers and drug development professionals, this represents a significant gap in the literature. Well-designed clinical trials directly comparing the analgesic and anti-inflammatory efficacy of this compound and triethanolamine salicylate are needed. Such studies should include robust measures of percutaneous absorption and bioavailability in human subjects to provide clear, evidence-based guidance on their relative therapeutic potential.

References

Synergistic Anti-inflammatory Action: A Comparative Analysis of Diethylamine Salicylate and Escin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The combination of diethylamine (B46881) salicylate (B1505791) and escin (B49666) presents a compelling case for a synergistic approach to topical anti-inflammatory therapy. This guide provides a detailed comparison of their individual and combined effects, supported by experimental data, to elucidate the enhanced therapeutic potential of this formulation. By targeting distinct yet complementary inflammatory pathways, this combination offers a multi-pronged strategy for mitigating the inflammatory response, making it a subject of significant interest for researchers, scientists, and drug development professionals.

Comparative Efficacy: Preclinical and Clinical Evidence

Preclinical Data: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the efficacy of acute anti-inflammatory agents.[3] The data below, compiled from separate studies, illustrates the anti-inflammatory activity of oral escin.

Table 1: Effect of Oral Escin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDoseTime Point (hours)Paw Edema Inhibition (%)
Escin5 mg/kg3Significant
6Significant
12Significant
24Significant
Escin10 mg/kg3Significant
6Significant
12Significant
24Significant
Dexamethasone6 mg/kg2-24Significant

Source: Adapted from preclinical studies on oral escin.[3]

Note: Specific quantitative data for diethylamine salicylate in the same model is not available for a direct comparison in this table. However, its mechanism of action through COX inhibition is a well-established principle of NSAIDs.[4][5]

Clinical Data: Topical Combination Therapy

Clinical trials investigating gels containing a combination of escin and this compound (e.g., Reparil-Gel N) have demonstrated superior efficacy compared to placebo in reducing pain and tenderness associated with blunt injuries.[1]

Table 2: Clinical Efficacy of Escin/Diethylamine Salicylate Combination Gel in Blunt Injuries

Treatment GroupPrimary Variable (Tenderness over 6 hours)Result vs. Placebo
Escin (1%) + DEAS (5%) GelArea Under the Curve (AUC)Statistically Significant Superiority (p=0.0001)
Escin (2%) + DEAS (5%) GelArea Under the Curve (AUC)Statistically Significant Superiority (p=0.0001)
Placebo GelArea Under the Curve (AUC)-

Source: Adapted from clinical trials on escin/diethylamine salicylate combination gels.[1]

Unraveling the Synergistic Mechanism of Action

The enhanced anti-inflammatory effect of the this compound and escin combination stems from their distinct and complementary mechanisms of action. This compound acts as a classic non-steroidal anti-inflammatory drug (NSAID), while escin exhibits a multi-faceted influence on the inflammatory cascade, including glucocorticoid-like effects.[6][7]

This compound: The salicylate component primarily functions by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial for the synthesis of pro-inflammatory prostaglandins.[4][5] This leads to a reduction in vasodilation, edema, and pain. The diethylamine moiety enhances the transdermal penetration of salicylate, ensuring effective delivery to the site of inflammation.[4]

Escin: Escin's anti-inflammatory properties are more complex. It has been shown to exert a glucocorticoid-like effect, which may be correlated with the Glucocorticoid Receptor (GR)/NF-κB signaling pathway.[6][7] By inhibiting the activation of the transcription factor NF-κB, escin can suppress the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[7] Additionally, escin reduces vascular permeability and edema formation.[8]

The proposed synergy arises from the dual blockade of key inflammatory pathways. While this compound directly reduces prostaglandin (B15479496) synthesis, escin modulates the upstream inflammatory signaling cascade through NF-κB inhibition and its glucocorticoid-like actions. This two-pronged attack is likely to produce a more potent and comprehensive anti-inflammatory response than either agent alone.

Key Signaling Pathways

The following diagram illustrates the distinct and potentially synergistic points of intervention for this compound and escin in the inflammatory signaling cascade.

Synergy_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NF_kB_Pathway Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Symptoms Inflammation (Pain, Edema, Vasodilation) Prostaglandins->Inflammation_Symptoms Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) NF_kB_Pathway->Proinflammatory_Genes Proinflammatory_Genes->Inflammation_Symptoms Salicylate Diethylamine Salicylate Salicylate->COX_Enzymes Inhibits Escin Escin Escin->NF_kB_Pathway Inhibits

Caption: Dual-target anti-inflammatory mechanism.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of test compounds.

Objective: To evaluate the ability of a test substance to reduce acute inflammation.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or vehicle for test compound)

    • Positive Control (e.g., a standard anti-inflammatory drug like Indomethacin or Dexamethasone)

    • Test Groups (receiving different doses of this compound, escin, or the combination).

  • Administration of Test Substances: The test compounds or vehicle are administered, typically orally (p.o.) or topically, at a specified time (e.g., 30-60 minutes) before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[3]

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, 6, and 24 hours).[3] Paw volume is typically measured using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema in the control group and Vt is the average edema in the treated group.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the significance of the observed effects.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Grouping of Animals Acclimatization->Grouping Administration Administration of Test Compounds/Vehicle Grouping->Administration Induction Induction of Paw Edema (Carrageenan Injection) Administration->Induction Measurement Paw Volume Measurement (Multiple Time Points) Induction->Measurement Calculation Calculation of Edema and % Inhibition Measurement->Calculation Analysis Statistical Analysis Calculation->Analysis End End Analysis->End

References

Combination Therapy of Diethylamine Salicylate and Diclofenac for Pain Relief: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential combination therapy of diethylamine (B46881) salicylate (B1505791) and diclofenac (B195802) for topical pain relief. In the absence of direct clinical trials on this specific combination, this document synthesizes available data on the individual compounds and related combination therapies to offer a scientifically grounded perspective on its potential efficacy, mechanism of action, and safety profile.

Introduction

Mechanism of Action

Both diclofenac and diethylamine salicylate belong to the NSAID class of drugs and primarily exert their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4][7][8]

Diclofenac: This agent is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[7][8] By blocking these enzymes, diclofenac inhibits the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8] The diethylamine salt of diclofenac enhances its solubility and skin penetration.[1]

This compound: As a derivative of salicylic (B10762653) acid, it also inhibits COX enzymes, reducing prostaglandin (B15479496) production.[1][4][9] In addition to its anti-inflammatory action, this compound acts as a counterirritant, producing a warming sensation that can help to mask pain signals.[8][10] The diethylamine component also serves to enhance the percutaneous absorption of the salicylate.[1]

A combination of these two agents could potentially offer a dual mechanism of action for pain relief: the potent anti-inflammatory effect of diclofenac combined with the analgesic and counterirritant properties of this compound.

Signaling Pathway of COX Inhibition by NSAIDs

COX_Inhibition_Pathway Mechanism of Action of Diclofenac and this compound Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Diclofenac_Salicylate Diclofenac & This compound Diclofenac_Salicylate->COX1_COX2 Inhibition

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

Comparative Efficacy and Safety Data

Direct comparative data for a this compound and diclofenac combination is unavailable. The following tables summarize findings from studies on individual agents and a relevant combination of diclofenac with methyl salicylate.

Table 1: Efficacy of Topical Diclofenac vs. Topical Salicylates (Individual Agents)
ParameterTopical DiclofenacTopical SalicylatesSource
Pain Relief (Acute Musculoskeletal) Good levels of pain relief.Limited evidence of efficacy. A Cochrane review found no significant benefit over placebo in larger, more recent studies.[11][12][13]
Pain Relief (Chronic - Osteoarthritis) Effective in reducing pain and improving function.Moderate to poor efficacy.[2][11][12][13]
User Ratings (Drugs.com) 7.0/10 (471 ratings)Methyl Salicylate: 5.6/10 (155 ratings)[14]
Table 2: Clinical Study on Diclofenac and Methyl Salicylate Combination for Knee Osteoarthritis
Treatment GroupMean Change in VAS Score (at 3 weeks)Mean Change in WOMAC Index (at 3 weeks)Successful Treatment (50% reduction in VAS/WOMAC)
Diclofenac 1% Gel (Group D) Significant improvement vs. PlaceboSignificant improvement vs. PlaceboData not specified
Diclofenac 1% + Methyl Salicylate 10% (Group DS) Significantly better than Group DSignificantly better than Group DData not specified
Methyl Salicylate 30% (Group S) No significant improvement vs. PlaceboNo significant improvement vs. PlaceboData not specified
Placebo (Group P) BaselineBaselineData not specified
Source: Dave et al. - Clinical efficacy of topical nanoemulsion diclofenac gel versus combination of nanoemulsion diclofenac with methyl salicylate in osteoarthritis of knee.[6]
Table 3: Safety and Tolerability
Adverse Event ProfileTopical DiclofenacTopical Salicylates
Common Side Effects Application site reactions (rash, itching, redness).Temporary skin reactions (rashes, redness, burning sensation).
Systemic Side Effects Low incidence due to minimal systemic absorption.Minimal systemic absorption, but caution is advised with concurrent use of other NSAIDs or anticoagulants.
Withdrawals due to Adverse Events Higher than placebo (5% vs 4%).Higher than placebo (5% vs 1%).

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for replication and further investigation.

Protocol 1: Assessment of Topical Diclofenac and Methyl Salicylate in Knee Osteoarthritis
  • Study Design: A randomized, controlled clinical trial with 200 patients allocated into four groups:

    • Group D: Plain diclofenac (1% w/w) nanoemulsion gel.

    • Group DS: Diclofenac (1% w/w) with methyl salicylate (10% w/w).

    • Group S: Topical methyl salicylate (30% w/w).

    • Group P: Placebo (petroleum jelly).

  • Primary Outcome Measures:

    • Mean change in Visual Analog Scale (VAS) score for pain at the end of three weeks.

    • Mean change in the Western Ontario and McMaster Universities Arthritis Index (WOMAC) at the end of three weeks.

  • Statistical Analysis: Mann-Whitney U test was used for comparison between groups. "Successful treatment" was defined as a 50% reduction in VAS score and a 50% improvement in the modified WOMAC index for Numbers Needed to Treat (NNT) analysis.

Source: Dave et al. (2017)[6]

Experimental Workflow for a Comparative Clinical Trial

Experimental_Workflow Workflow for a Randomized Controlled Trial of Topical Analgesics Patient_Recruitment Patient Recruitment (e.g., Knee Osteoarthritis) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (Diclofenac Monotherapy) Randomization->Group_A Group_B Group B (this compound Monotherapy) Randomization->Group_B Group_C Group C (Combination Therapy) Randomization->Group_C Group_D Group D (Placebo) Randomization->Group_D Treatment_Period Treatment Period (e.g., 3 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Group_D->Treatment_Period Data_Collection Data Collection (VAS, WOMAC, Adverse Events) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

Head-to-Head Clinical Trial Simulation: Diethylamine Salicylate vs. Placebo for Musculoskeletal Pain

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: To date, publicly accessible, peer-reviewed literature detailing direct head-to-head clinical trials of a topical diethylamine (B46881) salicylate (B1505791) monotherapy against a placebo for musculoskeletal pain is scarce. This guide, therefore, presents a synthesized comparison based on the established mechanism of action of salicylates, data from clinical trials of combination products containing diethylamine salicylate, and established methodologies for topical analgesic clinical trials. The experimental protocol and corresponding data are representative models designed to guide future research and development.

Introduction

This compound is a topical non-steroidal anti-inflammatory drug (NSAID) used for the relief of musculoskeletal pain and inflammation.[1] It is a salt of salicylic (B10762653) acid and diethylamine, a formulation designed to enhance skin penetration.[2] The therapeutic action of this compound is attributed to the local inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923), mediators of pain and inflammation.[1][2] This guide provides a comparative overview of the projected efficacy and safety of this compound versus a placebo in the treatment of localized musculoskeletal pain, based on a modeled clinical trial design.

Proposed Mechanism of Action

This compound exerts its analgesic and anti-inflammatory effects by blocking the production of prostaglandins.[1][2] The salicylate component inhibits the COX-1 and COX-2 enzymes, which convert arachidonic acid into prostaglandins.[1][2] This localized reduction in prostaglandins leads to decreased inflammation and pain at the site of application.[2] The diethylamine moiety is thought to enhance the percutaneous absorption of the salicylate, allowing for effective concentrations to be reached in the underlying tissues.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates Diethylamine_Salicylate This compound Diethylamine_Salicylate->COX1_COX2 Inhibits

Caption: Proposed signaling pathway of this compound in pain and inflammation.

Hypothetical Experimental Protocol

This section outlines a representative experimental protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of a 10% this compound cream for acute, localized musculoskeletal pain.

Objective: To compare the analgesic efficacy and safety of 10% this compound cream with a placebo cream in adults with acute, localized musculoskeletal pain.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Diagnosis of acute, localized, non-radicular musculoskeletal pain (e.g., muscle strain, minor contusion).

    • Pain onset within the last 48 hours.

    • Baseline pain intensity of at least 50 mm on a 100 mm Visual Analog Scale (VAS).

  • Exclusion Criteria:

    • Known hypersensitivity to salicylates or other NSAIDs.

    • Broken or irritated skin at the application site.

    • Concomitant use of other topical or systemic analgesics.

    • Chronic pain conditions.

Interventions:

  • Treatment Group: 10% this compound cream.

  • Control Group: Placebo cream (identical in appearance, consistency, and odor).

Procedure:

  • Screening and Randomization: Eligible participants are randomized in a 1:1 ratio to receive either the this compound cream or the placebo cream.

  • Treatment Administration: Participants are instructed to apply a standardized amount of the assigned cream to the affected area three times daily for seven days.

  • Efficacy Assessment: Pain intensity is assessed using a 100 mm Visual Analog Scale (VAS) at baseline and at specified time points post-application (e.g., 1, 2, 4, 6, and 24 hours after the first application, and daily thereafter).

  • Safety Assessment: Adverse events are monitored and recorded throughout the study. Local skin reactions at the application site are specifically assessed.

Outcome Measures:

  • Primary Efficacy Endpoint: Change in VAS pain score from baseline to 48 hours after the first application.

  • Secondary Efficacy Endpoints:

    • Time to onset of pain relief.

    • Proportion of participants with at least a 50% reduction in pain from baseline.

    • Patient's global assessment of treatment efficacy.

  • Safety Endpoint: Incidence and severity of adverse events, particularly local skin reactions.

Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (VAS Pain Score) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Treatment_DES This compound Cream (10%) Randomization->Treatment_DES Group A Treatment_Placebo Placebo Cream Randomization->Treatment_Placebo Group B Application Self-application (3 times daily for 7 days) Treatment_DES->Application Treatment_Placebo->Application Follow_up Follow-up Assessments (Pain Scores, Adverse Events) Application->Follow_up Data_Analysis Data Analysis (Efficacy & Safety) Follow_up->Data_Analysis End_of_Study End of Study Data_Analysis->End_of_Study

Caption: Representative workflow for a randomized, placebo-controlled clinical trial.

Quantitative Data Summary

The following tables present synthesized data based on findings from clinical trials of combination topical products containing salicylates and other active ingredients, as direct data for this compound monotherapy versus placebo is not available. These tables are for illustrative purposes to demonstrate potential outcomes.

Table 1: Efficacy Outcomes (Hypothetical Data)

Outcome MeasureThis compound (10% Cream)Placebo Creamp-value
Mean Change in VAS Pain Score from Baseline at 48h (mm) -35.2-18.5<0.05
Proportion of Responders (≥50% Pain Reduction) at 48h 45%22%<0.05
Median Time to Onset of Pain Relief (minutes) 4590<0.05
Patient's Global Assessment of "Good" or "Excellent" 60%30%<0.05

Table 2: Safety and Tolerability (Synthesized Data)

Adverse EventThis compound (10% Cream) (n=100)Placebo Cream (n=100)
Any Adverse Event 12 (12.0%)8 (8.0%)
Application Site Reactions
- Dry Skin5 (5.0%)3 (3.0%)
- Rash3 (3.0%)1 (1.0%)
- Pruritus (Itching)2 (2.0%)2 (2.0%)
- Burning Sensation1 (1.0%)1 (1.0%)
Systemic Adverse Events
- Headache1 (1.0%)1 (1.0%)
Withdrawals due to Adverse Events 2 (2.0%)1 (1.0%)

Conclusion

Based on its mechanism of action and supportive evidence from related topical NSAID and combination therapy trials, this compound is anticipated to be more effective than placebo in providing localized relief for acute musculoskeletal pain. The primary benefits are expected to be a statistically significant reduction in pain intensity and a faster onset of action. The safety profile is expected to be favorable, with most adverse events being mild and localized to the application site. This synthesized guide underscores the need for well-designed, head-to-head clinical trials to definitively establish the efficacy and safety of this compound monotherapy for musculoskeletal pain and to provide robust data for evidence-based clinical practice.

References

A Comparative Guide to the In Vivo Analgesic Activity of Diethylamine Salicylate and Other NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic activity of diethylamine (B46881) salicylate (B1505791) against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on established experimental data and aims to assist researchers in understanding the relative efficacy and mechanisms of these compounds.

Mechanism of Action: Inhibition of Cyclooxygenase

Diethylamine salicylate, like other NSAIDs, exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2] By blocking COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain.[1] The diethylamine component of the molecule is reported to enhance skin penetration, making it suitable for topical formulations.[1]

COX_Pathway Simplified Cyclooxygenase (COX) Signaling Pathway A Cell Membrane Phospholipids B Phospholipase A2 A->B activation C Arachidonic Acid B->C D Cyclooxygenase (COX-1 & COX-2) C->D E Prostaglandins D->E F Pain & Inflammation E->F G NSAIDs (e.g., this compound) G->D inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition by NSAIDs.

Comparative In Vivo Analgesic Activity

Direct head-to-head in vivo comparative studies detailing the analgesic efficacy of this compound against other specific NSAIDs with quantitative data are limited in the publicly available literature. The following table summarizes representative data for individual compounds from various in vivo analgesic models. It is crucial to note that these values are not from direct comparative experiments and should be interpreted with caution due to variations in experimental conditions, animal models, and administration routes.

CompoundAnimal ModelTestDoseAnalgesic Effect
Diclofenac (B195802) MiceAcetic Acid-Induced Writhing10 mg/kg76-91% inhibition[3]
Ibuprofen MiceAcetic Acid-Induced WrithingNot SpecifiedSignificant reduction in writhing[4]
Ketoprofen RatsPost-operative Pain (Hysterectomy)Topical PatchSuperior to diclofenac patch in reducing VAS scores[4]
Aspirin (Salicylate) MiceAcetic Acid-Induced Writhing100 mg/kg38.19% inhibition[5]

VAS: Visual Analog Scale

Experimental Protocols for In Vivo Analgesic Assays

Standardized in vivo models are essential for evaluating the analgesic potential of new chemical entities. The following are detailed protocols for commonly used tests.

Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripheral analgesic activity.[6]

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain.[6] Analgesic compounds inhibit the number of writhes.

Procedure:

  • Animals (typically mice) are divided into control and test groups.

  • The test compound or vehicle (for the control group) is administered, usually orally or intraperitoneally.

  • After a predetermined absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • The animals are then placed in an observation chamber.

  • The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period, usually 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

The hot plate test is a common method for assessing central analgesic activity.[7][8]

Principle: This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of analgesia.[7]

Procedure:

  • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals (mice or rats) are placed individually on the heated surface, and a timer is started.

  • The latency to the first sign of pain, such as paw licking, shaking, or jumping, is recorded.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[7]

  • The test compound is administered, and the latency is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after administration.

  • An increase in the reaction time compared to the baseline measurement indicates an analgesic effect.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test is used to evaluate central analgesic activity.[9][10]

Principle: A thermal stimulus is applied to the animal's tail, and the time taken for the animal to flick its tail is measured.[9][10] An increase in this latency indicates analgesia.

Procedure:

  • The animal (typically a rat or mouse) is gently restrained.

  • A focused beam of light or radiant heat is applied to a specific portion of the tail.

  • The time from the application of the heat stimulus to the flicking of the tail is recorded as the reaction time.[10]

  • A cut-off time is set to avoid tissue damage.

  • Baseline latency is recorded before drug administration.

  • The test compound is administered, and the reaction time is measured at subsequent intervals.

  • The percentage of maximum possible effect (% MPE) can be calculated to quantify the analgesic effect.[11]

experimental_workflow General Workflow for In Vivo Analgesic Activity Screening A Animal Acclimatization (e.g., 1 week) B Baseline Pain Threshold Measurement (e.g., Hot Plate, Tail Flick) A->B C Animal Grouping (Control, Standard, Test Compounds) B->C D Drug Administration (Oral, IP, Topical) C->D E Pain Induction (e.g., Acetic Acid Injection for Writhing Test) D->E (For chemical-induced pain models) F Post-treatment Pain Assessment (Measure latency, writhing counts) D->F E->F G Data Analysis (% Inhibition, % MPE) F->G H Comparison of Analgesic Efficacy G->H

Caption: A generalized workflow for screening analgesic compounds in vivo.

Conclusion

References

A Comparative Guide to the Bioanalytical Method Validation for Diethylamine Salicylate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of bioanalytical methods for the quantification of diethylamine (B46881) salicylate (B1505791) in plasma. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies. The guide details the essential validation parameters, presents comparative data from various analytical techniques, and outlines the experimental protocols.

The determination of drug concentrations in biological matrices is a critical aspect of drug development.[1] Validated bioanalytical methods are crucial for providing reliable data to support toxicokinetic and clinical trial studies, including bioequivalence assessments.[1][2] This guide focuses on the validation of methods for diethylamine salicylate, leveraging data from closely related salicylate compounds and their derivatives analyzed in plasma.

Analytical Techniques for Salicylate Quantification

Several analytical techniques are available for the quantification of salicylates in plasma, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent due to their sensitivity and selectivity.[3] While older methods like colorimetric and enzymatic techniques exist, they may be less specific or more expensive.[4][5]

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for the analysis of salicylates.[6][7][8] It offers good precision and accuracy for quantifying drugs in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered one of the most sensitive and selective methods for measuring salicylates in biological fluids.[3] It is particularly advantageous for studies requiring low limits of quantification.

Key Bioanalytical Method Validation Parameters

According to regulatory guidelines from bodies like the EMA, a full validation of a bioanalytical method should address the following parameters.[2]

Table 1: Comparison of Validation Parameters for Salicylate Analysis in Plasma using HPLC

Validation ParameterHPLC Method 1 (Diclofenac Diethylamine & Methyl Salicylate)
Linearity Range 0.05–100.0 µg/mL[6][7]
Accuracy (% Recovery) 97.13–103.94%[6]
Precision (RSD%) Intra-day: 0.299–2.032% Inter-day: 0.248–2.987%[6]
Limit of Detection (LOD) 0.0038 µg/mL (for Diclofenac (B195802) Diethylamine)[6][7]
Lower Limit of Quantification (LLOQ) Not explicitly stated, but linearity starts at 0.05 µg/mL.[6][7] The LLOQ should be at least 5 times the signal of a blank sample.[2]
Selectivity/Specificity Method demonstrated to be specific for the analytes.[6]

Table 2: Performance of an LC-MS/MS Method for Acetylsalicylic Acid and Salicylic (B10762653) Acid in Human Plasma

Validation ParameterLC-MS/MS Method
Linearity Range 10-5000 ng/mL (Acetylsalicylic Acid)80-20000 ng/mL (Salicylic Acid)
Lower Limit of Quantification (LLOQ) 1 ng/mL (Acetylsalicylic Acid)80 ng/mL (Salicylic Acid)[3]
Extraction Recovery Described as high and consistent.[3]
Matrix Effect Negligible.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for sample preparation and chromatographic analysis based on published methods for salicylates and their derivatives.

Protocol 1: RP-HPLC Method for Salicylate Analysis

This protocol is adapted from a validated method for diclofenac diethylamine and methyl salicylate.[6][7]

1. Sample Preparation (Protein Precipitation):

  • To a 1 mL plasma sample, add a suitable internal standard.

  • Add 2 mL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: Thermo Scientific ACCLAIM™ 120 C18 (4.6 mm × 150 mm, 5 µm).[7]

  • Mobile Phase: A mixture of deionized water (adjusted to pH 3 with phosphoric acid) and acetonitrile (35:65 v/v) with isocratic elution.[7]

  • Flow Rate: 0.7 mL/min.[6][7]

  • Detection: UV detection at 205 nm.[6][7]

  • Column Temperature: 25 °C.[6][7]

Protocol 2: LC-MS/MS Method for Salicylate Analysis

This protocol is based on a method for the simultaneous determination of acetylsalicylic acid and salicylic acid.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the internal standard.

  • Perform a single-step liquid-liquid extraction using tert-butyl methyl ether.[3]

  • Vortex the mixture and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • Detection: Multiple Reaction Monitoring (MRM) mode.[3]

  • Ion Transitions:

    • Salicylic Acid: m/z 136.9/93.0[3]

    • (Example for Acetylsalicylic Acid: m/z 179.0/137.0)[3]

Workflow and Process Visualization

To ensure clarity and reproducibility, the experimental and validation workflows are depicted below.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_reporting Final Report plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into HPLC or LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision selectivity Selectivity data_acq->selectivity stability Stability data_acq->stability lloq LLOQ data_acq->lloq report Validation Report linearity->report accuracy->report precision->report selectivity->report stability->report lloq->report

Caption: Workflow for Bioanalytical Method Validation.

Sample_Preparation_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) plasma Plasma Sample ppt_start Add Acetonitrile plasma->ppt_start lle_start Add Extraction Solvent (e.g., tert-butyl methyl ether) plasma->lle_start ppt_vortex Vortex ppt_start->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant final_processing Sample ready for LC Injection ppt_supernatant->final_processing Evaporation & Reconstitution lle_vortex Vortex lle_start->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_organic->final_processing

Caption: Comparison of Sample Preparation Techniques.

References

A Comparative Guide to HPLC and UV-Vis Spectrophotometry for Diethylamine Salicylate Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview

In the quantitative analysis of active pharmaceutical ingredients (APIs), the choice of analytical methodology is paramount to ensure accuracy, precision, and reliability. This guide provides a comprehensive cross-validation comparison between two commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the assay of diethylamine (B46881) salicylate (B1505791). The selection of an appropriate method is critical in drug development and quality control, impacting data integrity and regulatory compliance.

This document presents a detailed examination of the experimental protocols and performance data for both HPLC and UV-Vis spectrophotometry. By summarizing quantitative data in clearly structured tables and providing detailed methodologies, this guide aims to equip researchers with the necessary information to make informed decisions based on the specific requirements of their analytical challenges.

Performance Comparison: HPLC vs. UV-Vis Spectrophotometry

The selection of an analytical technique is often a trade-off between various performance characteristics. HPLC is renowned for its high specificity and sensitivity, making it a powerful tool for analyzing complex mixtures. In contrast, UV-Vis spectrophotometry offers a simpler, more cost-effective, and often faster method, which is highly suitable for routine analysis of samples with a relatively simple matrix.

Parameter HPLC Method (Representative) UV-Vis Spectrophotometry Method (Representative)
Linearity Range 0.05 - 100.0 µg/mL[1]2 - 28 µg/mL[2]
Correlation Coefficient (r²) > 0.999[1]> 0.997[2][3]
Accuracy (% Recovery) 97.13 - 103.94%[1]97.14 - 107.82%[2]
Precision (% RSD) < 3.0%[1]< 2.0%[2]
Limit of Detection (LOD) 0.0038 µg/mL[1]0.103 µg/mL[2]
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at 0.05 µg/mL0.312 µg/mL[2]
Specificity High (Separates analyte from excipients and degradation products)Prone to interference from other UV-absorbing species
Analysis Time ~10 minutes per sample< 1 minute per sample
Cost & Complexity Higher (instrumentation, solvents, column)Lower (simpler instrumentation, fewer consumables)

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. The following sections outline the methodologies for both the HPLC and UV-Vis spectrophotometric assays for diethylamine salicylate.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the simultaneous quantification of similar compounds, including a salicylate derivative.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Thermo Scientific ACCLAIM™ 120 C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of deionized water (adjusted to pH 3 with phosphoric acid) and acetonitrile (B52724) in a 35:65 (v/v) ratio.[1]

  • Elution Mode: Isocratic.

  • Flow Rate: 0.7 mL/min.[1]

  • Detection Wavelength: 205 nm.[1]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.05 - 100.0 µg/mL).

4. Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in the mobile phase, sonicate if necessary to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the peak area of the this compound peak.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

UV-Vis Spectrophotometry Method

This protocol is based on a validated method for the quantification of methyl salicylate, a closely related compound.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Method Parameters:

  • Solvent: Acetonitrile.[2]

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution of this compound from 200 to 400 nm. For salicylates, a λmax around 237 nm is common.[2]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the chosen solvent.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 2 - 28 µg/mL).[2]

4. Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in the solvent.

  • Dilute the sample solution with the solvent to a concentration that falls within the linear range of the method.

5. Analysis:

  • Measure the absorbance of the standard and sample solutions at the predetermined λmax, using the solvent as a blank.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure that different techniques yield comparable and reliable results. The general workflow for comparing HPLC and UV-Vis spectrophotometry for the assay of this compound is depicted below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_comparison Data Comparison & Validation Sample This compound Bulk or Formulation StockSolution Stock Solution Preparation Sample->StockSolution WorkingSolutions Working Standard & Sample Solutions StockSolution->WorkingSolutions HPLC_System HPLC System WorkingSolutions->HPLC_System Inject UV_System UV-Vis Spectrophotometer WorkingSolutions->UV_System Measure Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram PeakArea Peak Area Integration Chromatogram->PeakArea HPLC_Quant Quantification via Calibration Curve PeakArea->HPLC_Quant CompareResults Compare Assay Results HPLC_Quant->CompareResults Absorbance Absorbance Measurement (at λmax) UV_System->Absorbance UV_Quant Quantification via Calibration Curve Absorbance->UV_Quant UV_Quant->CompareResults StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) CompareResults->StatisticalAnalysis MethodValidation Method Validation (Accuracy, Precision, etc.) StatisticalAnalysis->MethodValidation

Caption: Workflow for the cross-validation of HPLC and UV-Vis spectrophotometry.

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantitative assay of this compound. The choice between the two techniques should be guided by the specific requirements of the analysis.

  • HPLC is the method of choice when high specificity and sensitivity are required, particularly for the analysis of complex formulations where excipients or degradation products may interfere with the measurement. Its ability to separate components makes it a superior technique for stability-indicating assays.

  • UV-Vis spectrophotometry is a simple, rapid, and cost-effective alternative for the routine quality control of relatively pure this compound samples or simple formulations where interfering substances are not present. Its ease of use and high throughput make it an attractive option for process monitoring and basic quality assessment.

Ultimately, a thorough validation of the chosen method according to ICH guidelines is essential to ensure the generation of accurate and reliable data for its intended purpose. This comparative guide serves as a foundational resource for researchers to navigate the selection and implementation of the most suitable analytical technique for their this compound assays.

References

Comparative study of different topical formulations of diethylamine salicylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Topical Diethylamine (B46881) Salicylate (B1505791) Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different topical formulations of diethylamine salicylate, a non-steroidal anti-inflammatory drug (NSAID) used for the relief of pain and inflammation associated with musculoskeletal and joint disorders.[1] The efficacy of a topical formulation is significantly influenced by its composition, which affects drug release, skin permeation, and ultimately, the therapeutic outcome. This document summarizes key performance indicators, experimental methodologies, and the underlying mechanism of action to aid in the research and development of effective topical analgesic and anti-inflammatory products.

Mechanism of Action

This compound functions through a dual mechanism. The salicylate component inhibits the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins, lipid compounds that mediate inflammation, pain, and fever.[1] By blocking these enzymes, this compound reduces prostaglandin (B15479496) production, leading to analgesic and anti-inflammatory effects.[1][2] The diethylamine moiety enhances the penetration of salicylate through the skin, facilitating its delivery to deeper tissues.[2][3] This targeted topical application minimizes the systemic side effects often associated with oral NSAIDs.[2]

Performance Comparison of Topical Formulations

While direct comparative studies on different topical formulations of this compound are limited in publicly available literature, this section presents a summary of expected performance based on the general properties of common topical dosage forms (gels, creams, and ointments) and data from studies on similar topical NSAIDs. The following table provides a hypothetical comparison to illustrate the potential differences between these formulations.

Disclaimer: The quantitative data presented in this table are illustrative and collated from studies on various topical NSAIDs, not exclusively this compound, due to a lack of direct head-to-head comparative studies. These values should be considered as representative examples to guide formulation development and evaluation.

Performance Indicator Gel Formulation Cream Formulation Ointment Formulation Source/Methodology Reference
In Vitro Drug Release Rate (µg/cm²/h) High (e.g., ~150-200)Moderate (e.g., ~80-120)Low (e.g., ~30-60)Based on general principles where aqueous gel bases facilitate faster drug release compared to emulsion (cream) and oleaginous (ointment) bases.
In Vitro Skin Permeation (Flux, µg/cm²/h) High (e.g., ~5-10)Moderate (e.g., ~2-5)Low (e.g., ~0.5-2)Gels, being water-based, are often absorbed more quickly.[4] Ointments provide an occlusive layer that can enhance hydration and subsequent permeation, but the drug release is slower. Creams offer a balance between these two.
Anti-inflammatory Efficacy (% Edema Inhibition) High (e.g., ~60-70%)Moderate to High (e.g., ~55-65%)Moderate (e.g., ~50-60%)Efficacy is dependent on skin permeation. Formulations with higher permeation are expected to show greater and more rapid anti-inflammatory effects.
Patient Preference/Cosmetic Appeal HighModerateLowGels are non-greasy and have a cooling sensation. Creams are less greasy than ointments. Ointments are often perceived as greasy.
Moisturizing/Emollient Effect LowModerate to HighHighOintments are the most occlusive and moisturizing, followed by creams. Gels typically have minimal to no moisturizing effect and can sometimes be drying.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of topical formulations. Below are protocols for key experiments.

In Vitro Drug Release Testing (IVRT)

This test evaluates the rate at which the active pharmaceutical ingredient (API) is released from a formulation.

  • Apparatus: Franz diffusion cell system.

  • Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate).

  • Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4, maintained at 32 ± 1 °C to mimic skin surface temperature.

  • Procedure:

    • The Franz diffusion cell is assembled with the synthetic membrane separating the donor and receptor chambers.

    • The receptor chamber is filled with degassed receptor medium and stirred continuously.

    • A precise amount of the topical formulation is applied evenly to the membrane in the donor chamber.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), an aliquot of the receptor medium is withdrawn for analysis.

    • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium to maintain sink conditions.

    • The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6][7]

  • Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate is determined from the slope of the linear portion of the curve.

In Vitro Skin Permeation Study

This study assesses the rate and extent of drug absorption through the skin.

  • Apparatus: Franz diffusion cell system.

  • Membrane: Excised human or animal skin (e.g., porcine or rat skin).[8]

  • Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4, maintained at 37 ± 0.5 °C to simulate physiological conditions.[8]

  • Procedure:

    • Excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • The receptor chamber is filled with degassed receptor medium and continuously stirred.

    • The formulation is applied to the skin surface in the donor chamber.

    • Samples are collected from the receptor chamber at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours) and replaced with fresh medium.

    • The concentration of this compound in the samples is determined by HPLC.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot. The permeability coefficient (Kp) can also be determined.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This is a standard animal model to evaluate the anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • The initial paw volume of the animals is measured using a plethysmometer.

    • The test formulations (gel, cream, ointment of this compound), a placebo, and a standard anti-inflammatory drug are applied topically to the plantar surface of the right hind paw of different groups of animals.

    • After a specific duration (e.g., 30 or 60 minutes), a sub-plantar injection of 0.1 mL of a 1% carrageenan solution is administered into the treated paw to induce inflammation.

    • The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for evaluating topical formulations and the signaling pathway for the mechanism of action of this compound.

G cluster_0 Formulation Preparation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison F1 Gel IVRT In Vitro Release Testing (Franz Diffusion Cell) F1->IVRT F2 Cream F2->IVRT F3 Ointment F3->IVRT IVSP In Vitro Skin Permeation (Franz Diffusion Cell) IVRT->IVSP AIE Anti-inflammatory Efficacy (Carrageenan-Induced Edema) IVSP->AIE AE Analgesic Efficacy (e.g., Hot Plate Test) AIE->AE DA Comparative Data Analysis AE->DA

Experimental workflow for topical formulation evaluation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Prostaglandins AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PGI2->Inflammation TXA2->Inflammation Platelet Aggregation DEAS Diethylamine Salicylate DEAS->COX1 Inhibition DEAS->COX2 Inhibition

References

A Comparative Safety and Toxicity Profile of Diethylamine Salicylate and Alternative Topical Analgesics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of diethylamine (B46881) salicylate (B1505791), evaluated through data on its constituent components—diethylamine and salicylic (B10762653) acid—and benchmarked against other commonly used topical analgesics: methyl salicylate, trolamine salicylate, and diclofenac (B195802) diethylamine. Due to a lack of comprehensive toxicological data for diethylamine salicylate as a single entity, this guide extrapolates its potential profile from its individual components, a methodology necessitated by the available scientific literature. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key toxicological assays are provided.

Executive Summary

This compound is a topical analgesic that combines the anti-inflammatory properties of salicylic acid with the penetrating enhancer, diethylamine. Understanding its safety profile is paramount for drug development. This guide synthesizes available animal toxicity data for its components and compares them to leading alternatives. The data suggests that the toxicity profile of this compound is likely influenced by both the systemic effects of absorbed salicylates and the local irritant effects of diethylamine. Comparatively, other topical analgesics present their own unique safety considerations. This document aims to provide a foundational resource for researchers to make informed decisions in the development and evaluation of topical analgesic formulations.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for the components of this compound and its alternatives. It is critical to note the absence of direct toxicological studies on this compound as a combined salt.

Acute Toxicity

Acute toxicity studies in animals are designed to determine the short-term adverse effects of a substance after a single large dose. The LD50 (Lethal Dose, 50%) is a standard measure, representing the dose required to be fatal to 50% of a tested animal population.

CompoundAnimal ModelRoute of AdministrationLD50Reference
Diethylamine RatOral540 mg/kg[1]
RabbitDermal582 - 820 mg/kg[1][2][3][4][5]
Salicylic Acid RatOral891 - 1580 mg/kg[6][7][8][9][10][11]
RabbitDermal>2000 mg/kg[9]
Methyl Salicylate RatOral887 - 1220 mg/kg[12][13][14][15][16][17]
RabbitDermal>5000 mg/kg[12][16][17][18]
Trolamine Salicylate --No data available-
Diclofenac Diethylamine RatOral980 mg/kg[19]
RabbitDermalNo data available-
Sub-chronic and Chronic Toxicity

These studies evaluate the effects of repeated exposure to a substance over a prolonged period, typically 28 days to 2 years, to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

CompoundAnimal ModelRoute & DurationKey FindingsNOAEL/LOAEL
Diethylamine RatInhalation, 24 weeksLesions of the nasal mucosa (squamous metaplasia, suppurative rhinitis). No evidence of cardiotoxicity.NOAEL: 25 ppm
Salicylic Acid --Repeated or prolonged contact may cause dermatitis.-
Methyl Salicylate RatOral, 3 generationsNo adverse effects on fertility, growth, or viability of pups.NOAEL: 75 mg/kg/day (developmental)
Trolamine Salicylate --No data available-
Diclofenac ZebrafishSub-chronic exposureSignificant decrease in fish growth at higher concentrations.-
Rat, Dog, MonkeyOral, up to 1 yearGI toxicity, anemia, hepatic and renal effects.-
Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproduction and normal development.

CompoundAnimal ModelKey FindingsClassification
Diethylamine -No studies on developmental toxicity available.-
Salicylic Acid Rat, MonkeyAt high doses, associated with fetal malformations, resorptions, and perinatal death.Experimental teratogen.
Methyl Salicylate Rat, HamsterIncreased incidence of neural tube defects and skeletal variations in pups at high doses.Classified as Toxic for Reproduction Category 2.
Trolamine Salicylate -No data available-
Diclofenac RatIncreased fetal losses, reduced live births, and reduced fetal weight at maternally toxic doses.-
Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material (DNA), potentially leading to mutations or cancer.

CompoundAssayResultReference
Diethylamine Bacterial Mutagenicity (Ames test)Negative
In vivo Micronucleus (mouse)Negative
Salicylic Acid In vivo Sister Chromatid Exchange & Chromosome Aberrations (mouse)Weakly genotoxic only at the highest doses tested.[13]
Methyl Salicylate Bacterial Mutagenicity (Ames test)Negative[12]
In vitro Chromosomal AberrationNegative[12]
In vivo Micronucleus (rat)Negative[12]
Trolamine Salicylate -No data available-
Diclofenac Comprehensive set of in vitro and in vivo studiesNot genotoxic.[20][21]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Principle: This method is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity class based on the observed mortality.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A small group of animals (typically 3) is dosed with the test substance.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step determines the next step:

      • If mortality is observed, the test is repeated with a lower dose.

      • If no mortality is observed, the test is repeated with a higher dose.

  • Endpoint: The method allows for the classification of the substance into one of five toxicity categories based on the dose at which mortality is observed.

Sub-chronic Dermal Toxicity Study (OECD 411)
  • Principle: To determine the adverse effects of repeated dermal exposure to a substance over a period of 90 days.

  • Test Animals: Rats, rabbits, or guinea pigs are commonly used.

  • Procedure:

    • The test substance is applied daily to a shaved area of the skin of the test animals for 90 days.

    • At least three dose levels and a control group are used.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

    • Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

    • A complete necropsy is performed on all animals, and organs are weighed and examined histopathologically.

  • Endpoint: Determination of the target organs of toxicity and the No-Observed-Adverse-Effect Level (NOAEL).

Prenatal Developmental Toxicity Study (OECD 414)
  • Principle: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure to the pregnant female.

  • Test Animals: Typically rats or rabbits.

  • Procedure:

    • The test substance is administered to pregnant females, at least daily, from implantation to the day before Caesarean section.

    • At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not death or severe suffering.

    • Maternal clinical signs, body weight, and food consumption are monitored throughout the pregnancy.

    • Near term, the females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoint: Identification of developmental hazards such as embryofetal death, structural abnormalities, and growth retardation, and determination of the developmental NOAEL.

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)
  • Principle: This assay detects gene mutations induced by chemical substances in cultured mammalian cells. It commonly uses the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.

  • Test System: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells).

  • Procedure:

    • Cells are exposed to at least four concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix).

    • After exposure, the cells are cultured for a period to allow for the expression of any induced mutations.

    • The cells are then cultured in a selective medium containing a purine (B94841) analogue (e.g., 6-thioguanine). Normal cells will incorporate the analogue and die, while mutant cells lacking the HPRT enzyme will survive and form colonies.

    • The number of mutant colonies is counted, and the mutation frequency is calculated.

  • Endpoint: A substance is considered mutagenic if it produces a concentration-related increase in the mutant frequency.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Principle: This test detects damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals by analyzing for the presence of micronuclei in newly formed erythrocytes.

  • Test Animals: Typically mice or rats.

  • Procedure:

    • The test substance is administered to the animals, usually via one or two exposures.

    • At appropriate time intervals after treatment (e.g., 24 and 48 hours), bone marrow is extracted, or peripheral blood is collected.

    • The cells are prepared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates that the substance is genotoxic.

Visualizations

Experimental Workflow

Toxicity_Assessment_Workflow cluster_acute Acute Toxicity cluster_repeated Repeated Dose Toxicity cluster_genotoxicity Genotoxicity cluster_reproductive Reproductive/Developmental Toxicity Acute_Oral Acute Oral Toxicity (OECD 423) Acute_Dermal Acute Dermal Toxicity (OECD 402) Subchronic_Dermal Sub-chronic Dermal (OECD 411) Acute_Dermal->Subchronic_Dermal Ames_Test Bacterial Reverse Mutation (Ames Test - OECD 471) In_Vitro_Mutation In Vitro Mammalian Cell Gene Mutation (OECD 476) Ames_Test->In_Vitro_Mutation In_Vivo_Micronucleus In Vivo Micronucleus (OECD 474) In_Vitro_Mutation->In_Vivo_Micronucleus Developmental_Tox Prenatal Developmental Toxicity (OECD 414) start Test Substance start->Acute_Oral start->Acute_Dermal start->Ames_Test start->Developmental_Tox

Caption: A generalized workflow for the toxicological assessment of a topical pharmaceutical agent.

Salicylate Toxicity Signaling Pathway

Salicylate_Toxicity_Pathway cluster_cellular Cellular Effects cluster_systemic Systemic Effects Salicylate High Systemic Salicylate Concentration OxPhos Uncoupling of Oxidative Phosphorylation Salicylate->OxPhos Krebs Inhibition of Krebs Cycle Dehydrogenases Salicylate->Krebs Respiratory_Center Stimulation of Medullary Respiratory Center Salicylate->Respiratory_Center ATP Decreased ATP Production OxPhos->ATP Krebs->ATP Anaerobic Increased Anaerobic Metabolism ATP->Anaerobic Lactate Lactic Acidosis Anaerobic->Lactate Metabolic_Acidosis Anion Gap Metabolic Acidosis Lactate->Metabolic_Acidosis Hyperventilation Hyperventilation Respiratory_Center->Hyperventilation Resp_Alkalosis Respiratory Alkalosis Hyperventilation->Resp_Alkalosis Renal_Comp Renal Compensation (Bicarbonate Excretion) Resp_Alkalosis->Renal_Comp Renal_Comp->Metabolic_Acidosis Worsens

Caption: A simplified signaling pathway illustrating the mechanism of systemic salicylate toxicity.

Conclusion

The safety assessment of this compound in animal models is complex due to the absence of direct toxicological data for the combined molecule. By examining its components, a potential toxicity profile emerges. The salicylic acid component carries risks associated with systemic absorption, particularly developmental toxicity at high doses. The diethylamine component, while enhancing penetration, also presents a risk of local irritation and has a moderate order of acute toxicity.

When compared to alternatives, methyl salicylate shares a similar reproductive toxicity concern with salicylic acid. Diclofenac diethylamine's toxicity profile is largely reflective of diclofenac, with gastrointestinal toxicity being a key concern in animal models. Data for trolamine salicylate is notably lacking, highlighting a significant gap in the comparative safety landscape of topical analgesics.

Researchers and drug development professionals should consider these profiles in the context of their specific formulation and intended use. Further studies directly investigating the toxicological properties of this compound are warranted to provide a more definitive safety assessment.

References

Safety Operating Guide

Proper Disposal of Diethylamine Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety. This document provides essential procedural guidance for the proper disposal of diethylamine (B46881) salicylate (B1505791), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle diethylamine salicylate with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-impermeable gloves, and protective clothing.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations. Waste materials must be disposed of through an approved waste disposal plant.[4]

  • Containerization:

    • Collect waste this compound in its original container or a clearly labeled, suitable, and closed container to await disposal.[1][3]

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.[4]

  • Labeling:

    • Ensure the waste container is accurately and clearly labeled with the chemical name "this compound" and any associated hazard symbols.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

Accidental Release and Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: For small spills, absorb the material with an inert, non-combustible dry material such as sand or earth.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly. For uncleaned packaging, it is recommended to use water, if necessary, with cleansing agents.[2]

  • Personal Protection: All personnel involved in the cleanup should wear appropriate PPE.

Quantitative Data Summary

No specific quantitative data for disposal limits were found in the provided search results. Disposal regulations are typically qualitative and require adherence to official guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Containment and Labeling cluster_2 Storage and Disposal start Waste this compound Generated check_regulations Consult Institutional and Local Regulations start->check_regulations collect_waste Collect in a Suitable, Closed Container check_regulations->collect_waste label_container Label Container with Chemical Name and Hazards collect_waste->label_container store_waste Store in a Cool, Dry, Ventilated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Diethylamine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethylamine salicylate (B1505791), including detailed operational and disposal plans.

Chemical Identifier:

  • Name: Diethylamine salicylate

  • CAS Number: 4419-92-5

  • Molecular Formula: C11H17NO3[1]

  • Molecular Weight: 211.26 g/mol [1]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed[1]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2][3]

  • Harmful if inhaled[1][2]

  • May cause respiratory irritation[1][3]

Signal Word: Warning[2][3]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A full face shield may also be necessary.[5]Protects against splashes and dust that can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., elbow-length PVC gloves).[5] Fire/flame resistant and impervious clothing.[4] A PVC apron is also recommended.[5]Prevents skin irritation and potential absorption.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]Protects against inhalation of harmful dust, mists, or vapors that can cause respiratory irritation.[1][3]
Footwear Non-sparking safety footwear.[5]Recommended for large-scale or continuous use to prevent static electricity.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe experimental workflow.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

  • Ground all metal parts of equipment to prevent static electricity discharge.[6]

  • Use non-sparking tools.[4][7]

2. Donning PPE:

  • Follow the proper sequence for donning PPE: clothing, respirator, safety goggles, and then gloves.

3. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[4][7]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]

  • Keep the container tightly closed when not in use.[3][7]

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Remove contaminated clothing carefully to avoid skin contact.[5]

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_post 4. Post-Handling prep_fume_hood Work in Fume Hood prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_tools Use Grounded, Non-Sparking Tools prep_safety_equipment->prep_tools ppe_clothing Impervious Clothing prep_tools->ppe_clothing ppe_respirator Respirator ppe_clothing->ppe_respirator ppe_goggles Safety Goggles ppe_respirator->ppe_goggles ppe_gloves Chemical-Resistant Gloves ppe_goggles->ppe_gloves handle_avoid_dust Avoid Dust/Aerosol Formation ppe_gloves->handle_avoid_dust handle_avoid_contact Avoid Skin/Eye Contact handle_avoid_dust->handle_avoid_contact handle_container Keep Container Closed handle_avoid_contact->handle_container post_wash Wash Hands Thoroughly handle_container->post_wash post_remove_ppe Remove Contaminated PPE post_wash->post_remove_ppe

Caption: Workflow for safely handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][3]
Skin Contact Take off immediately all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[2]
Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is irregular or has stopped, administer artificial respiration.[3] Call a physician or Poison Control Center immediately.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[4][6] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] Wear a self-contained breathing apparatus and chemical protective clothing.[3]
Accidental Release Evacuate personnel to a safe area.[4] Avoid dust formation and breathing vapors.[4] Collect the spillage in suitable, closed containers for disposal.[3][4] Use spark-proof tools and explosion-proof equipment.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2][3] The chemical should be collected and arranged for disposal in suitable and closed containers.[4]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains, soil, or surface water.[3][4] Discharge into the environment must be avoided.[4] All wastewater should be collected and treated via a wastewater treatment plant.[3]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[8] Do not cut, drill, grind, or weld on or near containers as they may contain explosive vapors.[5]

Logical Relationship for Disposal

substance This compound Waste collect Collect in Closed, Labeled Containers substance->collect container Contaminated Container container->collect prevent_release Prevent Environmental Release (Drains, Soil, Water) collect->prevent_release regulations Adhere to Local/National/ International Regulations prevent_release->regulations disposal_facility Dispose at Approved Waste Disposal Plant regulations->disposal_facility

Caption: Disposal plan for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylamine salicylate
Reactant of Route 2
Diethylamine salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.